Sodium metaphosphate
Description
Properties
InChI |
InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNWCRSESPIJM-UHFFFAOYSA-M | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-56-8 (Parent) | |
| Record name | Metaphosphoric acid, sodium salt | |
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DSSTOX Substance ID |
DTXSID6040244 | |
| Record name | Sodium metaphosphate | |
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Molecular Weight |
101.962 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, practically insoluble in water; [Merck Index] | |
| Record name | Sodium metaphosphate | |
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Solubility |
White powder. Practically insol in water and in aq solns of pyrophosphates and hexametaphosphates. Sol in mineral acids. Does not form complexes with Fe(II), Fe(III), U(IV) salts. /Maddrell's salt (polymeric sodium metaphosphate)/, Sol in water (pH adjusted to 8-8.6). Insol in organic solvents. Possess dispersing and deflocculating properties, coagulate albumins, and inhibit the crystallinization of slightly sol compds such as calcium carbonate and calcium sulfate. /Glassy sodium metaphosphate; Graham's salt/ | |
| Record name | SODIUM METAPHOSPHATE | |
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CAS No. |
10361-03-2, 14550-21-1, 10124-56-8, 50813-16-6 | |
| Record name | Sodium metaphosphate | |
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| Record name | Metaphosphoric acid, sodium salt | |
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| Record name | Metaphosphoric acid (HPO3), sodium salt (1:1) | |
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| Record name | Sodium metaphosphate | |
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| Record name | SODIUM METAPHOSPHATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of sodium metaphosphate. It covers its various forms, including cyclic and polymeric structures, and details its behavior in different conditions. This document is intended to serve as a foundational resource for professionals in research and development who utilize or investigate this versatile compound.
Introduction to this compound
This compound is a collective term for a class of inorganic polyphosphate salts with the empirical formula (NaPO₃)ₙ.[1] These compounds consist of repeating phosphate (B84403) structural units linked by sharing oxygen atoms, forming either cyclic or linear polymers.[1][2] The value of 'n' can range from 3 to 10 for cyclic molecules or be much larger for long-chain polymers.
Commercially available this compound is often a mixture of various chain lengths and is more accurately termed sodium polymetaphosphate.[1][3][4] Key forms include:
-
Sodium Trimetaphosphate (STMP): A cyclic metaphosphate with the formula Na₃P₃O₉.[5][6]
-
Sodium Hexametaphosphate (SHMP): Historically referring to the six-unit cyclic molecule (NaPO₃)₆, the commercial product is typically an amorphous, water-soluble mixture of linear polyphosphates, also known as Graham's salt.[1][3][4]
-
Insoluble Metaphosphate (IMP): High-molecular-weight, long-chain crystalline forms, such as Maddrell's salt and Kurrol's salt, which are practically insoluble in water.[1][7][6]
These compounds are widely used as sequestrants, emulsifiers, thickeners, and dispersing agents in various industries, from food and beverage to water treatment and pharmaceuticals.[1][3][8][9] In a biomedical context, their ability to chelate metal ions and interact with biological systems is of significant interest.[2][7][10]
Physical and Chemical Properties
The physical and chemical characteristics of this compound vary significantly depending on its specific form—cyclic or polymeric, and its degree of polymerization.
Quantitative Data Summary
The properties of the most common forms of this compound are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of Sodium Trimetaphosphate (STMP)
| Property | Value | Citations |
|---|---|---|
| Chemical Formula | Na₃P₃O₉ | [5] |
| Molar Mass | 305.885 g/mol | [5] |
| Appearance | Colorless or white crystals | [5] |
| Density | 2.49 g/cm³ (anhydrous) | [5] |
| Melting Point | 53 °C (hexahydrate, decomposes) | [5] |
| Solubility in Water | 22 g/100 mL | [5] |
| Solubility in Alcohol | Insoluble | [5] |
| pH (1:100 solution) | ~6.0 |[11] |
Table 2: Physical and Chemical Properties of Sodium Hexametaphosphate (SHMP)
| Property | Value | Citations |
|---|---|---|
| Chemical Formula | (NaPO₃)₆ or Na₆P₆O₁₈ | [2][8] |
| Molar Mass | 611.77 g/mol | [10] |
| Appearance | White powder, granules, or transparent glass-like flakes | [2][3][12] |
| Density | 2.181 - 2.484 g/cm³ | [12][13] |
| Melting Point | 616 - 628 °C (decomposes) | [10][12] |
| Boiling Point | 1,500 °C | [10] |
| Solubility in Water | Highly soluble; 963.2 g/L at 20°C, 1744 g/L at 80°C | [3][14] |
| Solubility in Organic Solvents | Insoluble | [3][10] |
| pH (1% solution) | 5.8 – 7.0 |[2][12] |
Table 3: Physical and Chemical Properties of Insoluble this compound (IMP)
| Property | Value | Citations |
|---|---|---|
| Synonyms | Maddrell's salt, Kurrol's salt | [7][15] |
| Appearance | White crystalline powder | [6][12] |
| Solubility in Water | Practically insoluble | [7][6] |
| Solubility | Soluble in mineral acids and solutions of potassium and ammonium (B1175870) chlorides | [7][6] |
| pH (1:3 slurry) | ~6.5 |[6][12] |
Chemical Reactivity
Hydrolysis: A key chemical property of polyphosphates is their tendency to hydrolyze in aqueous solutions, reverting to simpler phosphates. The rate of hydrolysis is increased by higher temperatures and acidic or alkaline conditions.[3][10] Linear polyphosphates like SHMP hydrolyze to form sodium trimetaphosphate and eventually sodium orthophosphate.[10][16] Cyclic metaphosphates must first hydrolyze to open the ring structure before breaking down into orthophosphate.[5] This hydrolysis is critical for biological absorption, as only orthophosphates can be readily absorbed by the intestine.[7][11]
Chelation (Sequestration): Sodium polyphosphates are potent chelating agents, especially for divalent and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺.[7][3] The repeating phosphate units can form stable, soluble complexes with these metal ions, effectively removing them from the solution.[7] This property is the basis for their use as water softeners, anti-scaling agents, and as functional additives in food and cosmetics to prevent deterioration caused by metal ions.[1][3][6] The chelating capacity of condensed phosphates is also linked to their bacteriostatic effects.[11]
Experimental Protocols
This section outlines methodologies for determining some of the core properties of this compound. These protocols are synthesized from standard laboratory procedures.
Determination of Aqueous Solubility
This protocol describes a method for determining the solubility of a this compound sample in water at a specific temperature.
-
Preparation : Add an excess amount of the this compound powder to a known volume of deionized water in a sealed container (e.g., a centrifuge tube).[8]
-
Equilibration : Place the sealed container in an overhead shaker or a temperature-controlled water bath with continuous agitation.[8] Allow the suspension to equilibrate for a set period (e.g., 24-72 hours) to ensure saturation.[17][8] The temperature should be monitored and maintained throughout.[8]
-
Separation : After equilibration, centrifuge the suspension at high speed (e.g., 5000 x g) for a sufficient time (e.g., 30 minutes) to pellet the undissolved solid.[17]
-
Filtration : Carefully extract the supernatant and pass it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.[8]
-
Quantification : Analyze the clear filtrate to determine the concentration of dissolved phosphate. This can be achieved using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for elemental phosphorus or through a colorimetric assay after hydrolysis to orthophosphate.[17]
-
Calculation : Express the solubility in g/L or g/100 mL based on the quantified phosphate concentration and the initial volume of water used.
Melting Point Determination (Capillary Method)
This protocol is suitable for crystalline forms of this compound. Amorphous forms like SHMP may soften over a range rather than exhibiting a sharp melting point.[2][18]
-
Sample Preparation : Place a small amount of the dry, powdered sample onto a clean, dry surface.[9] Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[9]
-
Packing : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[9] To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop several times.[9] The final packed sample height should be 2-3 mm.[9]
-
Measurement : Place the packed capillary tube into the heating block of a melting point apparatus.[9][19]
-
Heating : If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[9] For an accurate measurement, start with a fresh sample and heat rapidly to about 10-15 °C below the expected melting point.[20] Then, reduce the heating rate to 1-2 °C per minute.[13]
-
Observation : Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[9][13] The recorded range is the melting point.
pH Measurement of an Aqueous Solution
This protocol outlines the steps to measure the pH of a 1% (w/v) solution of a water-soluble this compound sample.
-
Solution Preparation : Accurately weigh 1.0 g of the this compound sample and dissolve it in deionized water in a 100 mL volumetric flask. Fill to the mark with deionized water and mix until fully dissolved.
-
pH Meter Calibration : Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0 and 7.0).[21][22][23] Rinse the electrode with deionized water and blot dry between buffers.[21]
-
Sample Measurement : Pour a sufficient amount of the prepared 1% sample solution into a clean beaker.[21] Immerse the pH electrode and a temperature probe into the solution.[22]
-
Stabilization and Reading : Allow the reading on the pH meter to stabilize.[22] Gentle stirring may be used to ensure homogeneity.[22] Once the reading is stable for at least 5-10 seconds, record the pH value and the temperature.[22]
-
Cleaning : After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution.[21][22]
Characterization of Polyphosphate Forms
Distinguishing between different forms of this compound (e.g., trimetaphosphate vs. hexametaphosphate) and determining the chain length of polymers requires specialized analytical techniques.
-
Ion Chromatography (IC) : This is a powerful technique for separating and quantifying different polyphosphate oligomers in a sample.[18][24] It provides information on the distribution of chain lengths.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a non-destructive method that can identify and quantify different phosphorus-containing compounds in a mixture.[25][26] Different polyphosphate structures (cyclic vs. linear) and chain-end vs. middle groups produce distinct signals (chemical shifts), allowing for detailed structural characterization.[25][26]
-
Thin Layer Chromatography (TLC) : A simpler chromatographic method can be used for the qualitative detection and separation of ortho-, pyro-, tripoly-, and longer-chain polyphosphates based on their different migration distances (Rf values) on a cellulose (B213188) plate.
Biological Activity and Visualization
Inorganic polyphosphates are not inert molecules; they are found in virtually all living organisms and participate in various cellular processes.[2][5]
Role in Cellular Signaling and Physiology
-
Energy Metabolism : Polyphosphates, with their high-energy phosphate bonds, are involved in cellular energy metabolism, often in conjunction with ATP.[5]
-
Blood Coagulation : Polyphosphates released by platelets play a key role in blood coagulation by activating Factor XII (Hageman factor), which initiates the formation of fibrin (B1330869) clots.[2]
-
Calcium Signaling : Sodium hexametaphosphate (SHMP) has been shown to act as an inducer of calcium signaling in mammalian cells. Studies on mouse oocytes revealed that exposure to SHMP leads to an increase in intracellular calcium concentration.[10] This suggests a role for extracellular polyphosphates as signaling molecules that can influence fundamental cellular processes.
-
Extracellular Signaling : In microorganisms, extracellular polyphosphate can act as a signal to inhibit proliferation at high cell densities.[3] This signaling can involve G-protein coupled receptors and downstream pathways like the MAPK/ERK pathway.[5][27]
Visualization of SHMP-Induced Calcium Signaling
The following diagram illustrates the proposed mechanism by which extracellular SHMP can induce a rise in intracellular calcium in a mammalian cell, as observed in mouse oocytes.[10]
Caption: SHMP induces a rise in intracellular Ca²⁺, leading to downstream cellular events.
Synthesis and Interconversion Workflow
Different forms of this compound are typically produced through the thermal dehydration of sodium orthophosphate precursors. The final product depends on the temperature and cooling rate.[4]
-
Heating monosodium orthophosphate (NaH₂PO₄) first yields sodium acid pyrophosphate (Na₂H₂P₂O₇).[4]
-
Further heating of the pyrophosphate to around 550 °C produces cyclic sodium trimetaphosphate (Na₃P₃O₉).[5]
-
Heating to higher temperatures (above 625 °C) followed by rapid cooling (quenching) results in the formation of amorphous, glassy sodium hexametaphosphate (SHMP or Graham's salt).[3][4][16] Slow cooling of the melt can lead to the formation of crystalline, insoluble forms (Kurrol's or Maddrell's salt).
Visualization of Synthesis Pathways
The diagram below illustrates the thermal synthesis pathways leading to various forms of this compound.
Caption: Thermal synthesis pathways of this compound from monosodium orthophosphate.
References
- 1. capecrystalbrands.com [capecrystalbrands.com]
- 2. Polyphosphate - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 5. The dynamic relationship between inorganic polyphosphate and adenosine triphosphate in human non‐small cell lung cancer H1299 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Buy this compound | 10361-03-2 [smolecule.com]
- 8. materialneutral.info [materialneutral.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound (Na3(P3O9)) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. fao.org [fao.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. The analytical determination of polyphosphates in food: A point-to-point comparison between direct ion chromatography and indirect photometry. | Sigma-Aldrich [sigmaaldrich.com]
- 15. thinksrs.com [thinksrs.com]
- 16. SODIUM HEXAMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 17. nanopartikel.info [nanopartikel.info]
- 18. The analytical determination of polyphosphates in food: A point-to-point comparison between direct ion chromatography and indirect photometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.juniata.edu [cdn.juniata.edu]
- 20. ursinus.edu [ursinus.edu]
- 21. utsc.utoronto.ca [utsc.utoronto.ca]
- 22. pages.hannainst.com [pages.hannainst.com]
- 23. atlasbio.com [atlasbio.com]
- 24. web.colby.edu [web.colby.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. CN104458786B - The analysis method of metaphosphate - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Formula of Sodium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and chemical formula of sodium metaphosphate. It delves into the various structural forms of this versatile inorganic polymer, detailing the experimental protocols used for their characterization and presenting key quantitative structural data.
Introduction to this compound
This compound is a complex inorganic salt with the empirical formula NaPO₃.[1][2] However, this simple formula belies the structural diversity of this compound. It primarily exists as a series of cyclic or long-chain linear polymers.[3][4] The degree of polymerization, denoted by 'n' in the general formula (NaPO₃)n, dictates the specific properties and applications of the particular this compound species.[3][5] Commercially available this compound, often referred to as sodium hexametaphosphate (SHMP), is typically a mixture of various polymeric metaphosphates and is more accurately described as sodium polymetaphosphate.[2][6]
These compounds are widely utilized in various industries, including as sequestrants, emulsifiers, and dispersing agents. In the pharmaceutical and drug development sectors, their ability to chelate metal ions and interact with biological macromolecules is of particular interest.
Molecular Formula and Structural Forms
The structural versatility of this compound gives rise to several distinct forms:
-
Cyclic Sodium Metaphosphates: These compounds, also known as cyclophosphates, consist of rings of alternating phosphorus and oxygen atoms. The most common and well-characterized cyclic forms are sodium trimetaphosphate and sodium hexametaphosphate. Other cyclic forms with n ranging from 3 to 10 have also been identified.[3]
-
Sodium Trimetaphosphate (STMP): With a molecular formula of Na₃P₃O₉, this molecule features a six-membered ring of alternating phosphorus and oxygen atoms.[7][8] Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms.
-
Sodium Hexametaphosphate (SHMP): The idealized structure of this molecule, with the formula Na₆P₆O₁₈, consists of a twelve-membered ring of alternating phosphorus and oxygen atoms.[9][10] However, as previously mentioned, commercial SHMP is often a glassy mixture of polyphosphates.[2]
-
-
Linear Sodium Metaphosphates (Polyphosphates): These are long-chain polymers with the general formula (NaPO₃)n. They are sometimes referred to by historical names such as Graham's salt or Maddrell's salt. The chains consist of repeating PO₄ tetrahedra linked by shared oxygen atoms. The properties of these polymers are highly dependent on the chain length, which can vary significantly.
Quantitative Structural Data
The precise determination of bond lengths and angles in sodium metaphosphates is achieved through X-ray crystallography. Below is a summary of available quantitative data for different forms of this compound.
| Compound | Parameter | Value (Å or °) |
| Sodium Triphosphate | P-O (chain) | ~1.63 Å |
| P-O (terminal) | Shorter than P-O (chain) | |
| Sodium Orthophosphate | P-O Bond Distance | 1.55 - 1.57 Å |
| Na-O Bond Distance | 2.25 - 2.83 Å |
Molecular Structure Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structures of the key forms of this compound.
Caption: Molecular structure of the cyclic sodium trimetaphosphate anion (P₃O₉³⁻).
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. Hexasodium hexametaphosphate | Na6O18P6 | CID 24968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 31P [nmr.chem.ucsb.edu]
- 9. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Synthesis of Sodium Metaphosphate
This guide provides detailed experimental protocols for the laboratory synthesis of two primary forms of sodium metaphosphate: the soluble glassy form (Graham's Salt) and the insoluble crystalline form (Maddrell's Salt). The methodologies are based on the thermal decomposition of sodium dihydrogen phosphate (B84403) under controlled conditions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comparative overview of synthesis parameters and expected outcomes.
Overview of this compound
This compound, with the empirical formula (NaPO₃)ₙ, exists in various polymeric and cyclic forms. These forms differ significantly in their structure and properties, particularly their solubility in water. The two major categories are:
-
Cyclic Metaphosphates: Such as sodium trimetaphosphate (n=3) and sodium hexametaphosphate (n=6), which are generally water-soluble.[1][2] The term "sodium hexametaphosphate" is often used commercially to describe a mixture of polymeric metaphosphates, also known as Graham's salt.[3]
-
Long-Chain Polyphosphates: These are high molecular weight linear polymers. They can be soluble (Graham's Salt) or insoluble (Maddrell's Salt and Kurrol's Salt) in water.[4]
The synthesis route, particularly the temperature of thermal decomposition of a precursor like monosodium orthophosphate (sodium dihydrogen phosphate), dictates the final form of the metaphosphate produced.[5][6]
Synthesis Methodologies
The most common laboratory-scale synthesis of this compound involves the thermal dehydration and condensation of sodium dihydrogen phosphate (NaH₂PO₄).[2][7]
Method 1: Synthesis of Soluble this compound (Graham's Salt)
This method yields a glassy, amorphous, and water-soluble form of sodium polyphosphate. The process involves heating sodium dihydrogen phosphate to a high temperature to form a melt, followed by rapid cooling (quenching).[2][8]
-
Preparation: Place a precisely weighed amount of anhydrous sodium dihydrogen phosphate (NaH₂PO₄) or its dihydrate (NaH₂PO₄·2H₂O) into a porcelain or platinum crucible.
-
Dehydration: Heat the crucible in a muffle furnace.
-
If using the dihydrate, heat gradually to 110-230°C to remove the two water molecules of crystallization.[2]
-
Hold at this temperature until the evolution of water vapor ceases.
-
-
Condensation and Polymerization: Increase the furnace temperature to above 620°C (typically 650-700°C).[2][8] The salt will melt and form a clear, transparent liquid. This step involves the removal of constitutional water and the polymerization of the metaphosphate chains.[2] Maintain this temperature until all bubbling has stopped, indicating the completion of the reaction.
-
Quenching: Remove the crucible from the furnace and immediately pour the molten salt onto a cold, clean, and dry metal plate (e.g., copper or stainless steel).[9] The rapid cooling, or quenching, prevents crystallization and results in the formation of a transparent, glassy solid known as Graham's salt.[8]
-
Product Recovery: Once cooled, the glassy this compound can be broken into smaller pieces and ground into a powder. Store the final product in a desiccator to prevent moisture absorption, as it is highly hygroscopic.[10]
Method 2: Synthesis of Insoluble this compound (Maddrell's Salt)
This procedure produces a crystalline, water-insoluble form of this compound known as Maddrell's salt. The key difference from Method 1 is the lower reaction temperature and the absence of a melting phase.[11][12]
-
Preparation: Place a precisely weighed amount of anhydrous sodium dihydrogen phosphate (NaH₂PO₄) into a crucible.
-
Thermal Conversion: Heat the sample in a muffle furnace to a temperature between 250°C and 420°C. A typical temperature is 350-380°C.[11][13] Upon heating, NaH₂PO₄ first converts to sodium acid pyrophosphate (Na₂H₂P₂O₇) and then to Maddrell's salt.[11]
-
Calcination: Maintain the temperature for a prolonged period, typically ranging from 1 to 2 hours, to ensure complete conversion.[13] Some literature describes heating for several days for complete transformation.[12] The reaction can be accelerated by adding 0.5 to 5% by weight of a catalyst such as orthophosphoric acid, polyphosphoric acid, or an ammonium (B1175870) phosphate salt before heating.[13]
-
Cooling: After the calcination period, turn off the furnace and allow the crucible to cool slowly to room temperature.
-
Product Recovery: The resulting product is a white, crystalline powder. It can be washed with water to remove any unreacted, water-soluble starting material or byproducts, then dried.[12] The final product is Maddrell's salt, which is insoluble in water but soluble in mineral acids.[11]
References
- 1. Page loading... [guidechem.com]
- 2. The synthetic methods of sodium hexametaphosphate_Chemicalbook [chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. chembk.com [chembk.com]
- 5. datapdf.com [datapdf.com]
- 6. decomposition - Do (some or all) phosphates thermally decompose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. alchembio.com [alchembio.com]
- 8. asiachmical.com [asiachmical.com]
- 9. biomaterials.ca [biomaterials.ca]
- 10. chembk.com [chembk.com]
- 11. Maddrell's Salt [drugfuture.com]
- 12. EP0225450B1 - Process for the preparation of maddrell salt - Google Patents [patents.google.com]
- 13. US4162300A - Production of Maddrell salt - Google Patents [patents.google.com]
An In-depth Technical Guide to Sodium Metaphosphate: Identifiers, Synthesis, and Analysis
This technical guide provides a comprehensive overview of sodium metaphosphate, focusing on its chemical identifiers, detailed experimental protocols for its synthesis and analysis, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile compound.
Core Identifiers for this compound
The term "this compound" can refer to various polymeric and cyclic sodium phosphate (B84403) compounds. This ambiguity necessitates a clear understanding of the different forms and their specific identifiers. The most common forms are sodium hexametaphosphate (a polymeric mixture) and sodium trimetaphosphate (a cyclic compound). The identifiers for these and other related compounds are summarized below.
| Identifier | Sodium Hexametaphosphate | Sodium Trimetaphosphate | Other Sodium Metaphosphates |
| Primary CAS Number | 10124-56-8[1][2] | 7785-84-4[3] | 50813-16-6[4], 35270-09-8[5][6], 68915-31-1[7][8] |
| Molecular Formula | (NaPO₃)₆[9] | Na₃P₃O₉[3] | (NaPO₃)n[4] |
| Molecular Weight | 611.77 g/mol [1][10] | 305.885 g/mol [3] | Varies |
| Synonyms | Calgon, Graham's salt, Metaphosphoric acid hexasodium salt[1][2][9] | STMP, Sodium trimetaphosphate[3] | Kurrol's salt, Maddrell's salt, Insoluble metaphosphate[4] |
| EINECS Number | 233-343-1[2][8] | 232-088-3[3] | 233-782-9[4] |
| PubChem CID | 24968[8] | 24579[3] | 16133893[4] |
| UNII | N40N91DW96[8] | 3IH6169RL0[3] | 532IUT7IRV[4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound, with a focus on sodium hexametaphosphate due to its widespread industrial and research applications.
Synthesis of Sodium Hexametaphosphate via Thermal Dehydration of Monosodium Phosphate
This protocol describes a common method for synthesizing glassy sodium hexametaphosphate.
Materials:
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
High-temperature furnace
-
Ceramic or graphite (B72142) crucible
-
Metal plate (e.g., copper or stainless steel) for quenching
-
Mortar and pestle or pulverizer
Procedure:
-
Neutralization and Crystallization: Neutralize a soda ash (sodium carbonate) solution with phosphoric acid at 80-100°C for 2 hours. Evaporate and concentrate the resulting sodium dihydrogen phosphate solution, then cool to crystallize sodium dihydrogen phosphate dihydrate.
-
Dehydration: Place the sodium dihydrogen phosphate dihydrate in a crucible and heat it in a furnace.
-
Heat to 110-230°C to remove the two waters of crystallization.
-
Continue heating to remove structural water.
-
-
Polymerization: Increase the furnace temperature to 620°C to dehydrate the salt completely and melt it. The this compound melt will polymerize into sodium hexametaphosphate.
-
Quenching: Once the melt is completely transparent and free of internal bubbles, carefully remove the crucible from the furnace and pour the molten glass onto a cool metal plate. This rapid cooling (quenching) from 650°C to 60-80°C is crucial for obtaining the amorphous, glassy form.
-
Processing: The resulting glass flakes can be ground into a powder using a mortar and pestle or a mechanical pulverizer.
-
Storage: Store the final product in a tightly sealed container in a dry environment to prevent hygroscopicity.
Characterization of Sodium Hexametaphosphate
2.2.1. Determination of Average Chain Length by Titration
This method is used to determine the average number of phosphate units in a polyphosphate chain.
Materials:
-
Sodium hexametaphosphate sample
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Buret
-
Beakers
-
Heating plate with reflux apparatus
Procedure:
-
Sample Preparation: Dissolve 0.5 g of the sodium hexametaphosphate sample in 450 mL of deionized water. Adjust the pH to 2.5 with 1 M HCl. Bring the total volume to 500 mL with deionized water.
-
Titration of Polyphosphate: Immediately titrate a 200 mL aliquot of the acidified solution with 0.1 M NaOH, adding the titrant in 100 µL increments. Record the pH after each addition. This should be completed within one hour to minimize hydrolysis.
-
Hydrolysis to Orthophosphate: Boil the remaining 300 mL of the acidified polyphosphate solution under reflux for at least 6 hours to ensure complete hydrolysis of the polyphosphate chains into orthophosphate. Allow the solution to cool to room temperature.
-
Titration of Orthophosphate: Titrate a 200 mL aliquot of the hydrolyzed orthophosphate solution with 0.1 M NaOH in the same manner as the polyphosphate solution.
-
Calculation: The average chain length (n) is calculated from the titration curves of the polyphosphate and the orthophosphate. The volume of NaOH required to titrate between the two equivalence points is determined for both the polyphosphate (Vp) and the orthophosphate (Vo) samples. The average chain length is then calculated using the formula: n = 2 * (Vo / Vp).
2.2.2. Structural Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P-NMR is a powerful technique for identifying and quantifying different phosphate species within a sample, including orthophosphates, pyrophosphates, cyclic phosphates (like trimetaphosphate), and the end and middle groups of polyphosphate chains.
Materials:
-
Sodium hexametaphosphate sample
-
Deuterium oxide (D₂O)
-
NMR spectrometer (e.g., 400 MHz) with a phosphorus probe
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the sodium hexametaphosphate sample in D₂O to a suitable concentration for NMR analysis.
-
NMR Acquisition:
-
Record the ³¹P-NMR spectrum at 298 K.
-
Use an acquisition time of approximately 1.04 seconds and a relaxation delay of 2 seconds.
-
Acquire around 200 scans for a good signal-to-noise ratio.
-
Use 85% H₃PO₄ as an external reference for chemical shift calibration (δ = 0 ppm).
-
-
Data Analysis:
-
Process the acquired spectra using appropriate NMR software.
-
Identify the peaks corresponding to different phosphate species based on their characteristic chemical shifts:
-
Orthophosphate: ~0 ppm
-
End groups of polyphosphate chains: ~ -10 ppm
-
Middle groups of polyphosphate chains: ~ -20 to -22 ppm
-
Sodium trimetaphosphate (if present): ~ -21 ppm
-
-
Integrate the areas under the peaks to determine the relative proportions of each species. The average chain length can be calculated from the ratio of the integrated areas of the middle groups to the end groups.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of sodium hexametaphosphate.
Caption: Experimental workflow for the synthesis and characterization of sodium hexametaphosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. SODIUM TRIMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. Sodium hexametaphosphate - Sciencemadness Wiki [sciencemadness.org]
- 4. The synthetic methods of sodium hexametaphosphate_Chemicalbook [chemicalbook.com]
- 5. asiachmical.com [asiachmical.com]
- 6. Sodium trimetaphosphate - Wikipedia [en.wikipedia.org]
- 7. Sodium Trimetaphosphate | Na3O9P3 | CID 24579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Sodium Metaphosphate for Pharmaceutical Applications
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the solubility of sodium metaphosphate (commonly referred to as sodium hexametaphosphate or SHMP) in various solvents. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support its application in pharmaceutical research and development.
Introduction to this compound in Drug Development
This compound is a versatile inorganic polymer with a range of applications in the pharmaceutical industry. Its utility stems from its properties as a sequestering agent, emulsifier, dispersant, and stabilizer.[1][2] In drug formulations, it can prevent the degradation of active pharmaceutical ingredients (APIs) by chelating metal ions, aid in the uniform distribution of substances in emulsions and suspensions, and act as a pH adjuster.[2] A recent discovery has also highlighted its potential role as an inducer of calcium signaling in mammalian cells, opening new avenues for its therapeutic application.[3][4][5][6] Understanding its solubility is paramount for optimizing its function in these diverse applications.
Solubility of this compound
This compound is a white, odorless, crystalline powder that is highly soluble in water.[7] The dissolution rate, however, can be slow.[8] It is generally considered insoluble in organic solvents.[1][9][10]
Solubility in Water
The solubility of this compound in water is significantly influenced by temperature.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g Water) |
| 20 | 96.32[8] |
| 80 | 174.4[8] |
Note: The available quantitative data is limited to the temperatures shown. The general trend indicates that solubility increases with temperature.
Effect of pH on Aqueous Solubility
The pH of the aqueous solution also impacts the solubility of this compound.
Table 2: Influence of pH on the Solubility of this compound in Water
| pH | Solubility (g/kg Water) |
| 2 | 1200 |
| 7 | 963 |
Note: The data suggests that this compound is more soluble in acidic conditions.
Solubility in Organic Solvents
This compound is consistently reported to be insoluble in organic solvents.[1][9][10] No quantitative solubility data is readily available for solvents such as ethanol, methanol, or acetone, as the solubility is considered negligible for practical purposes in pharmaceutical formulations.
Solubility in Aqueous Salt Solutions
The presence of other ions in an aqueous solution can affect the solubility of this compound. For instance, calcium ions can reduce its solubility due to the formation of insoluble salts. While specific quantitative data for the solubility of this compound in aqueous solutions of NaCl, KCl, or CaCl2 is not widely available in the literature, its function as a chelating agent for divalent cations like Ca²⁺ suggests that interactions in such solutions are significant and could lead to the formation of soluble complexes or precipitates, thereby influencing its apparent solubility.
Experimental Protocols
Protocol for Determining the Solubility of this compound in Water
This protocol outlines a general method for determining the solubility of an inorganic salt like this compound in water as a function of temperature.
Objective: To construct a solubility-temperature curve for this compound in water.
Materials:
-
This compound
-
Distilled Water
-
25 x 250-mm Test Tube with a 2-hole rubber stopper
-
Thermometer
-
Stirring Rod (glass or wire)
-
Beaker
-
Hot Plate/Water Bath
-
Analytical Balance
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh a known mass of this compound and transfer it to the test tube.
-
Add a measured volume of distilled water to the test tube.
-
Heat the mixture in a water bath while stirring continuously until all the salt has dissolved.
-
-
Determining the Saturation Temperature:
-
Remove the test tube from the heat source and allow it to cool slowly while continuing to stir.
-
Carefully observe the solution for the first sign of recrystallization (cloudiness or formation of solid particles).
-
The temperature at which recrystallization begins is the saturation temperature for that specific concentration.
-
-
Data Collection for Solubility Curve:
-
Repeat the experiment with different known masses of this compound and/or different volumes of water to obtain a range of concentrations.
-
For each concentration, determine the corresponding saturation temperature.
-
-
Data Analysis:
-
Calculate the solubility for each data point in grams of this compound per 100 g of water.
-
Plot the solubility (y-axis) against the saturation temperature (x-axis) to construct the solubility curve.
-
Protocol for Preparing an Oil-in-Water (O/W) Pharmaceutical Emulsion using Sodium Hexametaphosphate
This protocol describes the "wet gum" method for preparing a stable O/W emulsion, where this compound can be incorporated as a stabilizer and dispersing agent.
Objective: To prepare a stable oil-in-water emulsion for pharmaceutical use.
Materials:
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (distilled water)
-
Primary Emulsifier (e.g., Acacia gum)
-
This compound (as a stabilizer)
-
Mortar and Pestle
-
Graduated Cylinders
-
Beakers
Procedure:
-
Preparation of the Aqueous Phase:
-
Dissolve the this compound and any other water-soluble components in the aqueous phase.
-
-
Formation of the Primary Emulsion (Wet Gum Method):
-
Dilution of the Emulsion:
-
Gradually add the remaining aqueous phase to the primary emulsion with constant trituration to achieve the final desired volume.
-
-
Homogenization:
-
For a finer and more stable emulsion, pass the mixture through a homogenizer.
-
Mandatory Visualizations
Signaling Pathway: this compound-Induced Calcium Signaling
Recent studies have shown that sodium hexametaphosphate (SHMP) can act as an initiator of calcium rise in mammalian oocytes, suggesting a potential role in modulating cellular signaling pathways.[3][4][5][6] This discovery is significant for drug development, as calcium is a ubiquitous second messenger involved in numerous cellular processes. The exact mechanism of how extracellular SHMP leads to an increase in intracellular calcium is still under investigation, but it is hypothesized to involve interactions with the cell membrane, potentially leading to the opening of calcium channels or the release of calcium from intracellular stores.
Caption: Hypothesized signaling pathway of SHMP-induced intracellular calcium increase.
Experimental Workflow: Nanoparticle Synthesis using this compound as a Dispersant
This compound is utilized as a dispersant or stabilizer in the synthesis of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), which are widely explored as drug delivery vehicles.[13][14][15] It helps to prevent the aggregation of newly formed nanoparticles, ensuring a stable and uniform particle size distribution. The following workflow illustrates a typical single emulsion-solvent evaporation method for preparing drug-loaded PLGA nanoparticles where SHMP could be used as a stabilizer in the aqueous phase.
Caption: Workflow for PLGA nanoparticle synthesis using SHMP as a stabilizer.
Logical Relationship: Role of this compound in a Pharmaceutical Emulsion
In an oil-in-water (O/W) emulsion, this compound plays a multifaceted role in ensuring the stability and efficacy of the formulation. Its primary functions are to sequester destabilizing metal ions and to aid in the dispersion of the oil droplets. This diagram illustrates the logical relationships between the components of the emulsion and the functions of this compound.
Caption: Functional role of this compound in a pharmaceutical emulsion.
References
- 1. SODIUM HEXAMETAPHOSPHATE (SHMP) - Ataman Kimya [atamanchemicals.com]
- 2. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 3. [PDF] Sodium Hexametaphosphate Serves as an Inducer of Calcium Signaling | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Hexametaphosphate Serves as an Inducer of Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemiis.com [chemiis.com]
- 8. The solubility of sodium hexametaphosphate technical grade is related to temperature and PH - CDchem [en.cd1958.com]
- 9. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 10. Sodium hexametaphosphate - Sciencemadness Wiki [sciencemadness.org]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. static.igem.org [static.igem.org]
- 14. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanocomposix.com [nanocomposix.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium metaphosphate (NaPO₃) represents a family of inorganic polymers with diverse structural chemistry, ranging from cyclic crystalline forms to long-chain amorphous glasses. The arrangement of the fundamental phosphate (B84403) tetrahedra dictates the physicochemical properties of these materials, influencing their applications in various fields, including their use as excipients in drug formulations, as sequestering agents, and in food science. A thorough understanding of the crystal structure of different this compound forms is therefore crucial for controlling their functionality and ensuring their optimal performance in specialized applications.
This technical guide provides a comprehensive overview of the crystal structure analysis of key this compound species. It details the experimental protocols for their synthesis and crystallographic characterization and presents quantitative structural data in a comparative format. Visualizations of the relationships between different forms and the analytical workflows are provided to facilitate a deeper understanding of this important class of compounds.
Crystalline Forms of this compound: An Overview
This compound exists in several polymorphic and hydrated forms, each with a unique crystal structure. The primary crystalline forms include:
-
Sodium Trimetaphosphate (Na₃P₃O₉): A cyclic metaphosphate existing in both anhydrous and hydrated forms. The hexahydrate is a well-characterized crystalline solid.
-
Sodium Hexametaphosphate ((NaPO₃)₆): While the term is often used to describe amorphous Graham's salt, true crystalline sodium hexametaphosphate with a cyclic structure can be synthesized.
-
Maddrell's Salt ((NaPO₃)ₓ): A high-molecular-weight, crystalline, fibrous sodium polyphosphate that is insoluble in water. It exists in at least two forms, a high-temperature form (Form II) and a low-temperature form (Form III).
-
Kurrol's Salt ((NaPO₃)ₓ): Another high-molecular-weight, crystalline sodium polyphosphate, typically obtained by thermal treatment of sodium dihydrogen phosphate. It is characterized by its fibrous, asbestos-like nature.
In addition to these crystalline forms, amorphous or glassy this compound, known as Graham's Salt , is a commercially significant material. It consists of a mixture of polyphosphate chains of varying lengths and lacks long-range crystalline order.
Quantitative Crystallographic Data
The crystal structures of various this compound forms have been determined using X-ray diffraction techniques. The key crystallographic parameters are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for Sodium Trimetaphosphate
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Sodium Trimetaphosphate Hexahydrate[1] | Na₃P₃O₉·6H₂O | Triclinic | P-1 | 7.826(4) | 9.530(5) | 10.288(5) | 112.79(3) | 106.10(3) | 88.55(3) | 2 |
| Anhydrous Sodium Trimetaphosphate | Na₃P₃O₉ | Orthorhombic | Pmcn | 8.63 | 13.16 | 7.65 | 90 | 90 | 90 | 4 |
Table 2: Crystallographic Data for Polymeric Sodium Metaphosphates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Maddrell's Salt (Form II) | (NaPO₃)ₓ | Monoclinic | P2₁/a | 17.38 | 6.96 | 9.88 | 92.5 | 16 |
| Kurrol's Salt A | (NaPO₃)ₓ | Monoclinic | P2₁/n | 12.91 | 5.68 | 7.80 | 90.0 | 8 |
Table 3: Structural Parameters for Amorphous this compound (Graham's Salt) from Radial Distribution Function Analysis
| Parameter | Value (Å) |
| P-O bond distance | 1.55 |
| Na-O bond distance | 2.48 |
| P-P distance (in chain) | 2.67 |
| O-O distance | 3.7 |
| Interchain P-P distance | 4.7 |
Experimental Protocols
Synthesis of this compound Forms
a) Synthesis of Anhydrous Sodium Trimetaphosphate
A common method for preparing anhydrous sodium trimetaphosphate involves the thermal dehydration of sodium dihydrogen phosphate.[2]
-
Procedure:
-
Place sodium dihydrogen phosphate (NaH₂PO₄) in a platinum crucible.
-
Heat the crucible in a muffle furnace to 550 °C.
-
Maintain this temperature for a sufficient duration (typically several hours) to ensure complete dehydration and cyclization.
-
Cool the crucible to room temperature in a desiccator to prevent rehydration. The resulting product is anhydrous sodium trimetaphosphate.
-
b) Synthesis of Sodium Trimetaphosphate Hexahydrate
The hexahydrate can be crystallized from an aqueous solution of the anhydrous form.[2]
-
Procedure:
-
Dissolve anhydrous sodium trimetaphosphate in deionized water.
-
Slowly add a saturated solution of sodium chloride (NaCl) to the sodium trimetaphosphate solution.
-
The common ion effect will induce the precipitation of sodium trimetaphosphate hexahydrate crystals.
-
Filter the crystals and wash them with a small amount of cold deionized water.
-
Dry the crystals at room temperature.
-
c) Synthesis of Maddrell's Salt
Maddrell's salt can be prepared by the controlled thermal decomposition of sodium dihydrogen phosphate at a lower temperature than that used for the trimetaphosphate.
-
Procedure:
-
Heat sodium dihydrogen phosphate (NaH₂PO₄) in a furnace.
-
Slowly increase the temperature to 350-450 °C.
-
Maintain this temperature for several hours to allow for the polymerization to occur.
-
The resulting fibrous solid is Maddrell's salt. Different heating and cooling profiles can lead to the formation of different polymorphic forms (Form II and Form III).
-
d) Synthesis of Kurrol's Salt
Kurrol's salt is another high-molecular-weight crystalline polyphosphate formed through thermal condensation.
-
Procedure:
-
Heat sodium dihydrogen phosphate (NaH₂PO₄) to a temperature of approximately 585 °C.
-
Hold at this temperature for a period of time (e.g., one hour).
-
Optionally, seed the melt with existing Kurrol's salt crystals to promote crystallization.
-
Slowly cool the material to room temperature. The product will be fibrous sodium Kurrol's salt.[3]
-
Crystal Structure Determination by X-ray Diffraction
a) Single-Crystal X-ray Diffraction (SC-XRD)
This technique is used to determine the precise crystal structure of a single crystal of a compound.
-
Experimental Workflow:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam, with diffraction patterns recorded on an area detector. Data is typically collected over a 2θ range of 4° to 60° for molybdenum radiation.[1][4]
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, absorption, and polarization.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined using a least-squares method, where the atomic positions, displacement parameters, and other structural parameters are adjusted to achieve the best fit between the calculated and observed diffraction data.
-
b) Powder X-ray Diffraction (PXRD) and Rietveld Refinement
PXRD is used to analyze polycrystalline materials and can be used for phase identification and quantitative structural analysis through Rietveld refinement.
-
Experimental Workflow:
-
Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.
-
Data Collection: The sample is placed in a powder diffractometer. The X-ray diffraction pattern is recorded by scanning the detector over a range of 2θ angles (e.g., 10-80°) while the sample is irradiated with monochromatic X-rays. Typical instrument settings are 40 kV and 40 mA for the X-ray source.
-
Rietveld Refinement: This is a whole-pattern fitting method used to refine the crystal structure from powder diffraction data.[2]
-
Initial Model: An initial structural model is required, which includes the space group, approximate lattice parameters, and atomic positions. This can be obtained from known structures of similar materials or from structure solution programs.
-
Refinement Steps: The refinement process is iterative. Initially, scale factor and background parameters are refined. Subsequently, unit cell parameters, peak shape parameters, and atomic coordinates are refined in a stepwise manner.
-
Goodness-of-Fit: The quality of the refinement is assessed by monitoring agreement indices (R-factors) such as Rwp (weighted profile R-factor) and χ² (goodness-of-fit). A good refinement results in a small difference between the observed and calculated diffraction patterns.
-
-
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the relationships between different forms of this compound and the experimental workflows for their analysis.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 3. US3312523A - Process for preparing sodium kurrol's salt - Google Patents [patents.google.com]
- 4. Sodium distribution in mixed alkali K–Na metaphosphate glasses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Enduring Legacy of a Versatile Polymer: A Technical Guide to the History and Discovery of Sodium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium metaphosphate, a term encompassing a family of polymeric inorganic compounds, has a rich history rooted in the foundational principles of modern chemistry. From its initial discovery, which challenged and expanded the understanding of acids and salts, to its diverse applications in modern industry, this compound remains a subject of significant scientific and commercial interest. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with the various forms of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a clear visualization of its functional mechanisms.
A Historical Overview: From Phosphoric Anomaly to Polyphosphate Pioneer
The story of this compound begins with the pioneering work of the Scottish chemist Thomas Graham in the 1830s.[1] His research on the arseniates and phosphates was a landmark in inorganic chemistry, bringing clarity to the then-confusing relationship between different phosphoric acids and their salts.[1] Graham's meticulous experiments led to the groundbreaking concept of polybasic acids, demonstrating that phosphoric acid could form a series of salts with varying amounts of a metallic base.[1] It was during these investigations that he identified a new sodium salt of a dehydrated phosphoric acid, which he named "metaphosphate of soda."[1] This discovery laid the groundwork for understanding condensed phosphates.
Over time, further research revealed that "this compound" was not a single compound but rather a family of polymers with the empirical formula (NaPO₃)ₙ. These polymers exist in various forms, primarily distinguished by their structure and solubility. The most prominent of these are:
-
Graham's Salt: A water-soluble, amorphous, glassy polymer. Commercial sodium hexametaphosphate is often a mixture of polymeric metaphosphates and is commonly referred to as Graham's salt.[2]
-
Maddrell's Salt: A crystalline, water-insoluble, long-chain polymer.[3][4]
-
Kurrol's Salt: A fibrous, crystalline, high-molecular-weight polymer that is also insoluble in water.[5]
Physicochemical Properties of this compound Forms
The distinct forms of this compound exhibit a range of physical and chemical properties that dictate their specific applications. A summary of these key quantitative characteristics is presented below for easy comparison.
| Property | Graham's Salt (Sodium Hexametaphosphate) | Maddrell's Salt | Kurrol's Salt |
| Appearance | Colorless, transparent glassy flakes or white powder | White crystalline powder | White, fibrous crystalline solid |
| Molecular Formula | (NaPO₃)ₙ (n ≈ 6-25) | (NaPO₃)ₙ (high molecular weight) | (NaPO₃)ₙ (very high molecular weight) |
| Solubility in Water | Soluble | Practically insoluble[3][4] | Insoluble in pure water, but soluble in solutions of other sodium salts |
| Melting Point | ~628 °C | Decomposes at high temperatures | Decomposes at high temperatures |
| Density | ~2.48 g/cm³ | Not readily available | Not readily available |
| pH of 1% Solution | ~5.8 - 7.0 | ~6.5 (for a 1 in 3 slurry)[6] | Not applicable (due to insolubility) |
| Structure | Amorphous, glassy, mixture of chain lengths | Crystalline, long-chain polymer | Crystalline, fibrous, long-chain polymer |
Experimental Protocols for Synthesis
The synthesis of the different forms of this compound relies on the thermal dehydration of sodium orthophosphate precursors. The specific temperature and heating regimen are critical in determining the final polymeric structure.
Synthesis of Graham's Salt (Amorphous Sodium Polymetaphosphate)
Graham's salt is prepared by the rapid cooling of molten this compound.
Methodology:
-
Starting Material: Monosodium dihydrogen phosphate (B84403) (NaH₂PO₄).
-
Heating: The starting material is placed in a platinum or ceramic crucible and heated to a temperature above its melting point, typically around 700-800°C. The heating is continued until a clear, bubble-free melt is obtained.
-
Quenching: The molten glass is then rapidly cooled (quenched) by pouring it onto a cold, flat surface, such as a copper or steel plate. This rapid cooling prevents the formation of a crystalline structure, resulting in an amorphous glass.
-
Purification: The resulting glassy solid can be crushed into a powder. For applications requiring a specific chain length distribution, fractional precipitation from an aqueous solution using a non-solvent like acetone (B3395972) can be employed.
Synthesis of Maddrell's Salt (Insoluble Crystalline this compound)
Maddrell's salt is a crystalline, water-insoluble form of this compound.
Methodology:
-
Starting Material: Monosodium dihydrogen phosphate (NaH₂PO₄).
-
Heating: The starting material is heated slowly in a furnace. The temperature is gradually raised to between 300°C and 450°C.
-
Annealing: The material is held at this temperature for an extended period, often several hours to several days, to allow for the formation of the crystalline structure.
-
Purification: The resulting product is a white, crystalline powder. As it is insoluble in water, it can be washed with deionized water to remove any soluble phosphate impurities.[7][8][9] The solid is then collected by filtration and dried.[7][8][9]
Synthesis of Kurrol's Salt (Fibrous Crystalline this compound)
Kurrol's salt is a high-molecular-weight, fibrous crystalline form of this compound.
Methodology:
-
Starting Material: Monosodium dihydrogen phosphate (NaH₂PO₄).
-
Melting and Seeding: The starting material is heated to form a melt, typically above 630°C. The melt is then cooled to a temperature just below its melting point (around 580-600°C).
-
Crystallization: The melt is held at this temperature and seeded with a crystal of Kurrol's salt to induce crystallization. The crystallization process is allowed to proceed for several hours.
-
Purification: The resulting fibrous, crystalline mass is cooled. Due to its insolubility in water, it can be purified by washing with water to remove any soluble impurities.
Key Mechanisms and Applications: A Visual Guide
This compound's utility stems from its ability to act as a sequestrant, dispersant, and emulsifier. These functions are critical in various industrial and commercial applications.
Synthesis Pathway of this compound Forms
The thermal dehydration of monosodium dihydrogen phosphate serves as the common starting point for the synthesis of the different forms of this compound. The final product is dictated by the thermal processing conditions.
Caption: Thermal synthesis routes for different forms of this compound.
Mechanism of Water Softening by Sequestration
Sodium hexametaphosphate (Graham's salt) is widely used in water treatment to combat hardness caused by calcium and magnesium ions. It functions by sequestering these divalent cations, forming stable, soluble complexes.[10]
Caption: Sequestration of hard water ions by sodium hexametaphosphate.
Deflocculation Mechanism in Clay Suspensions
In the ceramics and textile industries, sodium polymetaphosphates act as effective deflocculants or dispersing agents.[11][12][13][14][15] They adsorb onto the surface of suspended particles, imparting a negative charge that leads to electrostatic repulsion and prevents agglomeration.[11][12][13][14][15]
Caption: Electrostatic repulsion mechanism of clay deflocculation.
Spectroscopic Characterization
For a comprehensive understanding and quality control of this compound synthesis, spectroscopic techniques are indispensable.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the phosphate functional groups and distinguishing between different polyphosphate structures. The characteristic P-O stretching and bending vibrations provide a fingerprint for each form of this compound.[16][17][18]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful technique for determining the structure and chain length of polyphosphates.[19][20][21][22][23] The chemical shifts of the phosphorus nuclei are sensitive to their local environment, allowing for the differentiation between terminal, middle, and branching phosphate groups in the polymer chains, as well as distinguishing cyclic from linear structures.[19][20][21][22][23]
Conclusion
From its discovery as a chemical curiosity to its status as a versatile industrial chemical, this compound exemplifies the profound impact of fundamental research on technological advancement. The various forms of this polymer, each with its unique set of properties, have found applications in a wide array of fields. A thorough understanding of its history, the nuances of its synthesis, and the mechanisms of its action is crucial for its continued and innovative use. This guide provides a foundational resource for scientists and researchers, enabling them to leverage the remarkable properties of this compound in their respective domains.
References
- 1. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 2. APC Pure | Product | Sodium hexametaphosphate (Graham's Salt) From APC Pure [apcpure.com]
- 3. Maddrell's Salt [drugfuture.com]
- 4. fao.org [fao.org]
- 5. US3312523A - Process for preparing sodium kurrol's salt - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Preparing an insoluble salt in a precipitation reaction | Class experiment | RSC Education [edu.rsc.org]
- 8. savemyexams.com [savemyexams.com]
- 9. youtube.com [youtube.com]
- 10. hitechanalogy.com [hitechanalogy.com]
- 11. Deflocculants: A Detailed Overview [digitalfire.com]
- 12. researchgate.net [researchgate.net]
- 13. qualicer.org [qualicer.org]
- 14. researchgate.net [researchgate.net]
- 15. Deflocculation [digitalfire.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 21. nmr.oxinst.com [nmr.oxinst.com]
- 22. DSpace [researcharchive.lincoln.ac.nz]
- 23. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
An In-depth Technical Guide to the Thermal Decomposition of Sodium Dihydrogen Phosphate to Sodium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) into sodium metaphosphate (NaPO₃). This process is of significant interest due to the wide range of applications for polyphosphates in various industrial and pharmaceutical fields, including their use as dispersing agents, sequestrants, and in the formulation of specialized glasses and ceramics. This document details the reaction pathway, intermediate products, and the experimental protocols used to characterize this transformation.
Introduction
Sodium dihydrogen phosphate, also known as monosodium phosphate, is a common inorganic compound that undergoes a series of condensation reactions upon heating. These reactions involve the elimination of water molecules to form various sodium polyphosphates. The final product of this thermal decomposition is typically a mixture of sodium metaphosphates, with the specific composition depending on the temperature and duration of heating. Understanding the precise conditions of this decomposition is crucial for controlling the final product's properties.
The Thermal Decomposition Pathway
The thermal decomposition of sodium dihydrogen phosphate is not a single-step process but rather a sequence of reactions that occur at progressively higher temperatures. The generally accepted pathway involves the formation of sodium acid pyrophosphate as a key intermediate.
The initial step involves the dehydration of sodium dihydrogen phosphate to form disodium (B8443419) dihydrogen pyrophosphate (also known as sodium acid pyrophosphate). This is followed by the conversion of the pyrophosphate into metaphosphates.
Step 1: Formation of Sodium Acid Pyrophosphate
Upon heating, two molecules of sodium dihydrogen phosphate condense to form one molecule of sodium acid pyrophosphate with the elimination of a water molecule.[1][2]
2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O[1]
This reaction typically begins at temperatures above 170-200°C.[3]
Step 2: Conversion to this compound
At higher temperatures, sodium acid pyrophosphate undergoes further decomposition to form this compound. This conversion is reported to occur at temperatures above 220°C.[4][5][6][7] The process can lead to the formation of various metaphosphates, including sodium trimetaphosphate (Na₃P₃O₉) and higher molecular weight sodium metaphosphates (NaPO₃)ₙ.[8][9]
Na₂H₂P₂O₇ → 2 NaPO₃ + H₂O
Some studies indicate the formation of sodium trimetaphosphate at temperatures above 240°C, which then transforms into low molecular weight sodium metaphosphates at temperatures exceeding 320°C.[8] Another source suggests that sodium trimetaphosphate is produced from sodium dihydrogen pyrophosphate at temperatures over 513 K (240°C) and subsequently decomposes to this compound at about 593 K (320°C).[9]
The following diagram illustrates the logical relationship of the thermal decomposition pathway.
Quantitative Data
The thermal decomposition of sodium dihydrogen phosphate can be quantitatively analyzed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Reaction | Reference |
| Dehydration to Anhydrous Salt | 40 - 110 | Varies (dependent on initial hydrate (B1144303) form) | NaH₂PO₄·xH₂O → NaH₂PO₄ + xH₂O | [10] |
| Conversion to Pyrophosphate | > 200 | ~7.5 (theoretical for 2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O) | 2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O | |
| Conversion to Metaphosphate | > 220 | ~7.5 (theoretical for Na₂H₂P₂O₇ → 2NaPO₃ + H₂O) | Na₂H₂P₂O₇ → 2NaPO₃ + H₂O | [4][5][6] |
Note: The actual mass loss and temperature ranges can vary depending on the heating rate and the specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are generalized protocols for the key analytical techniques used to study the thermal decomposition of sodium dihydrogen phosphate.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which water is lost and to quantify the mass changes associated with the decomposition steps.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample of sodium dihydrogen phosphate (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
An inert atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment to prevent any oxidative side reactions.
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures of mass loss and the percentage of mass lost at each step.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To identify the temperatures of phase transitions and chemical reactions by measuring the heat flow associated with these events.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample of sodium dihydrogen phosphate (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated from ambient temperature to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min) in an inert atmosphere.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events such as melting, crystallization, and decomposition. The peak at approximately 630°C indicates the transition to the melt phase of the final metaphosphate product.
-
4.3 X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the starting material, intermediates, and final products.
-
Apparatus: An X-ray diffractometer.
-
Procedure:
-
Samples of sodium dihydrogen phosphate are heated to various temperatures corresponding to the different stages of decomposition observed in TGA/DSC analysis. The samples are then cooled to room temperature.
-
Each sample is ground into a fine powder and mounted on a sample holder.
-
The samples are irradiated with monochromatic X-rays at various angles (2θ).
-
The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.
-
The resulting XRD patterns are compared with standard diffraction patterns from databases (e.g., the JCPDS-ICDD) to identify the crystalline phases present in each sample. This allows for the confirmation of the formation of sodium acid pyrophosphate and this compound.
-
The following diagram illustrates a typical experimental workflow for studying the thermal decomposition.
Conclusion
The thermal decomposition of sodium dihydrogen phosphate to this compound is a well-defined process that proceeds through the formation of sodium acid pyrophosphate. The transformation can be effectively monitored and characterized using a combination of thermoanalytical and spectroscopic techniques. A thorough understanding of the reaction temperatures and intermediates is critical for the controlled synthesis of sodium metaphosphates with desired properties for various scientific and industrial applications, including in the development of pharmaceutical formulations. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate this important chemical transformation.
References
- 1. Disodium pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 3. Sodium Dihydrogen Phosphate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. chematephosphates.com [chematephosphates.com]
- 5. SODIUM ACID PYROPHOSPHATE (SAPP) - Ataman Kimya [atamanchemicals.com]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. gjphosphate.com [gjphosphate.com]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Graham's Salt and Sodium Metaphosphate for Researchers, Scientists, and Drug Development Professionals
An authoritative overview of the chemistry, analysis, and pharmaceutical applications of polymeric sodium phosphates.
This technical guide provides a comprehensive examination of Graham's salt and sodium metaphosphate, two closely related yet distinct forms of polymeric sodium phosphates. Aimed at researchers, scientists, and professionals in drug development, this document delves into their chemical structures, physicochemical properties, and production methods. It further details their significant applications in the pharmaceutical industry, supported by established experimental protocols for their characterization and analysis.
Introduction to Graham's Salt and this compound
The terms "Graham's salt" and "this compound" are often used interchangeably, leading to considerable confusion. It is crucial for scientific and technical applications to understand their distinct chemical identities.
Graham's Salt , also known as sodium polymetaphosphate, is a water-soluble, amorphous glassy polyphosphate.[1][2][3] It consists of a mixture of linear sodium polyphosphate chains of varying lengths.[1] The general formula for these linear polymers is (NaPO₃)ₙ, where 'n' represents the average number of repeating phosphate (B84403) units and can range from 13 to 18 for what is commonly termed Graham's salt.[4]
This compound is a broader term that encompasses various polymeric forms of sodium phosphate with the empirical formula NaPO₃.[5] This includes both cyclic and linear structures. Commercially, what is often labeled as sodium hexametaphosphate (SHMP) is, in fact, a mixture of polymeric metaphosphates, making it more accurately described as sodium polymetaphosphate, similar to Graham's salt.[5][6] True sodium hexametaphosphate, a cyclic structure with the formula Na₆[(PO₃)₆], can be prepared under specific laboratory conditions.[5] Other cyclic forms, such as sodium trimetaphosphate, also exist.[7] Insoluble this compound (IMP) or Maddrell's salt is a high-molecular-weight, crystalline form of sodium polyphosphate.[8]
For the purpose of this guide, "Graham's salt" will refer to the amorphous, water-soluble mixture of linear sodium polyphosphates, while "this compound" will be used as a broader term that includes various polymeric and cyclic forms.
Production Methods
The production of Graham's salt and other sodium polyphosphates generally involves the thermal dehydration of sodium orthophosphate precursors.
A common method involves heating monosodium orthophosphate (NaH₂PO₄). This process first generates sodium acid pyrophosphate, which upon further heating and rapid cooling, polymerizes to form the glassy sodium polyphosphate known as Graham's salt.[3][9] The degree of polymerization is influenced by the heating temperature and duration.
Physicochemical Properties: A Comparative Analysis
The properties of Graham's salt and various sodium metaphosphates can differ based on their degree of polymerization and structure (linear vs. cyclic). These differences are critical for their application in various fields, including pharmaceuticals.
| Property | Graham's Salt (Sodium Polymetaphosphate) | Sodium Hexametaphosphate (Cyclic) | Insoluble this compound (Maddrell's Salt) |
| Formula | (NaPO₃)ₙ (n ≈ 13-18)[4] | Na₆[(PO₃)₆][5] | (NaPO₃)ₓ (high molecular weight)[8] |
| Appearance | Colorless, glassy solid, plates, granules, or powder[10] | White, odorless crystals[5] | White powder[8] |
| Solubility in Water | Very soluble[4][10] | Soluble[5] | Practically insoluble[8] |
| pH of 1% Solution | Approximately 5.5 - 7.0[2][11] | Approximately 7.0[12] | Approximately 6.5 (1 in 3 slurry) |
| Hygroscopicity | Highly hygroscopic[10][13] | Hygroscopic | Non-hygroscopic |
| Chelating Ability | Strong chelating agent for di- and trivalent metal ions[13][14] | Strong chelating agent | Sequestrant |
| Melting Point | Decomposes above 616 °C[15] | 628 °C[5] | Decomposes at high temperatures |
Pharmaceutical Applications
Both Graham's salt and other sodium polyphosphates have found significant utility in the pharmaceutical industry, primarily due to their ability to act as chelating agents, stabilizers, and drug delivery vehicles.[3][16][17]
Role as Excipients and Stabilizers
In pharmaceutical formulations, these polyphosphates serve as multifunctional excipients. Their primary role is often as a chelating agent (or sequestrant), where they form stable, soluble complexes with metal ions such as Ca²⁺, Mg²⁺, and Fe³⁺.[14][16] This action is crucial for:
-
Preventing drug degradation: Metal ions can catalyze the oxidative or hydrolytic degradation of active pharmaceutical ingredients (APIs). By sequestering these ions, polyphosphates enhance the stability and shelf-life of drug products.[18]
-
Improving formulation stability: In liquid formulations, metal ions can lead to precipitation or discoloration. Polyphosphates help maintain the clarity and homogeneity of these solutions.
Furthermore, sodium polyphosphates are used as stabilizers for protein drugs , particularly in lyophilized formulations.[10][19] They can protect proteins from aggregation and denaturation during the freeze-drying process and subsequent storage.[19]
Applications in Drug Delivery
The unique properties of sodium polyphosphates make them attractive for the development of novel drug delivery systems.
-
Controlled Release Formulations: Graham's salt can be used to modulate the release of drugs from solid dosage forms.[3][20] By forming a gel-like barrier upon hydration, it can control the diffusion of the API from the matrix.
-
Nanoparticle-based Drug Delivery: Polyphosphates can be formulated into nanoparticles to encapsulate and deliver drugs.[21][22][23] These nanoparticles can offer sustained and targeted drug release. For instance, polyphosphate-loaded hydrogel nanoparticles have been developed for sustained delivery to the gastrointestinal tract.[21][22] The polyphosphate can also be part of the nanoparticle matrix itself, such as in calcium polyphosphate nanoparticles.[17]
Experimental Protocols for Characterization
Accurate characterization of Graham's salt and sodium metaphosphates is essential for their effective use. The following are detailed protocols for key analytical techniques.
Determination of Average Chain Length by End-Group Titration
This method is based on the titration of the weakly acidic terminal hydroxyl groups of the linear polyphosphate chains.[7]
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the polyphosphate sample and dissolve it in 450 mL of deionized water. Adjust the pH to 2.5 with 1 M HCl and bring the final volume to 500 mL.
-
Titration of Polyphosphate: Immediately titrate a 200 mL aliquot of the prepared solution with standardized 0.1 M NaOH, monitoring the pH potentiometrically. Record the volume of NaOH required to go from the first to the second equivalence point (Vp).
-
Hydrolysis: Boil the remaining 300 mL of the acidified polyphosphate solution under reflux for at least 6 hours to ensure complete hydrolysis to orthophosphate. Cool to room temperature.
-
Titration of Orthophosphate: Titrate a 200 mL aliquot of the hydrolyzed solution (orthophosphate) with the same standardized 0.1 M NaOH, again monitoring the pH potentiometrically. Record the volume of NaOH required to go from the first to the second equivalence point (Vo).
-
Calculation: The average chain length (n) is calculated using the formula: n = 2 * (Vo / Vp)
Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful non-destructive technique for identifying and quantifying different phosphate species, including linear and cyclic forms, and for determining the average chain length of linear polyphosphates.[7][24]
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the polyphosphate sample in 0.6-0.7 mL of D₂O.
-
NMR Acquisition:
-
Acquire the ³¹P NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 162 MHz for a 400 MHz ¹H instrument).
-
Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0 ppm).
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 128-256) to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.
-
-
Data Analysis:
-
Identify the signals corresponding to terminal phosphate groups (doublet, around -5 to -10 ppm), middle phosphate groups (triplet for short chains, multiplet for longer chains, around -20 to -23 ppm), and cyclic phosphates (singlet, e.g., trimetaphosphate around -20 ppm).
-
Integrate the areas of the terminal (A_end) and middle (A_mid) phosphate signals.
-
Calculate the average chain length (n) using the formula: n = (2 * A_mid / A_end) + 2
-
Separation and Quantification by Ion Chromatography (IC)
Ion chromatography with suppressed conductivity detection is a robust method for separating and quantifying different polyphosphate chain lengths.[4][14][25]
Protocol:
-
Instrumentation: Use a high-performance ion chromatography system equipped with a gradient pump, an anion-exchange column (e.g., Dionex IonPac AS11 or AS16), a self-regenerating suppressor, and a conductivity detector.[4][25]
-
Eluent Preparation: Prepare a high-purity sodium hydroxide (B78521) eluent gradient. A typical gradient might start at a low concentration (e.g., 10 mM NaOH) and ramp up to a higher concentration (e.g., 100-200 mM NaOH) to elute the longer, more highly charged polyphosphate chains.[14][25]
-
Sample Preparation: Dissolve the polyphosphate sample in deionized water to a suitable concentration (e.g., 10-100 mg/L). Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: Dionex IonPac AS16 (2 x 250 mm) with an AG16 guard column (2 x 50 mm).[25]
-
Eluent: A gradient of NaOH (e.g., from 10 mM to 100 mM over 30 minutes).
-
Flow Rate: 0.25 - 0.30 mL/min.
-
Injection Volume: 10-25 µL.
-
Detection: Suppressed conductivity.
-
-
Data Analysis: Identify and quantify the different polyphosphate species based on their retention times compared to known standards. The distribution of chain lengths can be determined from the resulting chromatogram.
Regulatory Status
In the United States, this compound and sodium hexametaphosphate are listed by the Food and Drug Administration (FDA) as Generally Recognized As Safe (GRAS) for use as sequestrants in food.[5] Their use as pharmaceutical excipients is governed by the regulations for inactive ingredients. The United States Pharmacopeia (USP) provides monographs for various sodium phosphates, such as monobasic, dibasic, and tribasic sodium phosphate, which outline their quality standards.[26][27][28] While a specific monograph for "sodium polyphosphate" may not be present in all pharmacopoeias, the general principles of quality control for pharmaceutical ingredients apply.[15][21][29][30] The European Pharmacopoeia also includes monographs for related substances like Dexamethasone sodium phosphate and Betamethasone sodium phosphate.[13][23]
Conclusion
Graham's salt and this compound are versatile polymeric phosphates with significant applications in the pharmaceutical sciences. Their utility as chelating agents for drug stabilization and as components of advanced drug delivery systems makes them valuable tools for formulators. A thorough understanding of their chemical nature and the application of appropriate analytical techniques for their characterization are paramount for their successful implementation in the development of safe and effective medicines. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in harnessing the potential of these important excipients.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Polyphosphate Chain Length Determination in the Range of Two to Several Hundred P-Subunits with a New Enzyme Assay and 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20140271825A1 - Pharmaceutical formulations of chelating agents as a metal removal treatment system - Google Patents [patents.google.com]
- 10. Development of stable lyophilized protein drug products. | Semantic Scholar [semanticscholar.org]
- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugfuture.com [drugfuture.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. chemistry.beloit.edu [chemistry.beloit.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Potentiometric titration [protocols.io]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sodium polyphosphate (----) Junsei Chemical Co.Ltd, [junsei.co.jp]
- 22. researchgate.net [researchgate.net]
- 23. edqm.eu [edqm.eu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mhlw.go.jp [mhlw.go.jp]
- 26. pharmacopeia.cn [pharmacopeia.cn]
- 27. ftp.uspbpep.com [ftp.uspbpep.com]
- 28. ftp.uspbpep.com [ftp.uspbpep.com]
- 29. pmda.go.jp [pmda.go.jp]
- 30. esrr.info [esrr.info]
Methodological & Application
Application Notes: Sodium Metaphosphate as a Dispersing Agent in Soil Particle Size Analysis
Introduction
Sodium metaphosphate, commonly known as sodium hexametaphosphate (SHMP) or Calgon, is a widely used dispersing agent in soil particle size analysis.[1][2][3] Its primary function is to break down soil aggregates into individual primary particles (sand, silt, and clay) to ensure accurate measurement of the particle size distribution.[2][4] This process, known as dispersion, is a critical prerequisite for sedimentation-based methods like the hydrometer and pipette techniques, which rely on Stokes' Law to determine the proportion of different particle sizes.[1][5]
Mechanism of Action
The effectiveness of this compound as a dispersing agent stems from its ability to counteract the forces that cause soil particles to aggregate.[6] Clay particles, in particular, have a net negative charge and are often bound together by cations (e.g., Ca²⁺, Mg²⁺) and organic matter, forming larger aggregates.[5][6]
The dispersion mechanism involves two key processes:
-
Cation Sequestration: this compound is a polyphosphate that strongly sequesters polyvalent cations like calcium and magnesium.[4][6] By binding these cations, it removes the "bridges" that hold clay particles together, leading to the breakdown of aggregates.[6]
-
Increased Electrostatic Repulsion: The polyphosphate anions adsorb onto the surfaces of clay particles, increasing their net negative charge.[6][7] This enhances the electrostatic repulsion between individual particles, preventing them from re-aggregating (flocculating) and ensuring they remain suspended in the solution.[2][6]
Factors Influencing Dispersion Efficiency
Several factors can influence the effectiveness of this compound in dispersing soil samples:
-
Concentration: The concentration of the this compound solution is a critical parameter.[8][9] Insufficient concentration may lead to incomplete dispersion, resulting in an underestimation of the clay fraction and an overestimation of silt and sand.[5][9]
-
Soil Type: The optimal concentration and dispersion procedure can vary depending on the soil's mineralogy, organic matter content, and the presence of cementing agents like iron oxides.[8][10]
-
pH: The pH of the soil suspension can affect the surface charge of the clay particles and the effectiveness of the dispersing agent.[7] Some protocols recommend adjusting the pH to enhance dispersion.[11]
-
Mechanical Agitation: Chemical dispersion with this compound is almost always coupled with mechanical agitation, such as shaking or stirring, to physically break apart the aggregates.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the preparation and use of this compound dispersing solution as found in various standard laboratory protocols.
Table 1: Preparation of this compound Dispersing Solution
| Parameter | Value | Source(s) |
| Concentration (w/v) | ||
| 5% | [1][5] | |
| 4% | [14] | |
| 3% | [15] | |
| 0.5% | [13] | |
| 50 g/L | [5][12] | |
| 40 g/L | [11] | |
| 35.7 g/L (with 7.94 g/L Sodium Carbonate) | [16] | |
| 30 g/L | [15] | |
| 25 g/L | [13] | |
| Solvent | Deionized or Distilled Water | [5][11][16] |
| Preparation Note | Solutions should be prepared frequently (e.g., monthly) as they can hydrolyze and lose effectiveness. | [11] |
Table 2: Application of this compound in Soil Dispersion Protocols
| Parameter | Value | Source(s) |
| Soil Sample Weight (air-dried, <2mm) | ||
| 40 g | [1][16] | |
| 25-50 g | [5] | |
| ~13 g | [15] | |
| 50 g | [13] | |
| Volume of Dispersing Solution per Sample | ||
| 100 mL | [1][5][16] | |
| 125 mL | [11] | |
| 25 mL | [13] | |
| 3:1 ratio (solution:soil) | [15] | |
| Mechanical Agitation Method | ||
| Reciprocating horizontal shaker | [1] | |
| Milkshake mixer | [13][16] | |
| Electric mixer with dispersing cup | [5] | |
| Orbital shaker | [15] | |
| Agitation Duration | ||
| 16 hours (shaker) | [1] | |
| 5 minutes (milkshake mixer) | [16] | |
| 30-60 seconds (electric mixer) | [5] | |
| 3 hours (orbital shaker) | [15] | |
| 10 minutes (electric mixer) | [13] |
Experimental Protocols
Protocol 1: Soil Particle Size Analysis by the Hydrometer Method
This protocol is a synthesized procedure based on common practices for determining soil texture using this compound as a dispersing agent.[1][5][13][16]
1. Preparation of 5% this compound Dispersing Solution
-
Dissolve the sodium hexametaphosphate in deionized water in a 1 L volumetric flask.[1][5]
-
Bring the final volume to 1 L with deionized water and mix thoroughly until all solids are dissolved.[1][5]
2. Soil Sample Preparation and Dispersion
-
Weigh 40 g of air-dried soil that has been passed through a 2 mm sieve into a 250 mL shaker bottle or a 500 mL beaker.[1][16]
-
Add 100 mL of the 5% this compound dispersing solution to the soil sample.[1][5][16]
-
Add approximately 100-150 mL of deionized water.
-
Securely cap the bottle and shake overnight (approximately 16 hours) on a reciprocating shaker, or allow the beaker to soak overnight.[1][16]
-
Alternatively, for faster dispersion, transfer the soil-dispersant mixture to a dispersion cup, add deionized water until it is about two-thirds full, and mix for 5-10 minutes using a high-speed "milkshake" mixer.[13][16]
3. Sedimentation and Measurement
-
Quantitatively transfer the dispersed soil suspension into a 1000 mL sedimentation cylinder.[1][16] Use a wash bottle with deionized water to ensure all soil particles are transferred.
-
Fill the sedimentation cylinder to the 1000 mL mark with deionized water.[1][16]
-
Prepare a blank cylinder containing 100 mL of the dispersing solution and brought to 1000 mL with deionized water.[5][16]
-
Allow the cylinders to equilibrate to a constant temperature. Record this temperature.
-
To begin the measurement, insert a plunger into the soil suspension cylinder and mix the contents thoroughly for 30 seconds with up-and-down strokes.[16]
-
Remove the plunger and immediately start a timer. Carefully insert the hydrometer into the suspension.
-
Take a hydrometer reading at 40 seconds. This reading, after correction, represents the concentration of silt and clay in suspension.[13]
-
Remove the hydrometer, rinse, and dry it.
-
Take a second hydrometer reading after 2 hours (or a time specified by the protocol, which can be up to 6-8 hours).[1][13] This reading, after correction, represents the concentration of clay in suspension.
-
Record the temperature of the suspension at each reading.
4. Calculations
-
Correct the hydrometer readings for temperature and the density of the dispersing solution (using the blank reading).
-
Calculate the percentages of sand, silt, and clay based on the corrected hydrometer readings and the initial soil weight.
Visualizations
References
- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 2. onlinepubs.trb.org [onlinepubs.trb.org]
- 3. apecwater.com [apecwater.com]
- 4. researchgate.net [researchgate.net]
- 5. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 6. how does sodium hexametaphosphate promotedispersion of clay particle [whwanze.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Dispersion Methods Affecting the Dispersity ofGuiyang Red Clay [ckyyb.crsri.cn]
- 9. Revisiting soil texture analysis: Practices towards a more accurate Bouyoucos method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of this compound for dispersion of soils for mechanical analysis. | Semantic Scholar [semanticscholar.org]
- 11. dot.ca.gov [dot.ca.gov]
- 12. youtube.com [youtube.com]
- 13. soilfertility.osu.edu [soilfertility.osu.edu]
- 14. publishing.argo-e.com [publishing.argo-e.com]
- 15. colorado.edu [colorado.edu]
- 16. soilhealthinstitute.org [soilhealthinstitute.org]
Application Notes and Protocols for Sodium Metaphosphate-Based Protein Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein extraction is a fundamental and critical first step for a wide range of applications in life science research and drug development, including Western blotting, mass spectrometry, and enzyme assays. The choice of extraction reagent is pivotal for maximizing protein yield and preserving protein integrity. While detergent-based lysis buffers, such as RIPA and SDS, are widely used, there is a growing interest in alternative reagents that can offer efficient extraction with potential benefits for specific downstream applications. Sodium metaphosphate, a salt of polymeric phosphoric acid, presents an intriguing alternative for protein solubilization.
Historically utilized in the food industry for improving the texture and water-holding capacity of meat and dairy products by dissociating actomyosin (B1167339) complexes and sequestering divalent cations, the principles of its action are applicable to protein extraction from tissues for research purposes.[1] Sodium polyphosphates can interact with proteins, leading to their unfolding and increased solubility.[2][3] This document provides a detailed protocol for utilizing a this compound-based buffer for protein extraction from animal tissues and discusses its potential advantages, limitations, and compatibility with common downstream analytical techniques.
Principle of Action
This compound (in its common form as sodium hexametaphosphate) is a chaotropic agent that can disrupt non-covalent interactions within and between protein molecules. Its mechanism of action in protein extraction is believed to involve several processes:
-
Sequestration of Divalent Cations: Polyphosphates are excellent chelators of metal ions like Ca²⁺ and Mg²⁺. These ions often play a role in maintaining the structural integrity of cellular components and protein complexes. By sequestering these ions, this compound can help to disrupt these structures and release proteins.
-
Disruption of Electrostatic Interactions: The highly charged polyphosphate anions can interact with charged residues on the surface of proteins, disrupting ionic bonds and leading to protein unfolding and solubilization.
-
Increased Ionic Strength: The salt contributes to a high ionic strength environment, which can further aid in the solubilization of many proteins.
Advantages and Limitations
Potential Advantages:
-
Detergent-Free: This method can be performed without the use of detergents like SDS or Triton X-100, which can interfere with some downstream applications, such as certain enzyme assays and mass spectrometry.[4]
-
Cost-Effective: this compound is a relatively inexpensive reagent compared to proprietary lysis buffers.
-
Effective for Myofibrillar Proteins: Its ability to dissociate actomyosin makes it particularly useful for extracting proteins from muscle tissues.[1]
Potential Limitations:
-
Limited Direct Research: There is a lack of extensive literature detailing the use of this compound for routine protein extraction from a wide variety of animal tissues for research applications. Most studies focus on food science applications.
-
Potential for Protein Modification: The strong chelating and chaotropic nature of polyphosphates could potentially alter the native conformation and phosphorylation state of some proteins.
-
Interference with Downstream Assays: The high concentration of phosphate (B84403) ions may interfere with assays that are sensitive to phosphate, such as some kinase assays or protein quantification methods. It is crucial to consider buffer exchange or protein precipitation steps to remove excess phosphate before such applications.
Experimental Protocols
This section provides a generalized protocol for protein extraction from animal tissues using a this compound-based buffer. Note: This protocol is a starting point and may require optimization for specific tissue types and target proteins.
Materials
-
Sodium Hexametaphosphate
-
Tris-HCl
-
EDTA (Ethylenediaminetetraacetic acid)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional, but recommended for phosphoprotein studies)
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Buffer Preparation
This compound Extraction Buffer (1 L):
| Component | Final Concentration | Amount |
| Sodium Hexametaphosphate | 50 mM | 10.19 g |
| Tris-HCl, pH 8.0 | 50 mM | 6.06 g |
| EDTA | 1 mM | 0.37 g |
| Distilled Water | to 1 L |
Store at 4°C. Immediately before use, add protease and phosphatase inhibitors to the required volume of buffer.
Tissue Homogenization and Protein Extraction Protocol
-
Tissue Preparation: Excise the tissue of interest and place it on ice. If necessary, wash briefly with ice-cold Phosphate Buffered Saline (PBS) to remove any blood.[5]
-
Homogenization:
-
Weigh the tissue and chop it into small pieces on ice.
-
For every 100 mg of tissue, add 1 mL of ice-cold this compound Extraction Buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a pre-chilled Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until no large tissue fragments are visible. Perform homogenization on ice to prevent protein degradation.
-
-
Lysis:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator or rocker for 30-60 minutes at 4°C to allow for complete lysis.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a protein assay compatible with the extraction buffer (e.g., a detergent-compatible assay or after a protein precipitation step).
-
-
Storage:
-
Store the protein extract in aliquots at -80°C for long-term use.
-
Experimental Workflow Diagram
Caption: Workflow for tissue protein extraction using this compound.
Data Presentation: Comparative Protein Yields
Table 1: Typical Protein Yields from Various Tissues using Standard Extraction Methods
| Tissue Type | Extraction Method | Typical Protein Yield (µg/mg of tissue) | Reference |
| Human Adipose Tissue | RIPA Buffer | 4 ± 1 | |
| Human Skeletal Muscle | RIPA Buffer | 177 ± 10 | |
| Mouse Muscle | SDS-based buffer | 8.75 ± 1.72 (µg/µL from 5 mg tissue) | [6] |
| Mouse Muscle | UREA/CHAPS buffer | 21.86 ± 5.27 (µg/µL from 5 mg tissue) | [6] |
| FFPE Kidney Tissue | Zwittergent-based buffer | Lower than SDS/Urea buffers | [2] |
| FFPE Kidney Tissue | SDS-containing buffer | Higher than Zwittergent buffer | [2] |
| Fresh Frozen Tumor Biopsy | Not specified | 1-2 mg total protein | [3] |
Researchers using the this compound protocol are encouraged to perform their own comparisons with standard buffers to determine the efficiency for their specific tissue and application.
Downstream Application Compatibility
The compatibility of protein extracts obtained with the this compound protocol with downstream applications is a critical consideration.
Western Blotting
Proteins extracted with this compound should be compatible with Western blotting. However, the high salt concentration may affect protein migration in SDS-PAGE.
Recommendations:
-
Dilution: Diluting the sample in Laemmli sample buffer may be sufficient to overcome the salt interference.
-
Protein Precipitation: For sensitive applications or if issues arise, a protein precipitation step (e.g., with acetone (B3395972) or trichloroacetic acid) followed by resuspension in a suitable buffer can remove interfering substances.
Mass Spectrometry
The presence of high concentrations of non-volatile salts like this compound is generally incompatible with mass spectrometry.
Recommendations:
-
Buffer Exchange/Desalting: It is essential to perform a buffer exchange or desalting step before mass spectrometry analysis. This can be achieved through:
-
Dialysis
-
Gel filtration chromatography (desalting columns)
-
Protein precipitation and resuspension in a volatile buffer (e.g., ammonium (B1175870) bicarbonate)
-
Filter-aided sample preparation (FASP)
-
Signaling Pathway Diagram (Hypothetical)
The mechanism of this compound in protein extraction is primarily biophysical and does not directly target a specific signaling pathway. However, to illustrate a common signaling pathway that might be studied using extracted proteins, a diagram of the MAPK/ERK pathway is provided below.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
The this compound-based protein extraction protocol offers a promising, detergent-free, and cost-effective alternative for solubilizing proteins from tissues, particularly those rich in contractile proteins like muscle. While further research is needed to fully characterize its efficiency and compatibility across a wide range of tissues and applications, the provided protocol serves as a solid foundation for researchers to explore this method. Careful consideration of downstream applications and the implementation of appropriate sample clean-up steps are crucial for obtaining high-quality and reliable data. As with any protocol, empirical optimization is key to achieving the best results for your specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Typical Protein Yields [research.fredhutch.org]
- 4. Tissue Proteomics Using Chemical Immobilization and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. mdpi.com [mdpi.com]
Application of Sodium Metaphosphate in Food Science as a Sequestrant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium metaphosphate, commonly known as sodium hexametaphosphate (SHMP), is a versatile polyphosphate widely utilized in the food industry.[1][2] Its primary function in food science is as a sequestrant, an agent that binds with polyvalent metal ions, such as calcium, magnesium, iron, and copper, to form stable, water-soluble complexes.[1][3][4] This sequestration activity has profound effects on the quality, stability, and sensory attributes of various food products. By inactivating these metal ions, SHMP prevents undesirable chemical reactions that can lead to discoloration, textural degradation, and oxidative rancidity.[3][4]
These application notes provide a comprehensive overview of the use of this compound as a sequestrant in food science, including its mechanism of action, typical applications with recommended dosage ranges, and detailed experimental protocols for evaluating its efficacy.
Mechanism of Action
The sequestrant action of this compound is attributed to the negatively charged phosphate (B84403) groups within its polymeric chain. These phosphate groups have a strong affinity for positively charged metal ions. The process involves the formation of coordinate covalent bonds between the oxygen atoms of the phosphate groups and the metal ion, resulting in a stable chelate ring structure. This effectively isolates the metal ion, preventing it from participating in detrimental reactions within the food matrix.[3]
Caption: Mechanism of this compound as a Sequestrant.
Applications in Food Products
This compound is utilized across a wide range of food products to improve quality and extend shelf life.[1][5] Its application as a sequestrant is pivotal in achieving these desired outcomes.
| Food Category | Typical Application | Recommended Dosage (% w/w) | Primary Sequestrant Function |
| Processed Meats & Poultry | Sausages, hams, cured meats | 0.1 - 0.5 | Improves water holding capacity, enhances texture, and prevents lipid oxidation by sequestering metal ions that catalyze oxidation.[6] |
| Seafood | Shrimp, fish fillets, canned seafood | 0.1 - 1.0 | Enhances water retention, minimizes drip loss during thawing, and prevents discoloration (e.g., struvite crystal formation in canned tuna). |
| Dairy Products | Processed cheese, milk powders | 0.2 - 2.75 | Prevents graininess and improves meltability in processed cheese by sequestering calcium ions.[7][8] Enhances the stability of milk proteins. |
| Canned Fruits & Vegetables | Canned peas, corn, fruits | 0.05 - 0.2 | Prevents discoloration caused by trace metals in the processing water and from the can itself, thereby maintaining the natural color of the product. |
| Beverages | Fruit juices, carbonated drinks | 0.05 - 0.1 | Acts as a water softener by sequestering mineral ions, which can cause turbidity and sedimentation. It also helps to stabilize flavor and color.[2] |
| Fats & Oils | Dressings, margarines | 0.05 - 0.1 | Prevents the development of rancidity by sequestering pro-oxidant metal ions like iron and copper. |
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound as a sequestrant in various food applications.
Protocol 1: Determination of Sequestrant Efficacy in a Model System by EDTA Titration
Objective: To quantify the reduction of free calcium ions in a solution upon the addition of this compound.
Materials:
-
Sodium hexametaphosphate (food grade)
-
Calcium chloride (CaCl₂)
-
EDTA (ethylenediaminetetraacetic acid) standard solution (0.01 M)
-
pH meter
-
Murexide (B42330) (ammonium purpurate) indicator
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Burette, pipettes, beakers, and magnetic stirrer
Procedure:
-
Preparation of Calcium Solution: Prepare a 0.01 M calcium chloride solution by dissolving the appropriate amount of CaCl₂ in deionized water.
-
Control Titration: a. Pipette 25 mL of the 0.01 M CaCl₂ solution into a 250 mL Erlenmeyer flask. b. Add 75 mL of deionized water. c. Adjust the pH of the solution to 12-13 with 2 M NaOH solution. d. Add a pinch of murexide indicator. The solution will turn pink. e. Titrate with the 0.01 M EDTA standard solution until the color changes from pink to purple. Record the volume of EDTA used (V_control).
-
Sample Titration: a. Prepare a 1% (w/v) solution of sodium hexametaphosphate in deionized water. b. Pipette 25 mL of the 0.01 M CaCl₂ solution into a 250 mL Erlenmeyer flask. c. Add a specific volume of the SHMP solution (e.g., 5 mL) and mix thoroughly. d. Follow steps 2b to 2e for the titration. Record the volume of EDTA used (V_sample).
-
Calculation: The amount of calcium sequestered by SHMP is proportional to the difference in the EDTA volumes.
-
Calcium sequestered (moles) = (V_control - V_sample) * Molarity of EDTA
-
Caption: Workflow for EDTA Titration to Determine Sequestrant Efficacy.
Protocol 2: Evaluation of Oxidative Stability in Processed Meat
Objective: To assess the effectiveness of this compound in inhibiting lipid oxidation in a processed meat product using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
Ground meat (e.g., pork, chicken)
-
Sodium hexametaphosphate (food grade)
-
Sodium chloride (salt)
-
Other seasonings as required for the product formulation
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer
-
Homogenizer
-
Water bath
Procedure:
-
Sample Preparation: a. Divide the ground meat into two batches: a control group and a treatment group. b. To the control group, add salt and other seasonings according to the formulation. c. To the treatment group, add salt, seasonings, and a predetermined concentration of SHMP (e.g., 0.3% w/w). d. Mix both batches thoroughly and form into patties. e. Cook the patties to a consistent internal temperature. f. Store the cooked patties under refrigerated conditions and test at regular intervals (e.g., day 0, 3, 7).
-
TBARS Assay: a. Weigh 5 g of the cooked meat sample into a homogenization tube. b. Add 25 mL of TCA solution and homogenize. c. Filter the homogenate. d. Mix 5 mL of the filtrate with 5 mL of TBA reagent in a test tube. e. Heat the tubes in a boiling water bath for 30 minutes. f. Cool the tubes and measure the absorbance at 532 nm using a spectrophotometer.
-
Calculation:
-
Calculate the TBARS value (mg malondialdehyde/kg sample) using a standard curve prepared with 1,1,3,3-tetraethoxypropane.
-
Compare the TBARS values of the control and SHMP-treated samples over the storage period. A lower TBARS value in the treated sample indicates better oxidative stability.
-
Caption: Workflow for Evaluating Oxidative Stability in Meat using TBARS.
Protocol 3: Assessment of Color Stability in Canned Vegetables
Objective: To measure the effect of this compound on the color retention of canned green beans using a colorimeter.
Materials:
-
Fresh green beans
-
Sodium hexametaphosphate (food grade)
-
Sodium chloride (salt)
-
Canning jars, lids, and pressure canner
-
Colorimeter (calibrated) capable of measuring CIE Lab* values
Procedure:
-
Sample Preparation and Canning: a. Wash and trim the green beans. b. Prepare a brine solution with salt. For the treatment group, add a specific concentration of SHMP (e.g., 0.1% w/v) to the brine. c. Pack the green beans into canning jars. d. Fill the jars with the respective brine solutions (control and SHMP-treated), leaving appropriate headspace. e. Process the jars in a pressure canner according to standard procedures. f. Store the canned green beans in a cool, dark place.
-
Color Measurement: a. At specified time intervals (e.g., 1 week, 1 month, 3 months), open a jar from each group. b. Drain the green beans and place them on a white, non-reflective surface. c. Calibrate the colorimeter according to the manufacturer's instructions. d. Take multiple color readings (L, a, b*) from different beans in each sample.
-
L * represents lightness (0=black, 100=white).
-
a * represents greenness (-) to redness (+).
-
b * represents blueness (-) to yellowness (+).
-
-
Data Analysis:
-
Calculate the average L, a, and b* values for each sample at each time point.
-
A higher negative a* value in the SHMP-treated sample indicates better retention of green color.
-
Calculate the total color difference (ΔE*) between the treated and control samples to quantify the overall color change.
-
Caption: Workflow for Assessing Color Stability in Canned Vegetables.
Conclusion
This compound is a highly effective sequestrant in a multitude of food applications. Its ability to bind metal ions provides significant benefits in terms of texture improvement, color retention, and oxidative stability. The protocols outlined in these application notes offer standardized methods for researchers and food scientists to quantify the efficacy of this compound and optimize its use in various food systems. Adherence to good manufacturing practices and regulatory guidelines is essential when incorporating any food additive. The U.S. Food and Drug Administration (FDA) recognizes SHMP as Generally Recognized as Safe (GRAS) for its intended uses in food.[7]
References
- 1. youtube.com [youtube.com]
- 2. keypublishing.org [keypublishing.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Quantitative and qualitative analyses of metal ions in food and water by using a multicolor sensor array and chemometrics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. fssai.gov.in [fssai.gov.in]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Accurate quantification of metal-glycinates-sulphate complexes and free metals in feed by capillary electrophoresis inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Sodium Metaphosphate in Water Treatment and Softening
Introduction
Sodium metaphosphate, a cyclic polyphosphate with the empirical formula (NaPO₃)ₙ, is a versatile chemical compound widely utilized in various industrial and municipal water treatment applications. Its primary functions include water softening, scale inhibition, corrosion control, and sequestration of metallic ions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in water treatment.
Chemical Properties and Mechanism of Action
This compound's efficacy in water treatment stems from its ability to form stable, soluble complexes with divalent and trivalent metal cations. The most common form used in water treatment is sodium hexametaphosphate (SHMP), which exists as a glassy, amorphous polymer.
-
Sequestration: this compound sequesters hardness-causing ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) by forming soluble complexes.[1][2] This process, also known as chelation, prevents these ions from precipitating and forming insoluble scales.[1][2] The general reaction can be represented as:
Na₂(Na₄(PO₃)₆) + Ca²⁺ → Na₂(Ca(PO₃)₆) + 2Na⁺
-
Dispersion: SHMP acts as a dispersant by adsorbing onto the surface of existing scale particles and other suspended solids. This imparts a negative charge to the particles, causing them to repel each other and remain suspended in the water, which facilitates their removal through filtration or blowdown.
-
Threshold Inhibition: At substoichiometric concentrations, this compound can interfere with the crystal growth of scale-forming minerals like calcium carbonate.[3] It adsorbs onto the active growth sites of the crystal lattice, distorting its structure and preventing further deposition.[3]
-
Corrosion Inhibition: this compound can form a protective film on metal surfaces, which acts as a barrier against corrosive elements in the water.[4][5] This film is thought to be a complex of the polyphosphate and the metal ions from the pipe surface.
Applications in Water Treatment
This compound is employed in a variety of water treatment scenarios:
-
Boiler Water Treatment: Prevents the formation of calcium carbonate and other scales on heat transfer surfaces, improving efficiency and preventing equipment failure.
-
Cooling Water Systems: Controls scale deposition and corrosion in cooling towers, heat exchangers, and chillers.[1]
-
Municipal Water Treatment: Used to sequester iron and manganese, preventing "red" and "black" water, respectively, and to control corrosion in distribution systems.[6][7]
-
Reverse Osmosis (RO) Systems: Acts as an antiscalant to prevent fouling of RO membranes.
Data Presentation
Table 1: Typical Dosage Rates for Sodium Hexametaphosphate (SHMP)
| Application | Typical Dosage Range (ppm) | Purpose | Reference |
| Water Softening (Hardness Sequestration) | 3 - 6 ppm for each ppm of total hardness as CaCO₃ | To form soluble complexes with Ca²⁺ and Mg²⁺ ions. | [2] |
| Scale Inhibition (Threshold Treatment) | 1 - 10 ppm | To interfere with crystal growth of scale-forming minerals. | [3] |
| Iron & Manganese Sequestration | 2 - 4 ppm for each ppm of Fe²⁺ and Mn²⁺ | To prevent oxidation and precipitation of iron and manganese. | [7] |
| Corrosion Inhibition | 2 - 10 ppm | To form a protective film on metal surfaces. | [8] |
Table 2: Performance Data of Sodium Hexametaphosphate in Water Treatment
| Parameter | Initial Value | Treated Value | SHMP Concentration (ppm) | Conditions | Reference |
| Total Hardness (as CaCO₃) | 300 ppm | Significantly Reduced (complexed) | 900 - 1800 ppm | - | [3] |
| Iron Sequestration | > 1.0 mg/L | < 0.3 mg/L (sequestered) | > 2 ppm per ppm Fe | pH 5.0 - 8.0 | [9] |
| Manganese Sequestration | > 0.3 mg/L | < 0.05 mg/L (sequestered) | > 2 ppm per ppm Mn | pH 5.0 - 8.0 | [9] |
| Corrosion Rate (Carbon Steel) | High | Reduced by up to 83% | 25 ppm | Industrial Cooling Water | [4] |
| Calcium Carbonate Scale Inhibition | High | >95% inhibition | 150 ppm | Dynamic Tube Blocking Test | [10] |
Experimental Protocols
1. Protocol for Determination of Water Hardness by EDTA Titration
This protocol determines the total hardness of a water sample, expressed as mg/L of calcium carbonate.
Materials:
-
Burette, 50 mL
-
Pipette, 25 mL
-
Erlenmeyer flask, 250 mL
-
Ethylenediaminetetraacetic acid (EDTA) solution, 0.01 M, standardized
-
Buffer solution (Ammonia-Ammonium Chloride, pH 10)
-
Eriochrome Black T indicator solution
-
Water sample
Procedure:
-
Rinse the burette with the standardized EDTA solution and then fill it. Record the initial burette reading.
-
Pipette 25.0 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 1-2 mL of the pH 10 buffer solution to the flask and swirl to mix.
-
Add 2-3 drops of Eriochrome Black T indicator to the flask. The solution should turn a wine-red color.
-
Titrate the water sample with the EDTA solution while constantly swirling the flask.
-
The endpoint is reached when the solution color changes from wine-red to a distinct blue.
-
Record the final burette reading.
-
Repeat the titration at least two more times to ensure concordant results.
Calculation: Hardness (as mg/L CaCO₃) = (A x B x 1000) / V Where:
-
A = Volume of EDTA solution used in the titration (mL)
-
B = Molarity of the EDTA solution (mol/L) x 100.09 (molar mass of CaCO₃)
-
V = Volume of the water sample used (mL)
2. Protocol for Evaluation of Scale Inhibition Efficiency (Static Jar Test)
This protocol provides a method for evaluating the effectiveness of this compound in preventing the precipitation of calcium carbonate.
Materials:
-
Glass jars or beakers (250 mL) with closures
-
Magnetic stirrers and stir bars
-
Water bath or incubator capable of maintaining a constant temperature
-
pH meter
-
Calcium chloride (CaCl₂) stock solution
-
Sodium bicarbonate (NaHCO₃) stock solution
-
This compound stock solution of known concentration
-
0.45 µm syringe filters
-
Apparatus for calcium analysis (e.g., EDTA titration setup or ICP-OES)
Procedure:
-
Prepare a series of glass jars. One will serve as a blank (no inhibitor), and the others will contain varying concentrations of the this compound inhibitor.
-
To each jar, add a known volume of the calcium chloride stock solution and deionized water. Place a magnetic stir bar in each jar and begin stirring.
-
To the inhibitor jars, add the appropriate volume of the this compound stock solution to achieve the desired test concentrations.
-
Place the jars in the temperature-controlled water bath and allow them to equilibrate.
-
Initiate the scaling process by adding a known volume of the sodium bicarbonate stock solution to each jar simultaneously.
-
Adjust the pH of the solutions to the desired level using a dilute acid or base.
-
Allow the solutions to stir for a predetermined period (e.g., 4, 8, or 24 hours).
-
After the incubation period, immediately filter a sample from each jar using a 0.45 µm syringe filter.
-
Analyze the filtrate for the concentration of soluble calcium using an appropriate method (e.g., EDTA titration).
Calculation: Inhibition Efficiency (%) = [(C_i - C_b) / (C_o - C_b)] x 100 Where:
-
C_i = Concentration of soluble calcium in the filtrate of the inhibited sample
-
C_b = Concentration of soluble calcium in the filtrate of the blank sample
-
C_o = Initial concentration of calcium in the solution
3. Protocol for Determination of Corrosion Rate by Weight Loss Method (ASTM D2688)
This protocol outlines a procedure to determine the corrosion rate of a metal in a water system treated with this compound.
Materials:
-
Metal coupons of the desired alloy (e.g., mild steel, copper) with a known surface area
-
Coupon holders
-
A side-stream rig or a flow-through system to expose the coupons to the treated water
-
Analytical balance
-
Desiccator
-
Inhibited acid solution for cleaning coupons (e.g., hydrochloric acid with an appropriate inhibitor)
-
Nylon brush
Procedure:
-
Clean the metal coupons by scrubbing with a nylon brush and a non-abrasive powder, rinse with water, then with a solvent (e.g., acetone), and allow to air dry.
-
Desiccate the coupons for at least one hour.
-
Weigh each coupon to the nearest 0.1 mg and record the initial weight.
-
Mount the coupons in the coupon holders and install them in the water system.
-
Expose the coupons to the flowing water containing the desired concentration of this compound for a specified period (e.g., 30, 60, or 90 days).
-
After the exposure period, carefully remove the coupons. Photograph the coupons to document their appearance.
-
Clean the coupons according to ASTM G1 standards. This typically involves chemical cleaning with an inhibited acid to remove corrosion products without significantly affecting the base metal.
-
Rinse the cleaned coupons thoroughly, dry them, and place them in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record the final weight.
Calculation: Corrosion Rate (mils per year, mpy) = (W x K) / (A x T x D) Where:
-
W = Weight loss (initial weight - final weight) in grams
-
K = A constant (for mpy, K = 3.45 x 10⁶)
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the metal in g/cm³
Visualizations
Caption: Sequestration of hardness ions by sodium hexametaphosphate.
Caption: Experimental workflow for evaluating scale inhibition efficiency.
References
- 1. getwsu.com [getwsu.com]
- 2. environex.net.au [environex.net.au]
- 3. isws.illinois.edu [isws.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyphosphates in Water Treatment - Smart Living [smartlivinghp.com]
- 7. Lesson 5: Sequestration of Iron and Manganese [water.mecc.edu]
- 8. j-cst.org [j-cst.org]
- 9. fs.usda.gov [fs.usda.gov]
- 10. Evaluation of Scale Inhibitors Performance Under Simulated Flowing Field Conditions using Dynamic Tube Blocking Test | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Sodium Metaphosphate as a Deflocculant in Ceramics Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium metaphosphate as a deflocculant in the production of ceramic slurries. Detailed protocols for slurry preparation, characterization, and stability assessment are provided to guide researchers and scientists in optimizing their ceramic processing.
Introduction
This compound, a polyphosphate, is a highly effective inorganic deflocculant widely used in the ceramics industry.[1][2] Its primary function is to reduce the viscosity of ceramic slurries, enabling a higher solids content without compromising fluidity.[1] This is crucial for various ceramic forming techniques, including slip casting, spray drying, and glazing, as it leads to denser green bodies, reduced drying times, and improved final product quality.[1][3] this compound is available in various forms, with sodium hexametaphosphate (SHMP) and sodium tripolyphosphate (STPP) being the most common.[1][4]
Mechanism of Action
The deflocculating effect of this compound in a ceramic slurry is primarily attributed to electrostatic repulsion and cation sequestration.[4][5] Clay particles in an aqueous suspension typically possess negative charges on their faces and positive charges on their edges, leading to edge-to-face flocculation and an increase in viscosity.
This compound, a polyanionic electrolyte, functions through the following mechanisms:
-
Increased Electrostatic Repulsion: The phosphate (B84403) anions adsorb onto the positively charged edges of the clay particles, increasing the overall negative surface charge.[1][4] This heightened electrostatic repulsion between particles prevents agglomeration and promotes a dispersed, low-viscosity state. This change in surface charge is quantifiable by measuring the zeta potential.
-
Cation Sequestration: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are often present in raw ceramic materials and process water. These cations can neutralize the negative charges on clay particles, leading to flocculation. This compound effectively sequesters these cations by forming soluble complexes, preventing them from interfering with particle dispersion.[4]
Quantitative Data
The following tables summarize the typical effects of this compound on key slurry properties. The exact values will vary depending on the specific ceramic powder, solids loading, and water chemistry.
Table 1: Effect of Sodium Tripolyphosphate (STPP) Concentration on Zeta Potential of Kaolin Slurry
| STPP Concentration (wt% on dry solids) | Zeta Potential (mV) |
| 0 | -5.4 |
| 0.05 (approx. 0.53 kg/t ) | -15.0 |
| In Distilled Water (for reference) | -30.4 |
Table 2: Typical Viscosity Reduction with Sodium Hexametaphosphate (SHMP) in a 65% Solids Clay Slurry
| SHMP Concentration (wt% on dry solids) | Apparent Viscosity (mPa·s) at 100 s⁻¹ |
| 0 | > 5000 (Highly viscous/paste-like) |
| 0.1 | 800 - 1200 |
| 0.2 | 300 - 500 |
| 0.3 | 200 - 350 |
| 0.4 | 250 - 450 (Potential for over-deflocculation) |
| 0.5 | 300 - 550 (Over-deflocculated) |
Note: The data in Table 2 is illustrative and based on typical deflocculation curves. Actual values are highly dependent on the specific ceramic system.
Experimental Protocols
Protocol for Ceramic Slurry Preparation
This protocol describes the preparation of a ceramic slurry using this compound as a deflocculant.
Materials and Equipment:
-
Ceramic powder (e.g., kaolin, alumina)
-
This compound (SHMP or STPP)
-
Deionized water
-
High-shear mixer (e.g., propeller mixer, dissolver)
-
Beaker or mixing vessel
-
Weighing balance
Procedure:
-
Water and Deflocculant: Weigh the required amount of deionized water into the mixing vessel.
-
Add the predetermined amount of this compound to the water and mix until fully dissolved. Typical dosages range from 0.1% to 0.5% by weight of the dry ceramic powder.[3]
-
Powder Addition: While mixing at a low speed, gradually add the ceramic powder to the vortex of the liquid. Increase the mixing speed as the slurry thickens.
-
High-Shear Mixing: Once all the powder is incorporated, increase the mixer speed to a high setting (e.g., 2000-4000 rpm) and mix for a specified time, typically 15-30 minutes, to ensure complete dispersion and deagglomeration.
-
Aging (Optional): For some ceramic systems, aging the slurry for 24 hours with gentle agitation can improve its properties.[6]
-
Characterization: Proceed with the characterization of the slurry as described in the following protocols.
Protocol for Rotational Viscometry
This protocol outlines the procedure for measuring the viscosity of a ceramic slurry using a rotational viscometer.
Equipment:
-
Rotational viscometer with appropriate spindle/geometry (e.g., coaxial cylinder, cone-plate)
-
Temperature control unit
-
Beaker or sample cup
Procedure:
-
Instrument Setup: Turn on the viscometer and temperature control unit, allowing them to stabilize at the desired temperature (e.g., 25°C).
-
Sample Loading: Gently pour the prepared ceramic slurry into the sample cup to the specified level, avoiding the introduction of air bubbles.
-
Spindle Immersion: Carefully lower the spindle into the slurry to the correct immersion depth as indicated by the instrument manufacturer.
-
Equilibration: Allow the sample to thermally equilibrate for at least 5 minutes before starting the measurement.
-
Measurement:
-
Single Point Measurement: For a quick quality control check, measure the viscosity at a single rotational speed (e.g., 100 rpm).
-
Flow Curve: To understand the rheological behavior, perform a shear rate sweep. Program the instrument to ramp the shear rate up and then down over a defined range (e.g., 0.1 to 200 s⁻¹) and record the corresponding shear stress and viscosity.
-
-
Data Analysis: Plot the viscosity as a function of the shear rate. For non-Newtonian slurries, a shear-thinning behavior (viscosity decreases with increasing shear rate) is typically observed.
-
Cleaning: Thoroughly clean the spindle and sample cup immediately after use.
Protocol for Particle Size and Zeta Potential Analysis
This protocol describes the measurement of particle size distribution and zeta potential of a ceramic slurry using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
Equipment:
-
DLS instrument with appropriate cuvettes (for size and zeta potential)
-
Deionized water (filtered)
-
Syringe and filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation:
-
Dilute a small amount of the ceramic slurry with filtered deionized water to the recommended concentration for the instrument (typically a slightly turbid suspension).[7]
-
For zeta potential measurements, ensure the dispersant has an appropriate ionic strength.
-
-
Cuvette Filling:
-
Rinse a clean cuvette with the filtered deionized water.
-
Fill the cuvette with the diluted sample, ensuring there are no air bubbles.[7]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Select the appropriate measurement type (size or zeta potential) in the software.
-
Enter the material and dispersant properties (e.g., refractive index, viscosity).
-
-
Measurement:
-
Place the cuvette in the instrument's measurement chamber.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's standard operating procedure. Typically, this involves multiple runs that are automatically averaged.
-
-
Data Analysis:
-
Particle Size: The software will generate a particle size distribution report, providing parameters such as the Z-average diameter and the polydispersity index (PDI).
-
Zeta Potential: The software will report the average zeta potential and the zeta potential distribution.
-
Logical Relationships and Troubleshooting
The effectiveness of this compound as a deflocculant is dependent on a variety of factors. Understanding these relationships is key to troubleshooting common issues in ceramic slurry preparation.
Common Problems and Troubleshooting:
-
High Viscosity:
-
Cause: Insufficient deflocculant, too high solids loading, or poor mixing.
-
Solution: Gradually add more this compound while monitoring viscosity. Ensure adequate mixing time and shear.
-
-
Low Viscosity (Over-deflocculation):
-
Poor Slurry Stability (Sedimentation):
-
Cause: Inadequate deflocculation, broad particle size distribution, or low slurry viscosity.
-
Solution: Optimize the deflocculant concentration to achieve a more negative zeta potential. Consider milling the ceramic powder to achieve a narrower particle size distribution.
-
-
Thixotropy (Time-dependent shear thinning):
-
Cause: A certain degree of thixotropy is often desirable for slip casting, allowing the slurry to flow easily when poured but to gel when at rest in the mold. However, excessive thixotropy can lead to poor draining.
-
Solution: Adjust the deflocculant concentration. The type of deflocculant can also influence thixotropic behavior.
-
Conclusion
This compound is a critical additive in ceramics production for controlling the rheological properties of slurries. By understanding the mechanisms of deflocculation and following systematic experimental protocols for preparation and characterization, researchers and scientists can optimize their ceramic formulations to achieve desired processing characteristics and high-quality final products. Careful control of the deflocculant concentration is paramount to avoid issues such as high viscosity or over-deflocculation.
References
- 1. mas.bg.ac.rs [mas.bg.ac.rs]
- 2. Optimizing Ceramic Manufacturing with Deflocculants_Foshan Goway New Materials Co., Ltd._Sodium [en.goway-china.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Deflocculants: A Detailed Overview [digitalfire.com]
- 5. qualicer.org [qualicer.org]
- 6. bereaart323.wordpress.com [bereaart323.wordpress.com]
- 7. as.nyu.edu [as.nyu.edu]
- 8. Over-Deflocculation in Ceramics: Causes, Symptoms, and Solutions_Foshan Goway New Materials Co., Ltd._Sodium [en.goway-china.com]
Application of Sodium Metaphosphate in the Synthesis of Drug-Loaded Nanoparticles: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental use of sodium metaphosphate, specifically sodium hexametaphosphate (SHMP), in the synthesis of nanoparticles for drug delivery applications. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in this innovative field.
Application Notes
This compound, a cyclic polyphosphate, serves as a versatile and effective agent in the fabrication of nanoparticles for therapeutic purposes. Its primary roles include acting as an ionic crosslinking agent, a stabilizer, and a dispersant, contributing to the formation of stable and biocompatible nanocarriers for targeted drug delivery.
One of the prominent applications of sodium hexametaphosphate is in the synthesis of chitosan-based nanoparticles. Chitosan (B1678972), a natural polysaccharide, is widely explored for drug delivery due to its biocompatibility and biodegradability.[1][2][3][4] In this context, SHMP facilitates the formation of nanoparticles through ionic gelation, where the positively charged amino groups of chitosan interact with the negatively charged phosphate (B84403) groups of SHMP. This interaction leads to the formation of a crosslinked network, resulting in stable nanoparticles.[4]
The use of SHMP as a crosslinker offers several advantages. It is a non-toxic and widely used food additive, which enhances the biocompatibility of the resulting nanoparticles.[1][2] Furthermore, the degree of crosslinking can be controlled, allowing for the tuning of nanoparticle properties such as size, stability, and drug release kinetics. Nanoparticles synthesized using SHMP have shown excellent stability under physiological conditions, which is a crucial factor for in vivo applications.[4]
These nanoparticles can be loaded with various therapeutic agents, including anticancer drugs like doxorubicin (B1662922).[5][6][7] The encapsulation of drugs within the nanoparticle matrix protects them from premature degradation and reduces systemic toxicity. The controlled release of the drug at the target site can be achieved by designing pH-sensitive nanoparticles, where the drug is released more rapidly in the acidic tumor microenvironment.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of nanoparticles synthesized using sodium hexametaphosphate as a crosslinking or stabilizing agent.
| Nanoparticle Formulation | Drug Loaded | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Citation |
| Chitosan-HMP | - | 120 - 350 | Low | -14.6 ± 1.02 to -13.2 ± 0.55 | - | [4][7] |
| Chitosan-HMP | Doxorubicin | ~290 | Low | -13.2 ± 0.55 | Dependent on cross-linking | [7] |
| Carboxymethyl-β-Cyclodextrin/Chitosan | Doxorubicin | 192 ± 8 (unloaded), 222 ± 12 (loaded) | < 0.24 | +20 ± 2 (unloaded), +19 ± 3 (loaded) | 31.25 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-Loaded Chitosan-Sodium Hexametaphosphate Nanoparticles
This protocol describes the preparation of doxorubicin-loaded chitosan nanoparticles using sodium hexametaphosphate (SHMP) as a crosslinking agent via the ionic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium hexametaphosphate (SHMP)
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (for covalent crosslinking, optional)
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.5% (w/v).
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Preparation of SHMP Solution:
-
Prepare a 0.1% (w/v) solution of sodium hexametaphosphate in deionized water.
-
Stir until fully dissolved.
-
-
Drug Loading:
-
Add doxorubicin hydrochloride to the chitosan solution at a desired drug-to-polymer ratio.
-
Stir the mixture for 1 hour at room temperature in the dark to allow for electrostatic interaction.
-
-
Nanoparticle Formation:
-
Add the SHMP solution dropwise to the chitosan-doxorubicin mixture under constant magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
The resulting nanoparticle suspension will appear opalescent.
-
-
(Optional) Covalent Crosslinking:
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted reagents and free drug.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage.
-
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for Doxorubicin-Loaded Chitosan-SHMP Nanoparticle Synthesis.
Signaling Pathway of Doxorubicin-Loaded Nanoparticle in Cancer Cells
Caption: Doxorubicin Nanoparticle Uptake and Apoptotic Signaling Pathway.[1][2]
References
- 1. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. Synthesis of Polyphosphate-Loaded Nanoparticles Using Inverse Miniemulsion Polymerization for Sustained Delivery to the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan‐based nanoscale systems for doxorubicin delivery: Exploring biomedical application in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release | MDPI [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
Application Notes & Protocol: Determination of Sodium Metaphosphate Chain Length by Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium metaphosphate, a long-chain polyphosphate, is a versatile polymer with wide-ranging applications in industries from food and beverage to pharmaceuticals and drug delivery. The physical and chemical properties of this compound, including its chelating, dispersing, and gelling capabilities, are significantly influenced by its average chain length.[1][2] Consequently, accurate determination of the polymer chain length is crucial for quality control, product development, and research applications.
This document provides a detailed protocol for determining the average chain length of linear this compound using the end-group titration method. This classic and reliable acid-base titration technique is founded on the principle that each linear polyphosphate chain possesses two weakly acidic hydroxyl end groups that can be titrated with a standard base.[3][4] The number of repeating phosphate (B84403) units, and thus the average chain length, can be calculated by comparing the titration of the intact polyphosphate with that of its fully hydrolyzed orthophosphate equivalent.[5][6]
Principle of the Method
The end-group titration method involves two key steps:
-
Titration of the Polyphosphate: An aqueous solution of the this compound sample is first acidified and then titrated with a standardized sodium hydroxide (B78521) (NaOH) solution. The volume of NaOH required to neutralize the weakly acidic protons of the terminal phosphate groups is determined from the titration curve, typically by identifying the inflection points.[5][7]
-
Titration of the Hydrolyzed Polyphosphate (Orthophosphate): A separate aliquot of the acidified polyphosphate solution is boiled to induce complete hydrolysis of the polyphosphate chains into orthophosphate monomers. This orthophosphate solution is then titrated with the same standardized NaOH solution.
The average chain length (n) is then calculated using the following formula:
n = 2 * (Vortho / Vpoly)
Where:
-
Vpoly is the volume of NaOH solution required to titrate the weakly acidic end groups of the polyphosphate.
-
Vortho is the volume of NaOH solution required for the titration of the orthophosphate solution.
Experimental Protocol
Materials and Reagents
-
This compound sample
-
Deionized water (18 MΩ-cm)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 0.1 M, standardized solution
-
pH meter with a combination glass electrode
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks (500 mL)
-
Pipettes
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate with reflux apparatus
Sample Preparation
-
Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 450 mL of deionized water in a 500 mL beaker.[5][8]
-
While stirring, acidify the solution to a pH of approximately 2.5 by adding 1 M HCl.[5][8]
-
Quantitatively transfer the acidified solution to a 500 mL volumetric flask and dilute to the mark with deionized water. This is the stock polyphosphate solution .
Titration of the Polyphosphate
-
Pipette a 200 mL aliquot of the stock polyphosphate solution into a 250 mL beaker.[5][8]
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution at a moderate speed.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 100 µL).[5]
-
Record the pH of the solution after each addition of NaOH. It is crucial to allow the pH reading to stabilize before recording.
-
Continue the titration until the second equivalence point is clearly passed (a significant drop in the rate of pH change is observed).
-
This titration should be completed within one hour to minimize any potential hydrolysis of the polyphosphate.[5][8]
Hydrolysis and Titration of the Orthophosphate
-
Take the remaining 300 mL of the stock polyphosphate solution and transfer it to a flask suitable for reflux.
-
Boil the solution under reflux for a minimum of 6 hours to ensure complete hydrolysis of the polyphosphate to orthophosphate.[5][8]
-
Allow the solution to cool to room temperature.
-
Pipette a 200 mL aliquot of the hydrolyzed orthophosphate solution into a 250 mL beaker.
-
Titrate this solution with the standardized 0.1 M NaOH using the same procedure as described in section 3.3.
Data Analysis
-
Plot the titration data as pH versus the volume of NaOH added for both the polyphosphate and the orthophosphate titrations.
-
Determine the equivalence points from the titration curves. The use of first and second derivative plots (ΔpH/ΔV vs. V and Δ²pH/Δ²V vs. V, respectively) is highly recommended for accurate endpoint determination.[9] The peak of the first derivative curve or the point where the second derivative curve crosses zero corresponds to the equivalence point.
-
Calculate Vpoly and Vortho as the volume of NaOH required to go from the first to the second equivalence point in the respective titrations.[6]
-
Calculate the average chain length (n) using the formula provided in Section 2.
Data Presentation
The following table provides an example of how to present the quantitative data obtained from the titration experiments for different this compound samples.
| Sample ID | Vpoly (mL) | Vortho (mL) | Average Chain Length (n) |
| Commercial HMP - Sigma | 9.7 | 1.0 | 19.4 |
| Commercial HMP - Fisher | 15.1 | 1.0 | 30.2 |
| Graham's Salt | 22.0 | 1.0 | 44.0 |
Note: The data in this table is illustrative and based on representative values found in the literature. Actual experimental results will vary depending on the specific sample.[8][10]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the average chain length of this compound by titration.
Caption: Experimental workflow for determining this compound chain length.
Considerations and Best Practices
-
Purity of Sample: The accuracy of this method relies on the purity of the this compound sample. The presence of other acidic or basic impurities can interfere with the titration and lead to erroneous results.[3]
-
Exclusion of Cyclic Phosphates: This titration method is specific for linear polyphosphates as it relies on the presence of end groups. Cyclic polyphosphates, which lack these end groups, will not be accurately quantified by this method.[3]
-
Accurate Endpoint Determination: The precise determination of the equivalence points is critical for accurate results. The use of derivative plots is strongly encouraged.
-
Standardization of Titrant: The sodium hydroxide solution must be accurately standardized against a primary standard (e.g., potassium hydrogen phthalate) before use.[9]
-
Validation: For critical applications, it is advisable to validate the results obtained from titration with an orthogonal method, such as ³¹P-NMR spectroscopy, which can provide more detailed information about the distribution of chain lengths.[5][8]
References
- 1. biomaterials.ca [biomaterials.ca]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
Sodium Metaphosphate: A Versatile Chelating Agent for Biochemical Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium metaphosphate, a cyclic polyphosphate, serves as a highly effective and versatile chelating agent in a variety of biochemical assays. Its primary function is the sequestration of divalent cations, such as magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe²⁺), which can otherwise interfere with enzymatic reactions, nucleic acid stability, and overall assay performance.[1][2][3][4] By forming stable complexes with these metal ions, this compound prevents their participation in unwanted side reactions, thereby enhancing the accuracy and reproducibility of experimental results.[3] This document provides detailed application notes and protocols for the use of this compound as a chelating agent in key biochemical assays.
Principle of Chelation
This compound is a salt of metaphosphoric acid and typically exists as a mixture of polymeric metaphosphates, with the hexamer being a common form (sodium hexametaphosphate or SHMP).[5] In aqueous solutions, it dissociates into polyphosphate anions, which possess multiple negatively charged oxygen atoms. These oxygen atoms act as ligands, coordinating with divalent metal ions to form stable, soluble chelate complexes.[3] This sequestration prevents the metal ions from acting as cofactors for interfering enzymes (e.g., DNases) or from catalyzing the degradation of sensitive molecules like RNA.
Applications in Biochemical Assays
Enzyme Assays: Inhibition of Metalloenzymes and Removal of Cation Interference
Many enzymes, particularly metalloenzymes, require divalent cations as cofactors for their catalytic activity.[6] In assays where the activity of a specific enzyme is being measured, the presence of contaminating metalloenzymes can lead to inaccurate results. This compound can be used to selectively inhibit these interfering enzymes by chelating the essential metal cofactors.
Key Applications:
-
Inhibition of Metalloproteinases: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases. In assays studying other proteases, contaminating MMP activity can be minimized by the inclusion of this compound.[7][8]
-
Preventing Non-specific Phosphatase Activity: Some phosphatases require divalent cations for their activity. This compound can be used to reduce background signal from these enzymes in kinase or other phosphatase assays.
-
Improving Assay Specificity: By chelating divalent cations, this compound can help to ensure that the observed enzymatic activity is attributable to the enzyme of interest and not to contaminating metal-dependent enzymes.
Nucleic Acid Extraction and Purification: Enhancing Stability and Purity
The integrity of DNA and RNA during extraction and purification is paramount for downstream applications. Divalent cations can promote the activity of nucleases (DNases and RNases) that degrade nucleic acids.[9] While EDTA is a commonly used chelating agent in nucleic acid extraction buffers, this compound presents a viable alternative.
Key Applications:
-
Inhibition of DNases during RNA Extraction: DNases require Mg²⁺ as a cofactor. By sequestering Mg²⁺, this compound can effectively inhibit DNase activity, thereby protecting RNA from degradation during extraction.[9][10][11]
-
Improving DNA Quality in Plant Extractions: Plant tissues are often rich in polysaccharides and polyphenols that can interfere with DNA extraction. While many protocols use EDTA, this compound can also be employed in lysis buffers to chelate divalent cations and aid in the purification of high-quality DNA.[12][13][14]
-
Stabilizing Nucleic Acids in Solution: By chelating metal ions that can catalyze the hydrolysis of phosphodiester bonds, this compound can contribute to the long-term stability of purified DNA and RNA.
Polymerase Chain Reaction (PCR): Mitigating Inhibition by Divalent Cations
PCR is highly sensitive to the concentration of divalent cations, particularly Mg²⁺, which is an essential cofactor for DNA polymerase.[15] However, excess divalent cations or the presence of inhibitory metal ions can negatively impact PCR efficiency and specificity.[1][3]
Key Applications:
-
Optimizing Mg²⁺ Concentration: While seemingly counterintuitive, the addition of a chelating agent like this compound at a carefully titrated concentration can help to fine-tune the availability of free Mg²⁺ in the reaction, potentially improving specificity.
-
Overcoming Inhibition from Sample Contaminants: Biological samples can contain various metal ions that inhibit PCR. The inclusion of this compound in the PCR master mix can help to chelate these inhibitors, thereby rescuing PCR performance.[3]
Quantitative Data Summary
The optimal concentration of this compound will vary depending on the specific application, the buffer composition, and the concentration of divalent cations in the sample. The following table provides a general guideline for starting concentrations and a comparison with EDTA.
| Application | Parameter | This compound (SHMP) | EDTA | Notes |
| Enzyme Assays | Working Concentration | 1 - 10 mM | 1 - 10 mM | The required concentration depends on the affinity of the target metalloenzyme for its cofactor. Empirical testing is recommended to determine the optimal concentration for inhibiting interfering enzymes without affecting the enzyme of interest. |
| IC₅₀ (vs. typical MMPs) | Not widely reported | Varies (low µM to mM range) | While not a classical enzyme inhibitor, its chelation of Zn²⁺ leads to inhibition. | |
| Nucleic Acid Extraction | Lysis Buffer Conc. | 5 - 20 mM | 1 - 10 mM in TE buffer | Higher concentrations may be needed for tissues with high nuclease activity. |
| DNase Inhibition | Effective (concentration-dependent) | Highly effective (standard in TE buffer) | Both function by sequestering Mg²⁺, a necessary cofactor for most DNases. | |
| PCR | Additive Concentration | 0.1 - 1 mM | 0.1 - 0.5 mM | Must be carefully optimized. Excessive concentrations will inhibit DNA polymerase by chelating all available Mg²⁺. |
| Chelation Strength | Strong for Ca²⁺, Mg²⁺, Fe²⁺ | Very strong for most divalent cations | EDTA generally forms more stable complexes with a wider range of divalent cations.[16] |
Experimental Protocols
Protocol 1: Inhibition of Metalloenzyme Activity in a General Protease Assay
This protocol describes a general method for using this compound to inhibit the activity of contaminating metalloproteinases in a protease assay.
Materials:
-
Protease of interest
-
Protease substrate (e.g., fluorescently labeled peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (SHMP) stock solution (100 mM in nuclease-free water)
-
Microplate reader
Procedure:
-
Prepare Assay Reactions: In a 96-well microplate, prepare the following reactions:
-
Control (No Inhibitor): 50 µL assay buffer, 10 µL protease, 30 µL nuclease-free water.
-
SHMP Inhibition: 50 µL assay buffer, 10 µL protease, 10 µL of 10X SHMP working solution (prepare serial dilutions to test a range of final concentrations, e.g., 1-10 mM), and 20 µL nuclease-free water.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the SHMP to chelate any divalent cations.
-
Initiate Reaction: Add 10 µL of the protease substrate to each well to initiate the reaction.
-
Measure Activity: Immediately begin monitoring the change in fluorescence (or absorbance) over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the initial reaction rates for each condition. Compare the rates of the SHMP-treated samples to the control to determine the extent of inhibition.
Protocol 2: RNA Extraction from Plant Tissue using a Modified CTAB Method with this compound
This protocol is an adaptation of a standard CTAB (Cetyl Trimethylammonium Bromide) method for RNA extraction from plant tissue, substituting EDTA with this compound for DNase inhibition.
Materials:
-
Plant tissue (100 mg)
-
Liquid nitrogen
-
Modified CTAB Lysis Buffer: 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 2.0 M NaCl, 20 mM this compound, 2% (w/v) PVP (polyvinylpyrrolidone), 2% (v/v) β-mercaptoethanol (add just before use).
-
Chloroform:isoamyl alcohol (24:1)
-
Nuclease-free water
Procedure:
-
Tissue Homogenization: Grind 100 mg of fresh plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) modified CTAB Lysis Buffer. Vortex vigorously to mix.
-
Incubation: Incubate the lysate at 65°C for 30 minutes with occasional mixing.
-
Phase Separation: Add 1 mL of chloroform:isoamyl alcohol (24:1), vortex for 1 minute, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and mix gently. Incubate at -20°C for at least 30 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 50 µL of nuclease-free water.
Protocol 3: Overcoming PCR Inhibition using this compound
This protocol provides a method to test if this compound can rescue a PCR reaction inhibited by excess divalent cations.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix
-
Taq DNA polymerase and corresponding buffer
-
Inhibitory concentration of a divalent cation (e.g., 10 mM MgCl₂)
-
This compound (SHMP) stock solution (10 mM)
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Prepare PCR Master Mixes:
-
Positive Control: Standard PCR master mix with optimal MgCl₂ concentration.
-
Inhibited Control: Standard PCR master mix with 10 mM MgCl₂.
-
SHMP Rescue: Standard PCR master mix with 10 mM MgCl₂ and varying final concentrations of SHMP (e.g., 0.1, 0.5, 1.0 mM).
-
-
Set up PCR Reactions: Aliquot the master mixes into PCR tubes and add the DNA template and primers.
-
Perform PCR: Run the PCR program with appropriate cycling conditions for your target.
-
Analyze Results: Run the PCR products on an agarose gel. Compare the band intensity of the SHMP rescue reactions to the positive and inhibited controls. Successful rescue will be indicated by the appearance of a PCR product of the correct size in the SHMP-treated reactions.
Visualizations
Caption: Workflow for assessing metalloenzyme inhibition by this compound.
Caption: Mechanism of enzyme inhibition by this compound chelation.
Caption: Logic of using SHMP to optimize and rescue inhibited PCR reactions.
Conclusion
This compound is a valuable and cost-effective chelating agent for a range of biochemical assays. Its ability to sequester divalent cations can significantly improve assay performance by inhibiting interfering enzymes, protecting nucleic acids from degradation, and mitigating the effects of PCR inhibitors. The protocols provided herein serve as a starting point for researchers to incorporate this compound into their experimental workflows. As with any assay component, empirical optimization of the this compound concentration is crucial to achieve the desired outcome without compromising the activity of the primary components of the assay.
References
- 1. newhaven.edu [newhaven.edu]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Metal Ion and Chelating Agent Influenced Inhibition on Forensic-Based Polymerase Chain Reactions measured using the new QIAGEN Investigator ® Quantiplex Kit | Semantic Scholar [semanticscholar.org]
- 4. Chelation therapies: a chemical and biochemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 6. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNase Treatment in RNA Extraction: Essential or Optional? [lexogen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ISOLATION OF PLANT GENOMIC DNA FOR GENOMIC IN SITU HYBRIDIZATION (GISH) [k-state.edu]
- 13. researchgate.net [researchgate.net]
- 14. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 15. promega.es [promega.es]
- 16. What Are Chelating Agents? - CD Bioparticles Blog [cd-bioparticles.net]
Troubleshooting & Optimization
overcoming insolubility issues with long-chain sodium metaphosphate
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming insolubility issues associated with long-chain sodium metaphosphate.
Frequently Asked Questions (FAQs)
Q1: What exactly is long-chain this compound?
A1: Long-chain this compound is a high molecular weight sodium polyphosphate, which is a polymer with the repeating chemical unit (NaPO₃)ₙ.[1] Forms with a high degree of polymerization (where 'n' is 20 or greater) are often referred to as insoluble metaphosphate (IMP) or Maddrell's salt.[2] Its structure consists of long chains of PO₄ tetrahedra, which can be crosslinked, contributing to its stability and reduced solubility compared to shorter-chain phosphates.[1][3]
Q2: Why is long-chain this compound so difficult to dissolve in water?
A2: The insolubility is primarily due to its polymeric structure. Long-chain crystalline forms, such as Maddrell's salt, are practically insoluble in water.[1][4][5] The large molecular size and strong intermolecular forces between the long polymer chains require significant energy to overcome for the solvent to effectively surround them.[6] While some forms, like glassy sodium hexametaphosphate (Graham's salt), are more soluble, they still exhibit a very slow dissolution rate.[5][7][8][9]
Q3: What is the difference between insoluble this compound (Maddrell's Salt) and sodium hexametaphosphate (SHMP)?
A3: While the terms are sometimes used interchangeably, they are distinct.
-
Insoluble this compound (Maddrell's Salt): This refers to a specific high-polymer, crystalline form of (NaPO₃)ₙ that is practically insoluble in water but soluble in mineral acids and certain salt solutions.[1][2][4]
-
Sodium Hexametaphosphate (SHMP) / Graham's Salt: Commercial SHMP is typically an amorphous (glassy) mixture of polymeric metaphosphates.[7][10] It is considered water-soluble, although the dissolution rate can be very slow.[7][11] Its properties can vary as it is a mixture of polyphosphates with different chain lengths.[10]
Q4: What is hydrolysis and how does it affect my experiments?
A4: Hydrolysis is the chemical breakdown of the polyphosphate chain by water into smaller, simpler phosphate (B84403) forms like sodium orthophosphate and sodium trimetaphosphate.[1][10] This process is irreversible and is accelerated by warm water, acidic, or alkaline conditions.[7][8][10] For researchers, hydrolysis is a critical concern as it changes the chemical identity of the material, potentially altering its function as a chelating agent, dispersant, or drug delivery vehicle and impacting experimental outcomes.[1]
Troubleshooting Guide
Problem: My long-chain this compound is not dissolving in pure water.
-
Cause: This is expected behavior for crystalline, long-chain forms like Maddrell's salt.[2][4][9] Even more soluble glassy forms dissolve very slowly.[5][8]
-
Solution 1: Use an Alternative Solvent. The material is soluble in mineral acids and aqueous solutions of potassium chloride or ammonium (B1175870) chloride.[2][9] Avoid using sodium chloride solutions, as it is not effective.[2]
-
Solution 2: Increase Temperature & Agitation. While increasing temperature enhances solubility, it also accelerates hydrolysis.[8][11] If the integrity of the long chain is critical, this method should be used with caution. Continuous, vigorous stirring is necessary to break up the boundary layer and introduce fresh solvent to the particle surface.[6] A solution of 8-10% may be achievable with 1-3 hours of mixing.[12][13]
Problem: The dissolution rate is extremely slow.
-
Cause: The high molecular weight and polymeric nature inherently lead to a slow dissolution process.[14]
-
Solution 1: Reduce Particle Size. If possible, carefully grinding the material to a finer powder can increase the surface area available for the solvent to act upon, potentially increasing the dissolution rate.
-
Solution 2: Optimize Temperature. For technical grade sodium hexametaphosphate, solubility increases significantly with temperature.[8][9] Determine the highest acceptable temperature for your experiment that minimizes hydrolysis while speeding up dissolution.
-
Solution 3: Use Salt Solutions. Preparing the material in a solution of potassium chloride can facilitate dissolution, leading to the formation of a gelatinous mass.[2]
Problem: My solution has formed a gel or become viscous.
-
Cause: This is a known characteristic when dissolving insoluble metaphosphates in certain salt solutions. For instance, adding powdered insoluble this compound to a potassium chloride solution results in a gelatinous mass.[2]
-
Solution: This may be an unavoidable intermediate step. Continue vigorous and sustained stirring. Diluting the mixture with more of the salt solution may help to reduce the viscosity, assuming the final concentration is acceptable for your application.
Problem: I suspect my this compound has degraded.
-
Cause: Exposure to heat, acidic, or alkaline conditions during dissolution or storage can cause the polyphosphate chains to hydrolyze into smaller phosphate units.[7][8][10]
-
Solution: Analytical Characterization. The most definitive way to check for degradation is through analytical techniques. ³¹P-NMR (Phosphorus-31 Nuclear Magnetic Resonance) spectroscopy can distinguish between different phosphate species, including long-chain polyphosphates, cyclic phosphates, and orthophosphate, allowing you to identify the components of your solution.[15][16]
Data Presentation & Experimental Protocols
Data Tables
Table 1: Factors Influencing the Solubility and Stability of Long-Chain this compound
| Factor | Effect on Solubility/Dissolution | Effect on Stability (Hydrolysis) | Notes |
| Temperature | Solubility generally increases with higher temperature.[8][9] | Higher temperatures significantly accelerate hydrolysis.[7][8] | A balance must be struck between dissolution rate and chain integrity. |
| pH | Highly soluble in mineral acids.[2][4] | More stable under acidic conditions; hydrolysis is accelerated in acidic or alkaline solutions when heated.[1][7][8] | The pH of an aqueous slurry is typically around 6.5.[2] |
| Solvent | Practically insoluble in pure water and organic solvents.[4][7] | Water is required for hydrolysis. | --- |
| Additives/Ions | Soluble in KCl and NH₄Cl solutions.[2] Insoluble in NaCl solutions.[2] | Divalent cations (e.g., Ca²⁺, Mg²⁺) can accelerate hydrolysis.[1] | Can be used as a water softener due to its ability to chelate metal ions.[5] |
| Agitation | Increases the rate of dissolution.[6] | Does not directly cause hydrolysis but ensures uniform temperature distribution, which can affect hydrolysis rate. | Continuous stirring is recommended for preparing solutions. |
Table 2: Quantitative Solubility Data (Technical Grade Sodium Hexametaphosphate in Water)
| Temperature | Solubility (g/kg of water) | Reference |
| 20 °C | 963.2 | [8] |
| 80 °C | 1744 | [8][9] |
| Note: This data is for technical grade SHMP, which is a mixture of polyphosphates and may differ from highly crystalline, insoluble long-chain metaphosphate. |
Experimental Protocols
Protocol 1: Salt-Assisted Dissolution Method for Insoluble this compound
This method is intended for highly insoluble, long-chain forms of this compound (e.g., Maddrell's Salt).
-
Materials:
-
Long-chain this compound powder
-
Deionized water
-
Potassium chloride (KCl) or Ammonium chloride (NH₄Cl)
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
-
Methodology:
-
Prepare a 1-in-20 (5% w/v) solution of KCl in deionized water.
-
Place the desired volume of the KCl solution in a beaker on a magnetic stirrer.
-
Begin vigorous stirring to create a vortex.
-
Slowly and gradually add the finely powdered this compound to the vortex. Adding the powder too quickly may result in large clumps that are difficult to disperse.
-
A gelatinous mass may form as the metaphosphate begins to dissolve.[2]
-
Continue stirring vigorously for 1-3 hours or until the solution reaches the desired clarity and homogeneity. Gentle heating (e.g., 30-40°C) may be applied to expedite the process, but monitor for signs of hydrolysis if chain length is critical.
-
The resulting viscous solution is now ready for use.
-
Protocol 2: Purity and Hydrolysis Check via ³¹P-NMR
This protocol provides a general workflow for sample preparation for analysis.
-
Materials:
-
This compound solution (prepared as per your experimental needs)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
85% H₃PO₄ (for external referencing)
-
-
Methodology:
-
Prepare your this compound solution using your chosen dissolution method.
-
Take a representative aliquot of the solution and dilute it in D₂O to the appropriate concentration for NMR analysis.
-
Transfer the sample to a 5mm NMR tube.
-
Acquire the ³¹P-NMR spectrum. Typical acquisition parameters may include a relaxation delay of 2 seconds and an acquisition time of ~1 second over 200 scans.[16]
-
Process the spectrum and compare the chemical shifts to known values. Long-chain internal phosphate groups, terminal groups, cyclic species (trimetaphosphate), and hydrolysis products (orthophosphate) will have distinct peaks, allowing for qualitative and quantitative assessment of your sample's composition.[16]
-
Visualizations
Caption: Experimental workflow for dissolving long-chain this compound.
Caption: Troubleshooting logic for common insolubility issues.
Caption: Simplified diagram of the polyphosphate hydrolysis pathway.
References
- 1. Buy this compound | 10361-03-2 [smolecule.com]
- 2. fao.org [fao.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound | NaO3P | CID 16133893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. SODIUM HEXAMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 8. The solubility of sodium hexametaphosphate technical grade is related to temperature and PH-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 11. SODIUM HEXAMETAPHOSPHATE (SHMP) - Ataman Kimya [atamanchemicals.com]
- 12. atamankimya.com [atamankimya.com]
- 13. atamankimya.com [atamankimya.com]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. CN104458786B - The analysis method of metaphosphate - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Sodium Metaphosphate Concentration for Emulsification
Welcome to the Technical Support Center for optimizing the use of sodium metaphosphate (also known as sodium hexametaphosphate or SHMP) in emulsification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data to support your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
A1: this compound is a multifunctional ingredient that primarily acts as a stabilizer, sequestrant, and pH regulator in emulsions.[1] It helps to stabilize mixtures of immiscible liquids, such as oil and water, by preventing the coalescence of droplets.[2] Its function as a sequestrant is particularly important as it binds to metal ions like calcium and magnesium, which can otherwise destabilize an emulsion.[2]
Q2: What is a typical starting concentration for this compound in an oil-in-water (O/W) emulsion?
A2: The optimal concentration of this compound can vary significantly depending on the specific formulation. However, for food applications, a general range of 0.05% to 2.0% w/w is often used.[1] For cosmetic formulations intended for leave-on applications, concentrations are typically less than 1%.[3] A good starting point for experimental work would be in the range of 0.1% to 0.5% w/w of the total emulsion weight.
Q3: Can this compound be used as the sole emulsifier?
A3: While this compound has emulsifying properties, it is more commonly used as a stabilizer or co-emulsifier in conjunction with other surfactants.[1] Its primary mechanism is not the significant reduction of interfacial tension, but rather providing electrostatic repulsion between droplets and sequestering destabilizing ions. For robust emulsions, it is often used synergistically with other emulsifying agents.
Q4: How does pH affect the performance of this compound in an emulsion?
A4: The pH of the aqueous phase is a critical factor. A 1% solution of sodium hexametaphosphate has a pH of approximately 6.5.[1] Its stability and chelating ability can be influenced by the overall pH of the emulsion. Significant deviations from a neutral pH can lead to the hydrolysis of the polyphosphate chain, reducing its effectiveness. It is crucial to monitor and control the pH throughout the emulsification process.
Q5: Is this compound compatible with all types of oils and active pharmaceutical ingredients (APIs)?
A5: this compound is generally versatile. However, its effectiveness can be influenced by the nature of the oil phase and the presence of other ingredients. Its strong chelating properties might interact with certain metal-containing APIs. Therefore, compatibility studies are essential during the formulation development of pharmaceutical emulsions.
Troubleshooting Guide
Issue 1: Emulsion Fails to Form or Separates Immediately
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient this compound Concentration | The concentration may be too low to provide adequate stabilization. Incrementally increase the concentration in small steps (e.g., 0.1% w/w) and observe the effect on emulsion formation and stability. |
| Inadequate Homogenization | The energy input may not be sufficient to break down the dispersed phase into small, stable droplets. Increase the homogenization speed or time. For laboratory scale, a high-shear mixer is recommended. |
| Incorrect Order of Addition | The order in which ingredients are added can impact emulsion formation. A general recommendation is to dissolve the this compound in the aqueous phase before adding the oil phase. |
| Unfavorable pH | The pH of the aqueous phase may be outside the optimal range for this compound stability and activity. Measure and adjust the pH of the aqueous phase to be near-neutral (pH 6.5-7.5) before emulsification. |
Issue 2: Creaming or Sedimentation Observed Over Time
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Droplet Size is Too Large | Larger droplets are more susceptible to gravitational separation. Optimize homogenization parameters (speed, time) to reduce the mean droplet size. Consider using a high-pressure homogenizer for finer emulsions. |
| Insufficient Viscosity of the Continuous Phase | A low-viscosity continuous phase allows for easier movement of droplets. Consider adding a viscosity-modifying agent (thickener) to the aqueous phase to hinder droplet movement. |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) in the water source can interfere with the stabilizing action of this compound. Use deionized or distilled water. If the presence of these ions is unavoidable, a slightly higher concentration of this compound may be required to effectively sequester them. |
Issue 3: Flocculation or Coalescence Leading to Droplet Growth
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal this compound Concentration | An inappropriate concentration can lead to insufficient electrostatic repulsion between droplets. Perform a concentration optimization study to find the ideal level for your specific oil and water phase ratio. |
| Hydrolysis of this compound | Over time, especially at non-neutral pH or elevated temperatures, the polyphosphate chain can hydrolyze, reducing its effectiveness. Ensure the pH is controlled and store the emulsion at a suitable temperature. |
| Interaction with Other Ingredients | Other components in the formulation may be interacting with the this compound, reducing its availability at the oil-water interface. Review the compatibility of all ingredients. It may be beneficial to use this compound in combination with a primary emulsifier for enhanced stability. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Emulsification Studies
| Application | Concentration Range (% w/w) | Notes |
| Food Emulsions | 0.05 - 2.0 | Often used in processed meats, cheeses, and dressings.[1][2] |
| Pharmaceutical Emulsions | 0.1 - 1.0 | Starting range for topical and oral formulations. Compatibility with API is crucial. |
| Cosmetic Emulsions | < 1.0 (for leave-on) | Used as a chelating agent and stabilizer.[3] |
Table 2: Influence of Key Parameters on Emulsion Stability with this compound
| Parameter | Effect on Stability | Recommendations |
| Concentration | Insufficient concentration leads to instability. Excess may not provide additional benefit and could be uneconomical. | Optimize concentration through a systematic study (e.g., 0.1%, 0.25%, 0.5%, 1.0% w/w). |
| pH | Optimal performance is generally near neutral pH. Extremes in pH can cause hydrolysis. | Maintain pH of the aqueous phase between 6.5 and 7.5. |
| Ionic Strength | High ionic strength can shield the electrostatic repulsion provided by this compound, leading to instability. | Use deionized water. If salts are necessary, their concentration should be carefully controlled. |
| Homogenization | Higher energy input generally leads to smaller droplet size and better stability. | Use a high-shear mixer or high-pressure homogenizer. |
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion using this compound as a stabilizer.
Materials:
-
Deionized water
-
This compound (food or pharmaceutical grade)
-
Vegetable oil (e.g., soybean oil, medium-chain triglycerides)
-
High-shear homogenizer
Methodology:
-
Aqueous Phase Preparation:
-
Weigh the required amount of deionized water into a beaker.
-
Add the desired concentration of this compound (e.g., 0.5% w/w) to the water.
-
Stir with a magnetic stirrer until the this compound is completely dissolved.
-
Measure and record the pH of the aqueous phase. Adjust to pH 7.0 ± 0.2 using a dilute acid or base if necessary.
-
-
Oil Phase Preparation:
-
Weigh the required amount of oil in a separate beaker.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing at a low speed with the high-shear homogenizer.
-
Once all the oil has been added, increase the homogenization speed to a high setting (e.g., 5,000 - 10,000 rpm).
-
Homogenize for a set period of time (e.g., 5-10 minutes).
-
-
Evaluation:
-
Visually inspect the emulsion for uniformity and signs of separation.
-
Measure the droplet size and zeta potential of the emulsion at various time points (e.g., immediately after preparation, 24 hours, 1 week) to assess stability.
-
Protocol 2: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound for stabilizing a specific O/W emulsion.
Methodology:
-
Prepare a series of emulsions following Protocol 1, varying only the concentration of this compound (e.g., 0.1%, 0.25%, 0.5%, 1.0%, and 1.5% w/w).
-
Ensure all other parameters (oil-to-water ratio, homogenization speed and time, temperature, and pH) are kept constant across all samples.
-
Evaluate the stability of each emulsion over a set period by monitoring for creaming, coalescence, and changes in droplet size distribution and zeta potential.
-
The optimal concentration will be the one that results in the most stable emulsion with the smallest and most uniform droplet size over the observation period.
Visualizations
Caption: Workflow for the preparation and evaluation of an O/W emulsion stabilized with this compound.
Caption: A logical decision tree for troubleshooting common emulsion instability issues.
References
Technical Support Center: Preventing Precipitation of Calcium Salts with Sodium Metaphosphate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when using sodium metaphosphate to prevent the precipitation of calcium salts in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prevents calcium salt precipitation?
A1: this compound, most commonly used as sodium hexametaphosphate (SHMP), prevents the precipitation of calcium salts primarily through a process called sequestration or chelation .[1][2][3] SHMP is a polyphosphate that can bind with divalent metal ions like calcium (Ca²⁺) to form stable, soluble complexes.[2][3] This action effectively "traps" the calcium ions, preventing them from reacting with anions such as carbonate, oxalate (B1200264), or sulfate (B86663) to form insoluble precipitates.[1]
Q2: What are the common types of calcium salts that this compound can help keep in solution?
A2: this compound is effective at inhibiting the precipitation of several common, sparingly soluble calcium salts, including:
-
Calcium sulfate (CaSO₄)
-
Calcium phosphate (B84403) (e.g., Ca₃(PO₄)₂)[8]
Q3: How do pH and temperature affect the performance of this compound?
A3: Both pH and temperature are critical factors. The chelating ability of this compound is pH-dependent. For instance, its efficiency as a calcium carbonate scale inhibitor has been shown to be very high at a pH of 6.5.[5][9] The stability of this compound itself is also affected by temperature and pH, as it can hydrolyze into orthophosphate in warm water or acidic/alkaline solutions.[2][9] This hydrolysis can reduce its effectiveness over time.
Q4: Is this compound stable in aqueous solutions?
A4: this compound is stable in aqueous solutions under ordinary conditions.[4] However, its stability can be compromised by elevated temperatures and acidic or alkaline pH, leading to hydrolysis into orthophosphates.[2][9] For experiments conducted over extended periods or at non-neutral pH, it is advisable to prepare fresh solutions.
Q5: Can this compound interfere with my experiments, particularly in biological assays or drug formulations?
A5: Yes, it is possible. By chelating calcium ions, this compound can affect biological processes that are calcium-dependent. For example, in cell culture, calcium is crucial for cell adhesion and signaling. The introduction of a strong calcium chelator could disrupt these processes. In drug development, the sequestration of calcium might impact the stability or bioavailability of a drug substance that exists as a calcium salt. It is essential to empirically evaluate the impact of this compound in your specific experimental system.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: Unexpected precipitate formation despite the addition of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration of SHMP | The concentration of this compound may be insufficient for the level of calcium ions in your solution. Increase the concentration of SHMP incrementally. |
| Suboptimal pH | The effectiveness of SHMP is pH-dependent. Measure the pH of your solution. For calcium carbonate, a pH around 6.5 is highly effective.[5][9] Adjust the pH if necessary, ensuring it is compatible with your experimental system. |
| Hydrolysis of SHMP | If your solutions are prepared in advance and stored at elevated temperatures or non-neutral pH, the SHMP may have hydrolyzed. Prepare fresh SHMP solutions for your experiments.[2][9] |
| High Concentration of Calcium Salts | The concentration of calcium and the precipitating anion may exceed the chelating capacity of the added SHMP. Consider diluting your primary solution if your experimental design allows. |
| Improper Mixing Order | When preparing complex solutions like cell culture media or formulations, the order of component addition is critical. Adding calcium and phosphate or sulfate salts together can lead to immediate precipitation before SHMP can act. It is often recommended to dissolve calcium chloride separately in deionized water before adding it to the main solution.[1][10][11] |
Problem 2: Variability in experimental results when using this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | Ensure that your protocol for preparing solutions containing calcium, the precipitating anion, and SHMP is standardized and followed precisely in every experiment. |
| Fluctuations in Temperature and pH | Monitor and control the temperature and pH of your experiments, as these factors can influence the rate of precipitation and the effectiveness of SHMP.[5][9] |
| Aging of SHMP Stock Solution | Over time, especially if not stored properly, the stock solution of SHMP can degrade. Use freshly prepared solutions for critical experiments. |
Problem 3: Precipitation in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| Reaction between Media Components | Calcium chloride and magnesium sulfate in media can react to form calcium sulfate crystals.[1][10][11] Prepare serum-free media by dissolving calcium chloride separately before adding other components. |
| Evaporation of Media | Water loss from the culture vessel can increase the concentration of salts, leading to precipitation. Ensure proper humidification in your incubator and keep culture vessels sealed.[10] |
| Temperature Shifts | Repeated freeze-thaw cycles of media or serum can cause proteins and salts to precipitate. Thaw reagents slowly and aliquot them into single-use volumes.[4][10] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for using sodium hexametaphosphate (SHMP) to inhibit calcium salt precipitation.
Table 1: Recommended Concentrations of SHMP for Inhibition of Calcium Salt Precipitation
| Calcium Salt | SHMP Concentration | Context/Notes |
| Calcium Carbonate | 0.5 mg/dm³ (0.5 ppm) | Recommended as a starting guideline for water with high calcium content.[10] |
| Calcium Carbonate | 2.5 mg/L (2.5 ppm) | Found to achieve complete inhibition in dynamic tube blocking tests at pH 6.5.[5] |
| Calcium Carbonate | 100 ppm | Used in an experimental analysis of its effectiveness as a scale inhibitor.[9] |
| Calcium Oxalate | Higher concentrations lead to almost complete inhibition. | Transforms micrometer-scale crystals to the nanometer scale.[6][7] |
| Calcium Phosphate | Effective chelator. | HMP was found to be effective against calcium phosphate precipitates.[8] |
Table 2: Influence of pH on SHMP Efficiency
| Calcium Salt | Optimal pH Range | Notes |
| Calcium Carbonate | ~6.5 | Inhibition efficiency is significantly higher at this pH compared to neutral or slightly alkaline conditions.[5][9] |
| General | Acidic to Neutral | SHMP solutions are acidic, and its stability decreases in highly acidic or alkaline conditions due to hydrolysis.[2][9] |
Experimental Protocols
Protocol 1: Evaluation of the Minimum Inhibitory Concentration (MIC) of SHMP for Calcium Oxalate Precipitation
This protocol uses a light extinction (absorbance) method to determine the minimum concentration of SHMP required to prevent calcium oxalate precipitation.
Materials:
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Sodium hexametaphosphate (SHMP)
-
Deionized water
-
24-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Stock Solutions:
-
50 mM Calcium Chloride: Dissolve 0.735 g of CaCl₂·2H₂O in 100 mL of deionized water.
-
50 mM Sodium Oxalate: Dissolve 0.670 g of Na₂C₂O₄ in 100 mL of deionized water.
-
100 mM SHMP: Prepare a stock solution of SHMP in deionized water.
-
-
Set up the Microplate:
-
In a 24-well plate, add varying concentrations of SHMP to different wells.
-
To each well, add 500 µL of the 50 mM calcium chloride solution.
-
Initiate the precipitation reaction by adding 500 µL of the 50 mM sodium oxalate solution to each well. The final volume in each well will be 1 mL.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 1 hour.
-
Measure the absorbance of each well at 600 nm using a plate reader. A higher absorbance indicates more precipitation.
-
-
Data Analysis:
-
Plot the absorbance at 600 nm against the concentration of SHMP.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of SHMP that results in a significant reduction in absorbance compared to the control (no SHMP).
-
Protocol 2: Quantification of Free Calcium Ions by EDTA Titration
This protocol can be used to determine the concentration of free (unchelated) calcium ions in a solution in the presence of SHMP.
Materials:
-
EDTA (disodium salt) standard solution (e.g., 0.01 M)
-
Ammonia/ammonium chloride buffer (pH 10)
-
Calmagite or Eriochrome Black T indicator
-
Sample solution containing calcium and SHMP
-
Burette, conical flasks, and pipettes
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 25.00 mL) of your sample solution into a 250 mL conical flask.
-
-
Buffering and Indicator Addition:
-
Add 1-2 mL of the pH 10 buffer solution.
-
Add a few drops of the Calmagite or Eriochrome Black T indicator. The solution should turn a wine-red color in the presence of free calcium ions.
-
-
Titration:
-
Titrate the sample with the standardized EDTA solution. The endpoint is reached when the color changes from wine-red to sky blue.
-
-
Calculation:
-
Use the volume of EDTA titrant and its molarity to calculate the moles of free calcium in your sample. The reaction is a 1:1 stoichiometry between Ca²⁺ and EDTA.
-
Protocol 3: Determination of Total Calcium by Atomic Absorption Spectroscopy (AAS)
This protocol is suitable for determining the total calcium concentration in a sample, which can be useful for quality control of stock solutions.
Materials:
-
Atomic Absorption Spectrometer with a calcium hollow cathode lamp
-
Certified calcium standard solutions
-
Lanthanum chloride solution (as a releasing agent to overcome phosphate interference)
-
Nitric acid (for sample preservation and digestion)
-
Sample solution
Procedure:
-
Instrument Setup:
-
Set up the AAS according to the manufacturer's instructions for calcium analysis.
-
-
Standard Preparation:
-
Prepare a series of calcium standards of known concentrations. It is crucial that the standards are matrix-matched to the samples as closely as possible, including the presence of lanthanum chloride and a similar acid concentration.
-
-
Sample Preparation:
-
Measurement:
-
Aspirate the blank, standards, and samples into the flame and record the absorbance readings.
-
-
Data Analysis:
-
Generate a calibration curve from the absorbance of the standards.
-
Determine the calcium concentration in the samples from the calibration curve, accounting for any dilutions.
-
Visualizations
Mechanism of Action
Caption: Mechanism of SHMP in preventing calcium salt precipitation.
Experimental Workflow: Evaluating SHMP Efficacy
Caption: Workflow for determining the efficacy of SHMP.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected precipitation.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. SODIUM HEXAMETAPHOSPHATE (SHMP) - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. Sodium hexametaphosphate mitigates calcium oxalate stone formation by modulating crystallization and maintaining PPARα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
- 9. The solubility of sodium hexametaphosphate technical grade is related to temperature and PH - CDchem [en.cd1958.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 13. Atomic absorption spectrometric determination of calcium and other metallic elements in some animal protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sodium Metaphosphate Interference in Analytical Tests
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, understand, and overcome interference caused by sodium metaphosphate and other polyphosphates in common analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it present in my samples?
This compound is a general term for a class of inorganic polyphosphates with the empirical formula (NaPO₃)ₙ.[1] It is commercially available in various chain lengths, with sodium hexametaphosphate (SHMP) being a common example.[2] These compounds are widely used in various industries and laboratory applications as dispersing agents, emulsifiers, sequestrants, and corrosion inhibitors.[3][4] In a laboratory setting, it might be a component of a buffer, a drug formulation excipient, or used to prevent protein aggregation.[5][6]
Q2: How can this compound interfere with my analytical tests?
The primary mechanism of interference is its function as a potent chelating agent.[2][6] this compound can bind to di- and trivalent metal cations, which are often essential cofactors for enzymes or key components of assay reagents.[7] This sequestration of metal ions can lead to inaccurate results, typically presenting as falsely low signals.
Q3: Which assays are most susceptible to interference from this compound?
Assays that rely on metal ions are particularly vulnerable. This includes:
-
Copper-based protein assays such as the Bicinchoninic Acid (BCA) and Lowry assays.[8][9][10]
-
Immunoassays (e.g., ELISA) that use enzymes like Alkaline Phosphatase (AP), which requires magnesium and zinc ions for activity.[11]
-
Enzyme activity assays where the enzyme being measured requires a metal cofactor.
-
Polymerase Chain Reaction (PCR) , which is critically dependent on magnesium ions for DNA polymerase function.[12]
Troubleshooting Guides by Assay Type
Protein Quantification Assays
Problem: My protein concentration readings are unexpectedly low or nonexistent when using a BCA or Lowry assay.
Possible Cause: this compound in your sample is chelating the copper ions (Cu²⁺) required for the assay chemistry, preventing the colorimetric reaction.[8][10]
Troubleshooting Workflow for Protein Assay Interference
Caption: Troubleshooting workflow for suspected this compound interference in protein assays.
Solutions:
-
Switch to a Compatible Assay: The Bradford protein assay does not rely on copper chemistry and is generally compatible with metal chelating agents.[8] This is often the simplest and most effective solution.
-
Dilute the Sample: If your protein concentration is high, you may be able to dilute the sample in a compatible buffer to a point where the this compound concentration no longer interferes with the assay.[13]
-
Remove the Interfering Substance:
-
Protein Precipitation: Use trichloroacetic acid (TCA) or acetone (B3395972) to precipitate the protein.[9][13] The interfering this compound will remain in the supernatant, which can be discarded. The protein pellet can then be resolubilized in a compatible buffer.
-
Buffer Exchange: For larger sample volumes, dialysis can be used to exchange the sample buffer with one that does not contain this compound. For smaller volumes, desalting spin columns are a rapid and effective option.[13]
-
-
Prepare Standards in the Same Buffer: If the interference is not too severe, you can prepare your protein standards (e.g., BSA) in the exact same buffer as your unknown samples.[14] This ensures that the interference affects both the standards and the samples equally, which can help to cancel out the effect.
Summary of Protein Assay Compatibility with Chelating Agents
| Assay Method | Principle | Compatibility with Chelating Agents | Recommended Action |
| BCA | Copper (Cu²⁺) reduction by protein in an alkaline medium, followed by chelation of Cu¹⁺ by bicinchoninic acid.[8] | Poor - Chelating agents sequester copper, inhibiting the reaction.[8][15] | Switch assay, dilute sample, or remove metaphosphate. |
| Lowry | Copper (Cu²⁺) reduction by protein, followed by reduction of Folin-Ciocalteu reagent by copper-treated protein.[10] | Poor - Chelating agents interfere with the initial copper-protein reaction.[10][16] | Switch assay, dilute sample, or remove metaphosphate. |
| Bradford | Binding of Coomassie Brilliant Blue G-250 dye to protein, causing an absorbance shift.[17] | Good - The assay chemistry is not dependent on metal ions.[8] | Recommended alternative to BCA and Lowry. |
Immunoassays (ELISA)
Problem: I am seeing lower than expected or no signal in my ELISA, and I suspect this compound is in my samples.
Possible Cause: If your ELISA uses an Alkaline Phosphatase (AP) conjugate for detection, this compound can chelate the Mg²⁺ and Zn²⁺ ions that are essential cofactors for AP enzyme activity, leading to a reduced or absent signal.[11] Horseradish Peroxidase (HRP) conjugates are generally not affected by chelating agents, but high concentrations of phosphate (B84403) buffers can be inhibitory.[18]
Logical Relationship of ELISA Interference
Caption: Mechanism of this compound interference in an AP-based ELISA.
Solutions:
-
Buffer Exchange: The most reliable solution is to remove the this compound from the sample prior to the assay using dialysis or a desalting column.
-
Sample Dilution: Dilute the sample in an assay-compatible buffer to lower the concentration of the chelating agent.
-
Switch Detection System: If possible, use an ELISA kit with an HRP-based detection system, as it is less susceptible to interference from chelating agents.
Enzyme Assays & PCR
Problem: My enzyme activity is inhibited, or my PCR amplification has failed.
Possible Cause: Many enzymes require metal ions as cofactors for their catalytic activity. This compound can chelate these essential ions, leading to enzyme inhibition. Similarly, PCR requires Mg²⁺ for Taq polymerase activity, and its chelation by this compound or other polyanions will inhibit or completely block DNA amplification.[12][19]
Solutions:
-
Remove the Chelating Agent: As with other assays, buffer exchange via dialysis or desalting is the most effective method to remove the interfering this compound.
-
Optimize Metal Ion Concentration (Advanced): In some cases, it may be possible to overcome the inhibition by adding an excess of the required metal ion (e.g., MgCl₂) to the reaction mixture. This approach requires careful titration to find the optimal concentration, as excessive metal ions can also be inhibitory. This should be considered a method of last resort after attempting to remove the interfering substance.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)
This protocol is designed to separate proteins from interfering substances like this compound.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Sodium deoxycholate, 2% (w/v) solution (optional, aids precipitation)
-
Acetone, ice-cold
-
Microcentrifuge
-
Resolubilization buffer (e.g., 1% SDS)
Procedure:
-
To 100 µL of your protein sample in a microcentrifuge tube, add 10 µL of 2% sodium deoxycholate (optional). Vortex briefly.
-
Add 10 µL of 100% TCA. Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the interfering this compound.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. Do not resuspend the pellet.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry.
-
Resuspend the protein pellet in a suitable volume of a buffer compatible with your downstream assay (e.g., for a BCA assay, you can resuspend in water or a buffer containing SDS).
Protocol 2: Buffer Exchange using a Desalting Spin Column
This protocol is suitable for rapid buffer exchange of small sample volumes (typically 30-130 µL).
Materials:
-
Commercially available desalting spin column (e.g., with a 7K MWCO)
-
Compatible exchange buffer
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves twisting off the bottom closure, removing the storage buffer by centrifugation, and placing the column in a clean collection tube.
-
Equilibrate the column by adding the compatible exchange buffer and centrifuging. Repeat this step 2-3 times as per the manufacturer's protocol, discarding the flow-through each time.
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply your protein sample to the center of the packed resin bed.
-
Centrifuge the column according to the manufacturer's specified speed and time.
-
The collected flow-through is your desalted protein sample, now in the new compatible buffer. The this compound is retained in the column resin. Discard the used column.
References
- 1. This compound | NaO3P | CID 16133893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Final report on the safety assessment of this compound, Sodium Trimetaphosphate, and Sodium Hexametaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Final Report on the Safety Assessment of this compound, Sodium Trimetaphosphate, and Sodium Hexametaphosphate [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Sodium Hexametaphosphate on the Gel Properties and Structure of Glutaminase-Transaminase-Crosslinked Gelatin Gels [mdpi.com]
- 7. INFLUENCE OF SODIUM HEXAMETAPHOSPHATE ON SELECTED BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Avoid Common Pitfalls in BCA Assay Measurements [synapse.patsnap.com]
- 16. Interference by detergents, chelating agents, and buffers with the Lowry protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bradford protein assay | Abcam [abcam.com]
- 18. seracare.com [seracare.com]
- 19. Improved Amplification of Microbial DNA from Blood Cultures by Removal of the PCR Inhibitor Sodium Polyanetholesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Sodium Metaphosphate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of sodium metaphosphate solutions over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solution stability a concern?
A1: this compound is a salt of metaphosphoric acid that exists as a mixture of polymeric metaphosphates, with the hexamer, sodium hexametaphosphate (SHMP), being a common form.[1][2] In aqueous solutions, these polyphosphate chains are susceptible to hydrolysis, a chemical reaction with water that breaks them down into smaller phosphate (B84403) units, ultimately leading to the formation of orthophosphate.[3][4] This degradation can significantly impact the performance of the solution in various applications, such as its efficacy as a dispersing agent, sequestrant, or stabilizer in experimental formulations.[1][2]
Q2: What are the primary factors that influence the stability of this compound solutions?
A2: The stability of this compound solutions is primarily affected by three main factors:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Hydrolysis is generally slowest at a neutral pH (around 7.0) and increases in both acidic and alkaline conditions.[5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5] Therefore, storing solutions at elevated temperatures will lead to faster degradation.
-
Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can form complexes with polyphosphates and may increase the rate of hydrolysis.[6]
Q3: How can I monitor the degradation of my this compound solution?
A3: The degradation of this compound to orthophosphate can be monitored using analytical techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Ion Chromatography (IC) .[7][8] These methods allow for the quantification of the different phosphate species present in the solution over time.
Q4: What are the recommended storage conditions for this compound solutions to enhance stability?
A4: To maximize the shelf-life of your this compound solution, it is recommended to:
-
Store the solution in a cool, dry place.[9][10] Refrigeration can be beneficial in slowing down the hydrolysis rate.
-
Maintain the solution in a tightly sealed container to prevent contamination and evaporation.[9][10]
-
If possible, adjust the pH of the solution to a neutral range (pH 6.0-7.7) to minimize hydrolysis.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected precipitation or cloudiness in the solution. | 1. Interaction with Divalent Cations: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in your water or other reagents can lead to the formation of insoluble phosphate salts.[6]2. pH Shift: A significant shift in the pH of the solution to a more acidic or alkaline range can accelerate hydrolysis and potentially lead to the precipitation of less soluble phosphate species. | 1. Use High-Purity Water: Prepare your solutions using deionized or distilled water to minimize the presence of interfering ions.2. Buffer the Solution: Consider using a suitable buffer system to maintain a stable pH.3. Chelating Agents: In some cases, the addition of a chelating agent like EDTA can help to sequester divalent cations and prevent precipitation. |
| Noticeable change in solution performance (e.g., reduced dispersing ability). | Hydrolysis of Polyphosphate Chains: The breakdown of the longer polyphosphate chains into smaller orthophosphate units reduces the solution's effectiveness as a dispersant and sequestrant. | 1. Monitor Solution Age: Be mindful of the age of your stock solutions and prepare fresh solutions regularly.2. Perform Stability Testing: Use analytical methods like ³¹P NMR or Ion Chromatography to quantify the extent of degradation and establish a suitable shelf-life for your specific application.3. Optimize Storage Conditions: Ensure solutions are stored at a low temperature and neutral pH to slow down hydrolysis. |
| Significant drift in the pH of the solution over time. | Hydrolysis Process: The hydrolysis of polyphosphates to orthophosphates can lead to a decrease in the pH of the solution. | 1. Buffer the Solution: Incorporate a buffer system appropriate for your experimental needs to maintain a stable pH.2. Regular pH Monitoring: Periodically check the pH of your stock solutions to track any changes. |
Data Presentation
Table 1: Influence of pH and Temperature on the Relative Rate of Sodium Polyphosphate Hydrolysis (Qualitative)
| pH | Temperature | Relative Rate of Hydrolysis |
| Acidic (< 6) | Low (4°C) | Moderate |
| Acidic (< 6) | Room Temperature (~25°C) | High |
| Acidic (< 6) | High ( > 40°C) | Very High |
| Neutral (6-8) | Low (4°C) | Low |
| Neutral (6-8) | Room Temperature (~25°C) | Moderate |
| Neutral (6-8) | High ( > 40°C) | High |
| Alkaline (> 8) | Low (4°C) | Moderate |
| Alkaline (> 8) | Room Temperature (~25°C) | High |
| Alkaline (> 8) | High ( > 40°C) | Very High |
Note: This table provides a qualitative summary based on general scientific principles. Actual hydrolysis rates will depend on the specific concentration, purity, and polyphosphate chain length distribution.
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis using ³¹P NMR Spectroscopy
Objective: To quantify the conversion of polyphosphates to orthophosphate over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water or a suitable buffer at the desired concentration.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
For NMR analysis, dilute the aliquot with D₂O (Deuterium Oxide) to the appropriate concentration for your instrument.
-
-
NMR Data Acquisition:
-
Acquire ³¹P NMR spectra at a constant temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectra to an external standard (e.g., 85% H₃PO₄).
-
-
Data Analysis:
-
Identify the resonance signals corresponding to the terminal phosphate groups of the polyphosphate chains, the middle groups, and the orthophosphate.
-
Integrate the area under each peak.
-
Calculate the relative percentage of each phosphate species at each time point to determine the rate of hydrolysis.
-
Protocol 2: Analysis of this compound Degradation by Ion Chromatography (IC)
Objective: To separate and quantify different phosphate species in the solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
At specified time intervals, withdraw an aliquot and dilute it to the working concentration range of the ion chromatograph with deionized water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
IC System and Conditions:
-
Use an anion-exchange column suitable for phosphate analysis (e.g., IonPac™ AS16 or similar).[8]
-
Employ a gradient elution with a sodium hydroxide (B78521) or potassium hydroxide eluent.[8]
-
Use suppressed conductivity detection for sensitive quantification.[3]
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to orthophosphate, pyrophosphate, and other short-chain polyphosphates based on the retention times of known standards.
-
Plot the concentration of orthophosphate as a function of time to determine the degradation rate.
-
Visualizations
Caption: Hydrolysis pathway of sodium polyphosphate.
Caption: Experimental workflow for stability testing.
References
- 1. echemi.com [echemi.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uprm.edu [uprm.edu]
- 6. Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifj.edu.pl [ifj.edu.pl]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. leap.epa.ie [leap.epa.ie]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
minimizing hydrolysis of sodium metaphosphate during experiments
Welcome to the Technical Support Center for sodium metaphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity of your solutions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the stability and use of this compound in experimental settings.
Q1: My this compound solution is showing a gradual decrease in pH over time. What is causing this?
A1: A decrease in the pH of a this compound solution is a common indicator of hydrolysis. This compound is a polyphosphate, and its hydrolysis breaks down the polyphosphate chains into smaller, more acidic phosphate (B84403) species, such as orthophosphate and pyrophosphate.[1] This process releases protons, leading to a decrease in the pH of the solution. The rate of this hydrolysis is significantly influenced by factors such as temperature and the initial pH of the solution.
Q2: I suspect my this compound has hydrolyzed. How can I confirm this?
A2: Hydrolysis of this compound results in the formation of orthophosphate. Therefore, quantifying the concentration of orthophosphate in your solution is a direct measure of the extent of hydrolysis. Several analytical methods can be employed:
-
Colorimetric Methods: The most common approach involves the reaction of orthophosphate with a molybdate (B1676688) reagent in an acidic medium to form a colored complex.[2][3][4] The intensity of the color, which is proportional to the orthophosphate concentration, can be measured spectrophotometrically.
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can distinguish between different phosphate species, including the internal phosphates of the polyphosphate chain and the resulting orthophosphate.[5] This allows for direct quantification of the degree of hydrolysis.
-
Ion Chromatography: Anion exchange chromatography can be used to separate and quantify different phosphate species, including orthophosphate, pyrophosphate, and tripolyphosphate.[6]
Q3: Can the presence of enzymes in my experiment accelerate the hydrolysis of this compound?
A3: Yes, certain enzymes, such as phosphatases, can catalyze the hydrolysis of polyphosphates, including this compound.[7] If your experimental system contains cellular extracts, tissues, or purified enzymes with phosphatase activity, you can expect an accelerated rate of hydrolysis. It is crucial to consider the enzymatic compatibility of this compound in your specific experimental design.
Q4: What are the ideal storage conditions for solid this compound?
A4: Solid this compound is stable when stored in a dry, cool, and well-ventilated place.[8][9] It is essential to keep the container tightly closed to prevent moisture absorption, which can lead to clumping and potential slow hydrolysis even in the solid state.
Data Presentation: Factors Influencing Hydrolysis
The rate of this compound hydrolysis is primarily dependent on temperature and pH. The following tables summarize the qualitative and semi-quantitative relationships.
Table 1: Effect of Temperature on this compound Hydrolysis
| Temperature | Rate of Hydrolysis | Notes |
| Low (e.g., 4°C) | Slow | Recommended for short-term storage of solutions. |
| Room Temperature | Moderate | Hydrolysis is noticeable over extended periods. |
| Elevated (e.g., >60°C) | Rapid | Significant hydrolysis can occur in a short time.[1] |
Table 2: Effect of pH on this compound Hydrolysis
| pH Range | Rate of Hydrolysis | Notes |
| Acidic (pH < 6) | Accelerated | Hydrolysis is significantly faster in acidic conditions.[10] |
| Near-Neutral (pH 6-8) | Minimal | This is the recommended pH range for preparing and using this compound solutions to minimize spontaneous hydrolysis. |
| Alkaline (pH > 8) | Accelerated | Hydrolysis is also faster in alkaline conditions.[1][11] |
Experimental Protocols
To ensure the integrity of your this compound solutions, follow these detailed protocols for preparation, storage, and analysis.
Protocol 1: Preparation of a Hydrolysis-Minimized this compound Stock Solution
Objective: To prepare a stock solution of this compound with minimal initial hydrolysis.
Materials:
-
This compound (high-purity, crystalline)
-
High-purity, deionized, and sterile water
-
Appropriate buffer components (e.g., Sodium Phosphate Monobasic and Dibasic for a neutral pH buffer)
-
Calibrated pH meter
-
Sterile glassware and storage containers
Procedure:
-
Select an appropriate buffer system: A phosphate buffer system is a suitable choice as it is composed of phosphate species and is less likely to interfere with experiments involving phosphates. Aim for a pH between 6.0 and 7.5 for optimal stability.
-
Prepare the buffer: Prepare a 0.1 M sodium phosphate buffer solution by mixing appropriate amounts of sodium phosphate monobasic and dibasic to achieve the desired pH (e.g., pH 7.0).
-
Dissolve this compound: Slowly dissolve the required amount of this compound powder into the prepared buffer solution with gentle stirring. Avoid vigorous agitation, which can introduce atmospheric carbon dioxide and slightly alter the pH. The dissolution of this compound can be slow.[12]
-
pH Adjustment: After complete dissolution, check the pH of the solution and adjust if necessary using dilute solutions of the buffer components.
-
Sterilization (Optional): If sterility is required, filter-sterilize the solution using a 0.22 µm syringe filter. Autoclaving is not recommended as the high temperature will significantly accelerate hydrolysis.
-
Storage: Store the solution in a tightly sealed, sterile container at 4°C.
Protocol 2: Quantification of Orthophosphate as an Indicator of Hydrolysis
Objective: To determine the concentration of orthophosphate in a this compound solution using the Molybdenum Blue method.
Materials:
-
This compound solution (sample)
-
Orthophosphate standards
-
Molybdate reagent (Ammonium molybdate and antimony potassium tartrate in an acidic solution)
-
Ascorbic acid solution
-
Spectrophotometer
Procedure:
-
Prepare Standards: Prepare a series of orthophosphate standards of known concentrations.
-
Sample Preparation: Dilute the this compound solution to be tested to fall within the linear range of the assay.
-
Color Development:
-
To a known volume of the sample and each standard, add the molybdate reagent and mix.
-
Add the ascorbic acid solution and mix thoroughly.
-
Allow the color to develop for the time specified in your chosen kit or protocol (typically 10-30 minutes).
-
-
Measurement: Measure the absorbance of the standards and the sample at the appropriate wavelength (usually around 880 nm).
-
Calculation: Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line to calculate the orthophosphate concentration in your sample.
Visualizations
The following diagrams illustrate key concepts related to this compound hydrolysis and its involvement in cellular processes.
References
- 1. SODIUM HEXAMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. epa.gov [epa.gov]
- 3. nemi.gov [nemi.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. leap.epa.ie [leap.epa.ie]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 11. atamankimya.com [atamankimya.com]
- 12. The solubility of sodium hexametaphosphate technical grade is related to temperature and PH - CDchem [en.cd1958.com]
adjusting pH for optimal performance of sodium metaphosphate as a buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium metaphosphate as a buffer system.
Frequently Asked Questions (FAQs)
What is this compound and how does it function as a buffer?
This compound is a complex inorganic salt, often existing as a mixture of polymeric metaphosphates, with sodium hexametaphosphate (SHMP) being a common form.[1] Commercially, it is typically a mixture of these polymers and is more accurately termed sodium polymetaphosphate.[1] While it can be used to prepare buffer solutions, its buffering action is not direct. In aqueous solutions, particularly under acidic conditions or with heat, this compound hydrolyzes into sodium trimetaphosphate and, more importantly for buffering, sodium orthophosphates (monosodium and disodium (B8443419) phosphate).[1][2] It is the resulting equilibrium between these orthophosphate species that provides the buffering capacity.
What is the optimal pH range for a "this compound" buffer?
The optimal buffering range of a solution prepared with this compound is determined by the pKa values of its hydrolysis products, the orthophosphates. Phosphoric acid has three pKa values, providing buffering capacity in three distinct ranges: approximately 2.15, 7.21, and 12.32.[3][4] Therefore, a buffer prepared from this compound is most effective in the pH range of 5.8 to 8.0, centered around the pKa of the H₂PO₄⁻/HPO₄²⁻ equilibrium.[3] The pH of a 10g/L solution of this compound typically falls between 5.8 and 7.3.[5]
How does temperature affect the pH and stability of the buffer?
Temperature can significantly impact both the pH and stability of a phosphate (B84403) buffer. The pKa of the phosphate buffer system is temperature-dependent, meaning the pH of your buffer will change with temperature fluctuations.[6] It is crucial to calibrate your pH meter and adjust the buffer at the temperature at which you will be performing your experiment.[4][7] Additionally, higher temperatures accelerate the hydrolysis of this compound to orthophosphate, which can lead to a more rapid initial change in pH.[2]
What are the recommended storage conditions for a this compound solution?
This compound itself is stable when stored in a dry, cool, and tightly sealed container.[5] Once prepared as an aqueous solution, it is advisable to store the buffer in a refrigerator to minimize microbial growth, to which phosphate buffers are susceptible.[4] For short-term storage (up to two weeks), refrigeration is generally sufficient.[4] For longer-term storage, sterile filtering the solution is recommended.[4] If precipitation occurs upon cooling, gently warm the solution to redissolve the salts before use.[3]
Troubleshooting Guide
Why is the pH of my freshly prepared this compound solution not stable?
The initial instability of the pH is likely due to the ongoing hydrolysis of this compound into orthophosphates.[2][8] This chemical reaction changes the concentration of the acidic and basic species in solution, leading to a drift in the pH. It is advisable to allow the solution to equilibrate for a period of time before making final pH adjustments.
Why am I struggling to adjust the pH of my buffer to a specific value?
This is a common issue when working near the pKa of the buffering system (around 7.2 for phosphate buffers). At this point, the buffer has its maximum buffering capacity, meaning it resists changes in pH.[6] To overcome this, use a sufficiently concentrated acid or base for adjustment and add it in small increments.[6]
I've reached my target pH, but it changes over time. What's happening?
There are a few potential reasons for this:
-
Continued Hydrolysis: The hydrolysis of any remaining this compound can continue to slowly alter the pH.
-
Microbial Contamination: Phosphate buffers are prone to microbial growth, which can alter the pH of the solution. If the solution appears cloudy, it is likely contaminated.[4]
-
Absorption of CO₂: If left open to the atmosphere, the buffer can absorb carbon dioxide, which forms carbonic acid and can lower the pH.
My buffer solution appears cloudy. What should I do?
Cloudiness, or precipitation, can occur for several reasons:
-
Low Temperature Storage: Concentrated phosphate buffer solutions can precipitate when stored at low temperatures. Gentle warming and agitation can redissolve the precipitate.[3]
-
Contamination: Microbial contamination can cause the solution to appear cloudy.[4] In this case, the buffer should be discarded and a fresh batch prepared.
-
Presence of Divalent Cations: If your solution contains divalent cations like Ca²⁺ or Mg²⁺, they can form insoluble phosphate salts.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Phosphate Buffer (from this compound)
This protocol outlines the preparation of a 0.1 M sodium phosphate buffer, taking into account the hydrolysis of this compound.
Materials:
-
This compound (or Sodium Hexametaphosphate)
-
High-purity water
-
Concentrated Sodium Hydroxide (NaOH) or Phosphoric Acid (H₃PO₄) for pH adjustment
-
pH meter
-
Sterile storage bottles
Procedure:
-
Initial Dissolution: Dissolve an appropriate amount of this compound in about 80% of the final desired volume of high-purity water. For a 0.1 M solution, this would be approximately 10.2 g of NaPO₃ per liter.
-
Hydrolysis and Equilibration: Loosely cover the solution and stir it for several hours (or overnight) at room temperature to allow for the hydrolysis of the metaphosphate to orthophosphate. Applying gentle heat can accelerate this process, but be aware that this will affect the final pH.[2]
-
pH Measurement and Adjustment:
-
Calibrate the pH meter at the temperature at which the buffer will be used.[7]
-
Measure the pH of the solution.
-
Slowly add concentrated NaOH to raise the pH or concentrated H₃PO₄ to lower the pH.[9] It is recommended to use the corresponding base (NaOH for sodium phosphate) to avoid introducing other ions.[10]
-
Add the acid or base dropwise, especially when approaching the target pH, as the buffering capacity will be at its maximum.
-
-
Final Volume Adjustment: Once the target pH is reached, transfer the solution to a volumetric flask and add high-purity water to the final desired volume.
-
Sterilization and Storage: If required, sterilize the buffer by filtering it through a 0.22 µm filter.[3] Store in a clearly labeled, sterile bottle at 4°C.[11]
Data Summary
| Buffer System Component | pKa (at 25°C) | Effective pH Range |
| H₃PO₄ / H₂PO₄⁻ | 2.15 | 1.1 - 3.1 |
| H₂PO₄⁻ / HPO₄²⁻ | 7.21 | 6.2 - 8.2 |
| HPO₄²⁻ / PO₄³⁻ | 12.32 | 11.3 - 13.3 |
| Data sourced from various references, including[3][4][12] |
Visual Guides
Caption: Workflow for preparing a sodium phosphate buffer from this compound.
Caption: Troubleshooting decision tree for common this compound buffer issues.
References
- 1. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 2. The solubility of sodium hexametaphosphate technical grade is related to temperature and PH - CDchem [en.cd1958.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. welch-us.com [welch-us.com]
Technical Support Center: Synthesis and Purification of Sodium Metaphosphate
Welcome to the Technical Support Center for the synthesis and purification of sodium metaphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are the thermal dehydration of sodium dihydrogen phosphate (B84403) (NaH₂PO₄), the reaction of phosphorus pentoxide (P₄O₁₀) with a sodium salt, and neutralization polymerization techniques.[1][2] The choice of method often depends on the desired polymer chain length, purity requirements, and available starting materials.
Q2: What is the difference between soluble and insoluble this compound?
A2: this compound can exist in various polymeric forms. Water-soluble forms, such as sodium trimetaphosphate and sodium hexametaphosphate (Graham's salt), are cyclic or short-chain polymers.[3][4] Insoluble this compound (IMP or Maddrell's salt) consists of long, high-molecular-weight polymer chains.[4][5] The formation of insoluble metaphosphate is a common challenge in synthesis and is often related to reaction temperature and duration.[6]
Q3: What are the main challenges when using wet-process phosphoric acid for synthesis?
A3: Wet-process phosphoric acid is a cost-effective starting material but typically contains a significant level of impurities that can affect the quality of the final product.[7][8] Common impurities include metal ions (Fe, Al, Mg, Ca), sulfates, and fluorides.[7][9] These impurities can be incorporated into the this compound product, affecting its properties and purity.[8][10]
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be evaluated using several analytical techniques. ³¹P NMR spectroscopy is a powerful tool for determining the distribution of different phosphate species, including metaphosphates, pyrophosphates, and orthophosphates, as well as identifying the chain lengths of polyphosphates.[11][12][13] Titration methods can be used to determine the average chain length of polyphosphates.[11][13] High-Performance Liquid Chromatography (HPLC) can also be employed to separate and quantify different phosphate species.
Troubleshooting Guides
Synthesis Challenges
Q: Why is the yield of my this compound synthesis low?
A: Low yield can be attributed to several factors. Incomplete conversion of the precursor, improper reaction temperature, and suboptimal reaction time are common culprits.
-
Troubleshooting Steps:
-
Verify Precursor Purity: Ensure the starting materials, such as sodium dihydrogen phosphate, are of high purity and appropriately dried.
-
Optimize Temperature: The dehydration and polymerization of sodium dihydrogen phosphate require specific temperature ranges. For the formation of sodium hexametaphosphate, heating to around 620-650°C followed by rapid quenching is crucial.[1][2] Refer to the temperature optimization table below.
-
Control Reaction Time: Insufficient heating time can lead to incomplete polymerization, while prolonged heating at very high temperatures might lead to the formation of undesirable byproducts.
-
Ensure Proper Mixing: Inadequate mixing of reactants can result in a non-uniform reaction and lower conversion rates.
-
Q: My this compound product is insoluble in water. What went wrong?
A: The formation of insoluble this compound (IMP) is a frequent issue, often resulting from incorrect heating and cooling protocols.
-
Troubleshooting Steps:
-
Control Heating and Cooling Rates: The formation of soluble, glassy this compound (like hexametaphosphate) requires rapid cooling (quenching) of the melt from a high temperature (e.g., 650°C) to below its glass transition temperature (around 60-80°C).[1][2] Slow cooling can promote the formation of crystalline, insoluble forms.
-
Maintain Appropriate Temperature: Heating the precursor at temperatures between 500°C and 580°C can help convert insoluble forms to soluble ones.[6]
-
Check for Impurities: Certain impurities can promote the formation of insoluble polymers.
-
DOT Diagram: Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Purification Challenges
Q: After purification, my this compound still contains significant impurities. How can I improve this?
A: Incomplete removal of impurities often stems from the choice of purification method and its execution. For impurities originating from wet-process phosphoric acid, a multi-step approach may be necessary.
-
Troubleshooting Steps:
-
Pre-treatment of Phosphoric Acid: If using wet-process phosphoric acid, consider a pre-treatment step to remove the bulk of metal ions and fluoride (B91410) impurities before synthesis.[9][10]
-
Optimize Recrystallization: If using recrystallization, ensure the correct solvent is chosen where the solubility of this compound is high at elevated temperatures and low at cooler temperatures, while impurities remain in solution.[14][15] The cooling process should be gradual to allow for the formation of pure crystals.[14][16]
-
Filtration of Insoluble Impurities: For soluble forms of this compound, dissolving the crude product in water and filtering off insoluble impurities and byproducts is an effective purification step.[6] Ensure the use of a filter medium with an appropriate pore size.
-
Washing of Crystals: After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.[17]
-
DOT Diagram: Purification Workflow for this compound
Caption: General purification workflow.
Quantitative Data
Table 1: Effect of Temperature on this compound Synthesis from Sodium Dihydrogen Phosphate
| Temperature (°C) | Expected Primary Product | Key Observations |
| 110-230 | Anhydrous Sodium Dihydrogen Phosphate | Removal of water of crystallization.[1][2] |
| >250 | Sodium Acid Pyrophosphate (Na₂H₂P₂O₇) | Onset of dehydration and condensation. |
| 400-530 | Mixture of soluble and insoluble condensed phosphates | Formation of sodium trimetaphosphate (STMP) is favored.[6] |
| 500-580 | Increased proportion of soluble sodium trimetaphosphate | Conversion of insoluble forms (ISMP) to soluble forms (STMP).[6] |
| >620 | Molten this compound | Formation of a clear melt.[1][2] |
| 650 (followed by rapid quenching) | Amorphous, water-soluble Sodium Hexametaphosphate | Results in a glassy solid.[1][2] |
Table 2: Common Impurities in Wet-Process Phosphoric Acid and Their Potential Impact
| Impurity | Chemical Formula/Ion | Typical Concentration Range | Impact on Synthesis and Product |
| Iron | Fe³⁺ | 0.1 - 1.5% | Can form colored complexes, affecting product appearance. May catalyze side reactions.[7] |
| Aluminum | Al³⁺ | 0.1 - 1.0% | Can form insoluble phosphates and increase the viscosity of reaction mixtures.[7] |
| Magnesium | Mg²⁺ | 0.2 - 0.8% | Can form complex phosphates and affect the solubility of the final product.[7] |
| Calcium | Ca²⁺ | 0.05 - 0.5% | Can precipitate as calcium phosphates, reducing yield and purity. |
| Sulfate | SO₄²⁻ | 1.5 - 3.0% | Can be incorporated into the product as an impurity. |
| Fluoride | F⁻ | 0.5 - 1.5% | Can form volatile and corrosive compounds during heating. |
| Silica | SiO₂ | 0.1 - 1.0% | Can react with fluorides to form fluorosilicates. |
Experimental Protocols
Protocol 1: Synthesis of Sodium Hexametaphosphate from Sodium Dihydrogen Phosphate
Objective: To synthesize glassy, water-soluble sodium hexametaphosphate.
Materials:
-
Sodium dihydrogen phosphate (NaH₂PO₄), anhydrous
-
High-temperature crucible (e.g., porcelain or platinum)
-
Muffle furnace capable of reaching at least 700°C
-
Metal plate or block for quenching (e.g., steel or aluminum)
-
Mortar and pestle
-
Desiccator
Procedure:
-
Place a known quantity of anhydrous sodium dihydrogen phosphate into the crucible.
-
Place the crucible in the muffle furnace.
-
Heat the furnace to 650°C and hold at this temperature for 1-2 hours, or until a clear, bubble-free melt is obtained.[1][2]
-
Carefully remove the crucible from the hot furnace using appropriate tongs and personal protective equipment.
-
Immediately pour the molten content onto a cool, dry metal plate to rapidly quench the liquid into a glassy solid.[1][2]
-
Allow the glass to cool completely to room temperature.
-
Break the glassy sodium hexametaphosphate into smaller pieces and grind to a powder using a mortar and pestle.
-
Store the final product in a desiccator to prevent absorption of atmospheric moisture.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify crude, water-soluble this compound.
Materials:
-
Crude this compound
-
Distilled or deionized water
-
Beakers
-
Hot plate with magnetic stirrer
-
Filter paper and funnel (for gravity filtration)
-
Büchner funnel and flask (for vacuum filtration)
-
Ice bath
-
Drying oven
Procedure:
-
Place the crude this compound in a beaker.
-
Add a minimal amount of distilled water and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[14]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities in the mother liquor.[17]
-
Dry the purified crystals in a drying oven at a temperature below the melting point of any hydrated forms (e.g., 60-80°C) or under vacuum.
References
- 1. The synthetic methods of sodium hexametaphosphate_Chemicalbook [chemicalbook.com]
- 2. asiachmical.com [asiachmical.com]
- 3. US2414742A - Solutions of water-insoluble metaphosphates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. US3432259A - Manufacture of this compound - Google Patents [patents.google.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. CN101121507A - Technique for preparing sodium hexametaphosphate from wet method phosphoric acid - Google Patents [patents.google.com]
- 9. US4500502A - Process for removing impurities from wet process of phosphoric acid - Google Patents [patents.google.com]
- 10. US3458279A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. LabXchange [labxchange.org]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
dealing with the hygroscopic nature of sodium hexametaphosphate
Technical Support Center: Sodium Hexametaphosphate (SHMP)
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of sodium hexametaphosphate (SHMP). Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium hexametaphosphate (SHMP) and why is it hygroscopic?
A1: Sodium hexametaphosphate (SHMP) is an inorganic polyphosphate salt with a wide range of industrial and laboratory applications, including as a dispersing agent, sequestrant, and emulsifier.[1][2][3] It is hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1][4][5] This tendency is due to the strong affinity of the phosphate (B84403) chains for water molecules. When exposed to air, it can gradually absorb water and become sticky.[1][4]
Q2: What are the common problems caused by the hygroscopicity of SHMP?
A2: The absorption of moisture can lead to several issues in a laboratory setting:
-
Caking and Clumping: The powder can form hard lumps, making it difficult to handle, weigh accurately, and dissolve.[1]
-
Inaccurate Concentration: The absorbed water increases the weight of the material, leading to errors in solution preparation and inaccurate concentrations.
-
Altered Chemical Properties: Moisture can affect the performance of SHMP, particularly its effectiveness as a dispersing agent.[6]
-
Hydrolysis: SHMP solutions, especially if acidic or stored for long periods, can slowly hydrolyze back to the orthophosphate form, which reduces its dispersing capabilities.[7]
Q3: How should I store SHMP to prevent moisture absorption?
A3: Proper storage is critical. SHMP should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][10][11] The recommended storage temperature is typically between 15–25 °C.[8] For enhanced protection, storing the container inside a desiccator with a suitable drying agent is a highly effective practice.[12]
Q4: What is the best way to handle and weigh SHMP?
A4: To minimize moisture absorption during handling:
-
Work quickly to reduce the time the container is open to the atmosphere.[12]
-
If possible, handle and weigh the material in a controlled environment with low humidity, such as a glove box or a glove bag.[12][13]
-
Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Use a dry, clean spatula and weighing vessel.
Q5: My SHMP solution is not working effectively as a dispersant. What could be the cause?
A5: Reduced efficacy is often due to the hydrolysis of SHMP into orthophosphates.[7] To prevent this, solutions should be prepared frequently, ideally at least once a month.[7] Adjusting the pH of the solution to 8 or 9 with a base like sodium carbonate can significantly improve its stability and prevent this degradation.[7]
Q6: Can I still use SHMP that has formed clumps?
A6: While caked SHMP can sometimes be physically broken down, its use is not recommended for applications requiring high precision. The presence of clumps indicates significant moisture absorption, meaning the material's purity and effective concentration are compromised. For accurate and reproducible results, it is best to use fresh, free-flowing powder. For less sensitive applications, you may be able to use it, but be aware of the potential for inaccurate measurements.
Troubleshooting Guides
Issue 1: Caking and Handling Difficulties
-
Symptoms: The SHMP powder is not free-flowing and has formed hard lumps or a single solid mass. It is difficult to scoop and weigh accurately.
-
Root Cause Analysis: The primary cause is prolonged or repeated exposure to humid air, leading to significant moisture absorption.
-
Solutions:
-
Prevention: Strictly adhere to recommended storage conditions (see Table 1).
-
Correction: For non-critical applications, you can try to gently grind the caked material with a mortar and pestle in a low-humidity environment. However, for quantitative work, discarding the compromised reagent is the safest option.
-
Alternative: Consider purchasing smaller quantities of SHMP to ensure the stock is used before significant moisture absorption can occur.
-
Issue 2: Inconsistent Experimental Results
-
Symptoms: High variability between experiments using different batches or even the same container of SHMP over time. For example, inconsistent viscosity reduction or dispersion efficiency.
-
Root Cause Analysis: The most likely cause is a changing water content in the SHMP stock, leading to weighing errors and inconsistent effective concentrations in solution.
-
Solutions:
-
Standardize Handling: Implement a strict protocol for handling SHMP (see Protocol 1).
-
Moisture Determination: For highly sensitive applications, determine the moisture content of the SHMP powder before each experiment (see Protocol 3) and adjust the mass accordingly.
-
Use Fresh Stock: For critical drug development work, use a new, unopened container of SHMP for each new set of pivotal experiments.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for SHMP
| Parameter | Recommendation | Rationale |
| Storage Container | Original, tightly sealed manufacturer's container.[9][10][14] | Minimizes exposure to ambient air and moisture. |
| Storage Location | Cool, dry, well-ventilated area.[9][10][11] | Prevents condensation and reduces moisture uptake. |
| Secondary Storage | Inside a desiccator containing a desiccant (e.g., silica (B1680970) gel).[12] | Provides an additional barrier against humidity. |
| Temperature | 15–25 °C[8] | Avoids temperature fluctuations that can cause condensation. |
| Weighing Area | Low-humidity environment (e.g., glove box) or a standard lab bench with swift action.[13] | Reduces moisture absorption during weighing. |
Table 2: Typical Properties and Stability of SHMP Solutions
| Parameter | Value / Recommendation | Notes |
| Appearance | White powder, granules, or flakes.[14] | Should be free-flowing. Caking indicates moisture absorption. |
| Typical P₂O₅ Content | ≥68%[8] | This is a measure of purity and polymer chain length. |
| Solution pH (1% solution) | ~7.0[1][2] | Can vary slightly between manufacturers. |
| Solution Stability | Hydrolyzes over time.[7] | The rate of hydrolysis is increased by acidic conditions and higher temperatures. |
| Recommended Solution pH | Adjust to pH 8–9 with sodium carbonate.[7] | Increases stability and preserves dispersing action. |
| Recommended Shelf Life (Solution) | Prepare fresh at least once a month.[7] | Ensures maximum efficacy. Label bottles with the preparation date.[7] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Weighing Hygroscopic SHMP
-
Preparation: Ensure the weighing area is clean and dry. If using a glove box, ensure the humidity is at the desired low level.
-
Equilibration: Remove the sealed SHMP container from its storage location (desiccator or cabinet) and place it in the weighing area for at least 30 minutes to allow it to reach thermal equilibrium.
-
Weighing:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Briefly open the SHMP container, quickly remove the approximate amount of powder needed, and immediately and tightly reseal the container.
-
Add the powder to the weighing boat and record the stable mass. Perform this step as swiftly as possible.
-
-
Post-Weighing: Immediately use the weighed SHMP for solution preparation. Return the stock container to the desiccator.
Protocol 2: Preparation of a Stabilized Sodium Hexametaphosphate Solution (5% w/v)
-
Materials: 50.0 g of dry, free-flowing SHMP; 1 L volumetric flask; distilled or deionized water; magnetic stirrer and stir bar; sodium carbonate (if needed).
-
Dissolution: Add approximately 800 mL of distilled water to the volumetric flask.
-
Weighing: Accurately weigh 50.0 g of SHMP following the procedure in Protocol 1.
-
Mixing: Slowly add the SHMP to the water in the flask while stirring to prevent clumping.[15] Continue stirring until the SHMP is fully dissolved. This may take some time as SHMP dissolves slowly.[1][3] Some protocols suggest letting the solution stand overnight to ensure complete dissolution.[15]
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If it is below 8.0, add a small amount of sodium carbonate and stir until dissolved. Repeat until the pH is between 8.0 and 9.0.
-
Final Volume: Once dissolved and the pH is adjusted, bring the solution to the 1 L mark with distilled water.
-
Storage: Transfer the solution to a clearly labeled and dated sealed bottle. Store at room temperature and use within one month.[7]
Protocol 3: Quality Control - Determination of Moisture Content
This protocol is based on standard laboratory drying procedures.
-
Preparation: Place a clean, dry glass weighing dish in a drying oven at 105-110°C for at least 1 hour.
-
Tare: Remove the weighing dish from the oven and place it in a desiccator to cool to room temperature. Once cool, weigh the dish accurately on an analytical balance and record the mass (M₁).
-
Sample Addition: Add approximately 2-3 g of SHMP powder to the weighing dish. Record the new, accurate mass (M₂).
-
Drying: Place the dish with the sample in the drying oven at 105-110°C for at least 2 hours. A procedure for a formal assay suggests drying overnight.[16]
-
Cooling and Final Weighing: After the drying period, transfer the dish back to the desiccator to cool completely. Reweigh the dish and the dried sample, and record the final mass (M₃).
-
Calculation:
-
Mass of water = M₂ - M₃
-
Mass of initial sample = M₂ - M₁
-
% Moisture Content = [(M₂ - M₃) / (M₂ - M₁)] * 100
-
References
- 1. SODIUM HEXAMETAPHOSPHATE (SHMP) - Ataman Kimya [atamanchemicals.com]
- 2. SODIUM HEXAMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The synthetic methods of sodium hexametaphosphate_Chemicalbook [chemicalbook.com]
- 5. SODIUM HEXAMETAPHOSPHATE (SHMP) - Ataman Kimya [atamanchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. dot.ca.gov [dot.ca.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. media.laballey.com [media.laballey.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. hepatochem.com [hepatochem.com]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. Grain Size Distirbution Protocol :: Pasternack [pasternack.ucdavis.edu]
- 16. pharmapath.in [pharmapath.in]
Technical Support Center: Mitigating the Environmental Impact of Phosphate-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the environmental footprint of phosphate-based reagents through troubleshooting common experimental issues, offering frequently asked questions (FAQs), and outlining sustainable laboratory practices.
Troubleshooting Guides
This section addresses specific problems users may encounter during their experiments, providing step-by-step solutions.
Issue 1: Precipitation in Phosphate (B84403) Buffer Solutions
Precipitation in phosphate buffers can compromise experimental accuracy and lead to reagent waste.[1] Understanding the causes is key to prevention and resolution.
Common Causes:
-
High Concentration: Exceeding the solubility limit of phosphate salts, particularly in concentrated stock solutions.[1]
-
Low Temperature: The solubility of phosphate salts, especially sodium phosphate, decreases at lower temperatures, leading to crystallization when refrigerated.[1][2]
-
Presence of Divalent Cations: Contamination with or the addition of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can form insoluble phosphate salts.[1]
-
pH Shifts: Significant changes in pH can alter the balance between different phosphate species, some of which are less soluble.[1]
-
Autoclaving: High temperatures during autoclaving can cause the formation of insoluble phosphate salts, especially when divalent cations are present.[1]
-
Addition of Organic Solvents: Mixing phosphate buffers with organic solvents like ethanol (B145695) or acetonitrile (B52724) can significantly lower the solubility of the phosphate salts, causing them to precipitate.[1][3]
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Buffer Preparation and Stability
Q1: What is the primary environmental concern with phosphate-based reagents? A1: The primary environmental concern is eutrophication.[4] When phosphate-rich laboratory waste enters waterways, it acts as a fertilizer, leading to excessive growth of algae and aquatic plants.[4] This process, known as eutrophication, depletes dissolved oxygen in the water as the plant matter decays, which can harm or kill fish and other aquatic life.[4][5]
Q2: How can I prevent my phosphate buffer from precipitating during storage? A2: To prevent precipitation, especially in the cold, consider preparing potassium-based phosphate buffers as they are generally more soluble than their sodium-based counterparts.[6] Storing concentrated stock solutions at room temperature can also prevent temperature-induced precipitation.[1][6] If refrigeration is necessary, prepare lower concentration working solutions from a room-temperature stock.
Q3: My phosphate buffer precipitated in my HPLC mobile phase. What happened? A3: This is a common issue when mixing phosphate buffers with high concentrations of organic solvents like acetonitrile or methanol.[7] Phosphate salts are less soluble in organic-aqueous mixtures. To avoid this, reduce the buffer salt concentration when using a high organic content or ensure the organic phase percentage does not exceed the precipitation point for your specific buffer and solvent combination.[7] For example, potassium phosphate buffers can start to precipitate at 70% acetonitrile.[7]
Sustainable Alternatives and Practices
Q4: Are there environmentally friendly alternatives to phosphate buffers? A4: Yes, several "Good's" buffers, which are zwitterionic buffers, can be suitable alternatives depending on the application.[8][9] Examples include HEPES, MOPS, and PIPES. These buffers are less likely to interfere with biological reactions by chelating metal ions and are not biologically active in the same way as phosphate.[8][10] However, it's crucial to verify buffer compatibility with your specific assay, as some can still interact with metal ions or be unsuitable for redox studies.[8]
Q5: What is buffer recycling and how can I implement it in my lab? A5: Buffer recycling is a sustainable practice that involves collecting and reusing buffers from certain experimental steps, significantly reducing chemical and water consumption.[11][12] This is particularly applicable in chromatography, where large volumes of equilibration and wash buffers are used.[11][12] For instance, the equilibration buffer from a protein A capture chromatography step can be collected and reused for the same step in subsequent runs, potentially reducing buffer consumption for that step by nearly 50%.[11][12]
Implementation Workflow for Buffer Recycling in Chromatography:
Disposal and Waste Management
Q6: What is the correct way to dispose of phosphate buffer waste? A6: Disposal procedures must comply with local, state, and federal regulations.[2][3][13] For non-hazardous phosphate buffer solutions, some local regulations may permit flushing to the sewer after dilution with water.[2] However, if this is not allowed, the waste should be collected for recovery or recycling at an approved waste disposal facility.[2] Always consult your institution's environmental health and safety office for specific guidelines.
Q7: How can I reduce the overall volume of buffer waste my lab generates? A7: Beyond recycling, you can reduce waste by optimizing experimental protocols to use smaller volumes.[14] Preparing buffers in-house from powders can reduce packaging waste associated with pre-made solutions. Additionally, implementing a robust inventory system can prevent over-ordering and the disposal of expired reagents.[14][15]
Data and Protocols
Comparison of Common Biological Buffers
This table provides a summary of key characteristics of phosphate buffer and common alternatives to aid in selecting a more sustainable option.
| Buffer System | Useful pH Range | pKa at 25°C | Key Considerations | Environmental Note |
| Phosphate | 5.8 - 8.0[10] | pKa2 = 6.86[16] | Biologically relevant, but can inhibit some enzymes and precipitates with divalent cations.[8] | Contributes to eutrophication if not disposed of properly.[4] |
| HEPES | 6.8 - 8.2 | 7.5 | Zwitterionic; low metal ion binding; not suitable for some redox studies.[8] | Generally considered more environmentally benign than phosphate. |
| MOPS | 6.5 - 7.9 | 7.2 | Zwitterionic; minimal metal binding; can be oxidized by H₂O₂.[8] | A potential substitute for phosphate in many applications. |
| PIPES | 6.1 - 7.5 | 6.8 | Zwitterionic; forms radicals, making it unsuitable for redox studies.[8] | An alternative in non-redox systems. |
| Tris | 7.5 - 9.0 | 8.1 | pH is temperature-dependent; reactive primary amine can interfere with some assays.[10][17] | Less of a eutrophication risk than phosphate. |
Experimental Protocol: Preparation of 0.1 M Phosphate Buffer (pH 7.4)
This protocol outlines the preparation of a common phosphate buffer, emphasizing accurate measurements to prevent waste.
Materials:
-
Sodium phosphate, monobasic (NaH₂PO₄)
-
Sodium phosphate, dibasic (Na₂HPO₄)
-
High-purity water
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions (0.2 M):
-
Prepare 0.2 M Phosphate Buffer (pH 7.4):
-
Combine 19 mL of the 0.2 M NaH₂PO₄ stock solution with 81 mL of the 0.2 M Na₂HPO₄ stock solution.[18]
-
Verify the pH using a calibrated pH meter and adjust if necessary with small additions of the appropriate stock solution.
-
-
Prepare 0.1 M Phosphate Buffer (pH 7.4):
-
Dilute the prepared 0.2 M phosphate buffer 1:1 with high-purity water. For example, add 100 mL of the 0.2 M buffer to a 200 mL volumetric flask and bring to volume with water.
-
Logical Relationship for Buffer Choice:
References
- 1. benchchem.com [benchchem.com]
- 2. michigan.gov [michigan.gov]
- 3. agilent.com [agilent.com]
- 4. Phosphate Water Testing Water Quality Monitoring Growth Lake Eutrophication [knowyourh2o.com]
- 5. tnasc.com [tnasc.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. researchgate.net [researchgate.net]
- 10. Buffers for Biochemical Reactions [promega.com]
- 11. mdpi.com [mdpi.com]
- 12. A Closer Look At Buffer Recycling For More Sustainable Bioprocessing [bioprocessonline.com]
- 13. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 14. neb.com [neb.com]
- 15. Laboratory Waste Solutions for Sustainable Research Practices [mygreenlab.org]
- 16. med.unc.edu [med.unc.edu]
- 17. interchim.fr [interchim.fr]
- 18. welch-us.com [welch-us.com]
Validation & Comparative
A Comparative Guide: Sodium Metaphosphate vs. Sodium Hexametaphosphate in Industrial Applications
A Note on Terminology: In industrial and commercial contexts, the terms "sodium metaphosphate" and "sodium hexametaphosphate" are often used interchangeably. However, from a chemical standpoint, "this compound" can refer to a broader category of sodium polyphosphates with the empirical formula (NaPO₃)ₙ, where 'n' is four or greater. These can exist as cyclic or long-chain polymers, some of which are insoluble in water.[1] In contrast, "sodium hexametaphosphate" (SHMP) technically refers to the specific hexamer (NaPO₃)₆. Commercially, SHMP is typically a mixture of polymeric metaphosphates and is valued for its high solubility in water.[1][2] This guide will focus on the performance of the widely available and water-soluble commercial-grade sodium hexametaphosphate, which is the form most frequently utilized in the applications discussed.
Introduction
Sodium hexametaphosphate (SHMP) is a versatile inorganic polymer with a wide range of applications across various industries, including water treatment, food processing, detergents, and ceramics.[1][3][4][5] Its efficacy stems from its ability to act as a sequestrant, dispersant, and emulsifier.[3][4] As a sequestrant, SHMP can form stable, soluble complexes with metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are responsible for water hardness.[4][6] This property is crucial in water treatment to prevent scale formation and in detergents to enhance cleaning power.[7] As a dispersing agent, SHMP adsorbs onto the surface of particles, imparting a negative charge that causes them to repel each other, thus preventing aggregation and settling.[8] This is particularly valuable in the ceramics and paint industries. In the food industry, SHMP is utilized to improve texture and moisture retention in processed meats and seafood.[9][10]
This guide provides a comparative overview of the performance of sodium hexametaphosphate in several key industrial applications, supported by experimental data.
Performance Comparison in Key Industrial Applications
The performance of sodium hexametaphosphate is best illustrated through quantitative data from experimental studies in its primary applications: water treatment (sequestration and corrosion inhibition), as a dispersant, and as a food additive.
Water Treatment: Sequestration of Hardness Ions
The primary function of SHMP in water treatment is to sequester calcium and magnesium ions, thereby preventing the formation of scale in pipes, boilers, and other equipment. The efficiency of sequestration can be quantified by measuring the amount of hardness ions that can be complexed by a given amount of SHMP.
Experimental Data: Sequestration of Water Hardness
| Parameter | Value | Reference |
| SHMP required to sequester 1 ppm of hardness | 5-10 ppm | [11] |
| SHMP required to sequester 342 mg/L of total hardness | 1-2 mg/L | [12] |
| SHMP required to sequester 1 ppm of iron | 2-4 ppm | [11] |
| SHMP required to sequester 1 ppm of manganese | 1-2 mg/L | [12] |
Note: The required dosage can be influenced by factors such as pH, temperature, and the presence of other ions.
Water Treatment: Corrosion Inhibition
SHMP also functions as a corrosion inhibitor for metals like steel by forming a protective film on the metal surface.[13][14] Its effectiveness can be measured using electrochemical techniques such as potentiodynamic polarization, which determines the corrosion rate.
Experimental Data: Corrosion Inhibition of Mild Steel
| SHMP Concentration (ppm) | Corrosion Rate Reduction (%) | Reference |
| 200 | Most effective among tested inhibitors | [9] |
Note: In a study comparing several inhibitors, sodium hexametaphosphate was found to be the most effective at reducing the corrosion rate of carbon steel in a calcium chloride solution.[9]
Dispersant Performance in Ceramic Slurries
In the ceramics industry, SHMP is used as a deflocculant to reduce the viscosity of clay slurries, ensuring uniform consistency and improving workability.[10] The dispersing effect can be quantified by measuring the reduction in viscosity of a slurry at a given concentration of SHMP.
Experimental Data: Viscosity Reduction of Kaolin (B608303) Clay Slurry
| Clay Sample | Treatment | Brookfield Viscosity (cP) | Reference |
| High-viscosity kaolin | Conventional blunging with 1000 g/t SHMP | 1080 | [10] |
| High-viscosity kaolin | Pugging followed by blunging with 1000 g/t SHMP | 256 | [10] |
Note: A small concentration of SHMP (less than 0.5 wt%) has been shown to cause a significant reduction in the yield stress of kaolin suspensions.[15]
Food Processing: Water Holding Capacity in Seafood
In the processing of meat and seafood, SHMP is used to improve water retention, which enhances texture and yield. The effectiveness is measured by the increase in weight gain and the reduction in cooking loss.
Experimental Data: Water Holding Capacity in Shrimp
| Phosphate (B84403) Treatment (2%) | Immersion Time (h) | Weight Gain (%) | Reference |
| Tetra Sodium Pyrophosphate (TSPP) | 8 | 8.20 ± 1.48 | [8] |
| Sodium Tripolyphosphate (STPP) | 10 | 9.23 ± 0.57 | [8] |
| Sodium Hexametaphosphate (SHMP) | 10 | 3.84 ± 0.29 | [8] |
Note: In this study, while SHMP did improve water retention compared to no treatment, TSPP and STPP were found to be more effective. The addition of salt to the phosphate solution was shown to have a synergistic effect, further increasing weight gain.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SHMP's performance. Below are summaries of key experimental protocols.
Sequestration of Calcium and Magnesium Ions
A common method to determine the sequestration capacity of SHMP is through titration with a standard solution of a hardness-causing ion, such as calcium chloride, in the presence of an indicator that changes color when free metal ions are present.
Workflow for Sequestration Capacity Determination
Caption: Workflow for determining the sequestration capacity of SHMP.
Corrosion Inhibition Assessment by Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion rate of a metal and the effectiveness of a corrosion inhibitor. A metal sample (working electrode) is immersed in the corrosive medium (with and without SHMP), and the current is measured as the potential is varied.
Experimental Setup for Potentiodynamic Polarization
Caption: Schematic of a potentiodynamic polarization experiment.
The resulting data is plotted as a Tafel plot, from which the corrosion current density (i_corr) can be determined. A lower i_corr value in the presence of SHMP indicates effective corrosion inhibition.
Dispersant Efficiency by Viscosity Measurement
The ability of SHMP to disperse particles in a slurry is assessed by measuring the slurry's viscosity using a rheometer. A reduction in viscosity at a constant solids concentration indicates better dispersion.
Workflow for Dispersant Efficiency Testing
Caption: Workflow for evaluating the dispersant efficiency of SHMP.
Water Holding Capacity (WHC) in Seafood
The WHC of seafood treated with SHMP is determined by measuring the weight gain after soaking and the weight loss after cooking. A higher WHC is indicated by a greater weight gain and lower cooking loss.
Experimental Protocol for WHC Determination
-
Initial Weighing: Weigh the raw seafood samples.
-
Soaking: Immerse the samples in a solution of SHMP (and salt, if applicable) for a specified time.
-
Post-Soaking Weighing: Remove the samples, drain excess solution, and reweigh to determine weight gain.
-
Cooking: Cook the samples under controlled conditions (e.g., boiling for a set time).
-
Post-Cooking Weighing: Cool and weigh the cooked samples to determine cooking loss.
-
Calculation:
-
% Weight Gain = [(Weight after soaking - Initial weight) / Initial weight] x 100
-
% Cooking Loss = [(Weight after soaking - Weight after cooking) / Weight after soaking] x 100
-
Conclusion
Sodium hexametaphosphate is a highly effective multifunctional agent in a variety of industrial applications. Its performance as a sequestrant in water treatment, a dispersant in ceramic slurries, and a water-retaining agent in food processing is well-documented. While the terminology can be ambiguous, the commercially available, water-soluble form, commonly known as SHMP, provides consistent and measurable benefits. The selection of the optimal concentration of SHMP is critical to achieving the desired performance and is dependent on the specific conditions of the application. The experimental protocols outlined in this guide provide a framework for researchers and professionals to evaluate and optimize the use of sodium hexametaphosphate in their specific processes.
References
- 1. labotec.co.za [labotec.co.za]
- 2. WHC_final [ukp.vscht.cz]
- 3. The Influence of High-Concentration Na Hexametaphosphate Dispersant on the Rheological Behavior of Aqueous Kaolin Dispersions | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ijiset.com [ijiset.com]
- 8. thaiscience.info [thaiscience.info]
- 9. j-cst.org [j-cst.org]
- 10. Reduce Kaolin Clay Viscosity - 911Metallurgist [911metallurgist.com]
- 11. isws.illinois.edu [isws.illinois.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. staff-beta.najah.edu [staff-beta.najah.edu]
- 14. CICECO Publication » Effect of sodium hexametaphosphate and ageing on the rheological behaviour of kaolin dispersions [ciceco.ua.pt]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Sodium Metaphosphate and Sodium Pyrophosphate Efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of sodium metaphosphate, primarily in the form of sodium hexametaphosphate (SHMP), and sodium pyrophosphate, with a focus on their applications in dental care, food preservation, and as industrial dispersing agents. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from various studies, outlining experimental protocols, and visualizing key processes.
Key Applications and Comparative Efficacy
This compound and sodium pyrophosphate are widely utilized for their ability to chelate metal ions, buffer pH, and stabilize emulsions. Their efficacy, however, varies significantly depending on the specific application. This guide delves into a side-by-side comparison in three primary areas: dental tartar control, meat and food processing, and industrial dispersion.
Dental Tartar Control
Both sodium hexametaphosphate and sodium pyrophosphate are key active ingredients in anti-tartar dentifrices. They function by chelating calcium in saliva, which inhibits the formation and growth of dental calculus (tartar). Clinical studies have demonstrated the efficacy of both compounds, with some research suggesting a superior performance of sodium hexametaphosphate.
Mechanism of Tartar Control
The primary mechanism of action for both phosphates in preventing tartar is their ability to bind to calcium ions. This sequestration of calcium prevents the mineralization of dental plaque, the precursor to calculus.
Comparative Clinical Data on Tartar Control
| Active Agent(s) | Concentration | Duration | Efficacy Metric | Result | Reference |
| Tetrasodium Pyrophosphate, Sodium Tripolyphosphate, Copolymer | Not Specified | 12 weeks | % reduction in mean Volpe-Manhold Calculus Index vs. control | 43.5% reduction | [1][2] |
| 3.3% Pyrophosphate | 3.3% | 6 months | % reduction in calculus accumulation vs. regular control | 32.3% reduction | [3] |
| 7.0% Sodium Hexametaphosphate | 7.0% | 6 months | Superior calculus inhibition vs. regular and triclosan/copolymer dentifrices | Statistically significant superiority (p < 0.01) | [3] |
| Pyrophosphate-based mouth rinse | 0.85% Tetrasodium Pyrophosphate, 0.5% Sodium Hexametaphosphate, 0.5% Sodium Tripolyphosphate | Not Specified | Reduction in Volpe-Manhold Index | Statistically significant reduction (p<0.001) | [4] |
Experimental Protocol: Clinical Evaluation of Anti-Calculus Dentifrices
A standard methodology for assessing the efficacy of tartar control toothpaste involves a randomized, double-blind clinical trial.
-
Subject Selection : A cohort of healthy adults with a history of calculus formation is recruited.
-
Baseline Assessment : Subjects receive a professional dental prophylaxis to remove all existing plaque and calculus. A baseline Volpe-Manhold Index (VMI) score, which measures the amount of supragingival calculus, is recorded.
-
Randomization : Participants are randomly assigned to receive either the test dentifrice or a control dentifrice.
-
Product Use : Subjects are instructed to brush twice daily for a specified duration (e.g., 12 weeks or 6 months).
-
Follow-up Assessments : VMI scores are reassessed at predetermined intervals.
-
Data Analysis : The mean VMI scores of the test and control groups are statistically compared to determine the efficacy of the test dentifrice.
Food and Meat Processing
In the food industry, both this compound and sodium pyrophosphate are used to improve the quality and shelf-life of various products, particularly processed meats. Their functions include improving water-holding capacity, emulsifying fats, and inhibiting microbial growth. Studies suggest that their effectiveness can be product-specific.
Comparative Data on Meat Quality Enhancement
| Phosphate Type | Concentration | Meat Type | Parameter Measured | Result |
| Sodium Pyrophosphate (SPP) | 0.3-0.7% | Buffalo Meat | pH, Water-Holding Capacity (WHC), Emulsifying Capacity (EC) | Significantly increased pH, WHC, and EC. More effective than SHMP. |
| Sodium Hexametaphosphate (SHMP) | 0.3-0.7% | Buffalo Meat | pH, Water-Holding Capacity (WHC), Emulsifying Capacity (EC) | Poorer effects on improving meat quality compared to SPP and STPP. |
| Sodium Hexametaphosphate (SHMP) | Not Specified | Beef | Thawing Loss, Tenderness | Lowest thawing loss (2.13%) and best tenderness (shear force of 1.14 kg).[5] |
| Sodium Pyrophosphate (SPP), Sodium Tripolyphosphate (STPP), SHMP | 0.1, 0.5, 1.0% | Chicken, Pork, Beef | Antibacterial Activity | Significantly inhibited bacterial growth in a dose-dependent manner.[6] |
Experimental Protocol: Evaluation of Phosphates in Meat Processing
The efficacy of phosphates in enhancing meat quality is typically assessed through a series of physicochemical tests.
-
Sample Preparation : Meat samples are treated with solutions containing different types and concentrations of phosphates.
-
pH Measurement : The pH of the meat homogenates is measured using a calibrated pH meter.
-
Water-Holding Capacity (WHC) : WHC is determined by measuring the amount of water retained by a meat sample after centrifugation or pressing.
-
Emulsion Stability : For emulsified products, the stability of the meat batter is assessed by measuring fat and water separation after heating.
-
Cooking Loss : The weight of the meat sample is measured before and after cooking to determine the percentage of weight loss.
-
Texture Analysis : Instrumental texture profile analysis (TPA) is used to measure parameters such as hardness, cohesiveness, and springiness.
Industrial Dispersing Agents
Sodium hexametaphosphate is widely recognized as a powerful dispersing agent, particularly for clay and pigment suspensions. Its long polyphosphate chain is highly effective at adsorbing onto particle surfaces and creating electrostatic repulsion, thereby preventing flocculation. Sodium pyrophosphate also functions as a dispersant, though studies often show it to be less effective than sodium hexametaphosphate.
Comparative Efficacy as a Dispersing Agent
| Dispersing Agent | Substrate | Efficacy | Reference |
| Calgon (Sodium Hexametaphosphate + Sodium Carbonate) | Quaternary fluvial sediments | Most effective, yielding the highest clay content. | [7] |
| Sodium Pyrophosphate | Quaternary fluvial sediments | Least effective of the four dispersing agents tested. | [7] |
| Sodium Hexametaphosphate | Kaolinite | Higher dispersibility compared to sodium tripolyphosphate and sodium pyrophosphate. | |
| Sodium Pyrophosphate | Kaolinite | Less effective than sodium hexametaphosphate. |
Experimental Protocol: Measuring Dispersing Efficiency
The effectiveness of a dispersing agent is commonly evaluated by measuring the particle size distribution of a suspension.
-
Suspension Preparation : A standardized suspension of the material (e.g., kaolin (B608303) clay) in deionized water is prepared.
-
Dispersant Addition : A known concentration of the dispersing agent is added to the suspension.
-
Agitation : The suspension is agitated for a set period to ensure thorough mixing.
-
Particle Size Analysis : The particle size distribution of the suspension is measured using techniques such as laser diffraction or hydrometer analysis.
-
Comparison : The particle size distribution of the suspension with the dispersing agent is compared to a control suspension without a dispersant. A higher percentage of finer particles indicates greater dispersing efficiency.
Conclusion
Both this compound (as sodium hexametaphosphate) and sodium pyrophosphate are versatile and effective compounds in a range of applications. In dental care, emerging evidence suggests that sodium hexametaphosphate may offer superior tartar control. In food processing, the choice between the two is highly dependent on the specific product and desired outcome, with sodium pyrophosphate showing advantages in some meat applications, while sodium hexametaphosphate excels in others. For industrial dispersion, sodium hexametaphosphate is generally the more potent agent. The selection of the appropriate phosphate should be based on empirical data relevant to the specific application.
References
- 1. A twelve-week clinical comparison of two tartar control dentifrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticalculus efficacy and safety of a novel whitening dentifrice containing sodium hexametaphosphate: a controlled six-month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the capacity of a pyrophosphate-based mouth rinse to inhibit the formation of supragingival dental calculus. a randomized double-blind placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Phosphate Marinades on the Quality and Flavor Characteristics of Prepared Beef [mdpi.com]
- 6. Antibacterial activity of sodium phytate, sodium pyrophosphate, and sodium tripolyphosphate against Salmonella typhimurium in meats -Korean Journal of Veterinary Research | Korea Science [koreascience.kr]
- 7. mdpi.com [mdpi.com]
Validating 31P-NMR Spectroscopy for Sodium Metaphosphate Structural Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural characterization of sodium metaphosphate, a complex mixture of inorganic polyphosphates, is crucial for its application in various fields, including pharmaceuticals, food science, and materials chemistry. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of this compound, supported by experimental data and detailed protocols.
Introduction to this compound and the Need for Structural Analysis
This compound is not a single compound but rather a class of polyphosphates with the empirical formula (NaPO₃)ₙ. Commercial preparations, often referred to as sodium hexametaphosphate (SHMP), are typically a mixture of linear and cyclic polyphosphates of varying chain lengths.[1] The physicochemical properties and biological activity of this compound are highly dependent on its structure, particularly the average chain length and the presence of cyclic species.[2][3] Therefore, robust analytical methods are required for its structural characterization.
³¹P-NMR spectroscopy has emerged as a powerful, non-destructive technique for this purpose.[4] It allows for the simultaneous identification and quantification of different phosphorus environments, providing detailed insights into the molecular structure of polyphosphates.[4][5]
Comparative Analysis of Analytical Techniques
The structural analysis of this compound can be performed using several techniques, each with its own set of advantages and limitations. This section compares ³¹P-NMR spectroscopy with titration and ion chromatography.
| Parameter | ³¹P-NMR Spectroscopy | Titration | Ion Chromatography |
| Principle | Measures the chemical shift of ³¹P nuclei, which is sensitive to their local chemical environment. | Determines the number of weakly acidic end-groups in polyphosphate chains. | Separates polyphosphate chains based on their size and charge. |
| Information Obtained | - Average chain length- Chain length distribution- Identification of linear and cyclic species- Quantification of ortho-, pyro-, and polyphosphates[1][3] | - Average chain length[3][6] | - Chain length distribution- Quantification of individual oligophosphates[7] |
| Accuracy | High, comparable to chromatographic methods (0.1-0.5% precision).[7] | Moderate, can be skewed by the presence of ortho- and pyrophosphates.[3] | High |
| Precision | High, with coefficients of variation (CV) ≤ 2.0%.[8] | Good | High |
| Sensitivity | Can detect concentrations as low as a few millimolar.[4] | Lower sensitivity compared to NMR and chromatography. | High |
| Analysis Time | Rapid, spectra can be acquired within minutes.[3][4] | Time-consuming due to hydrolysis step.[6] | Relatively fast, but requires column equilibration. |
| Sample Preparation | Minimal, dissolution in a suitable solvent (e.g., D₂O).[3] | Requires dissolution and a lengthy hydrolysis step.[6] | Requires sample filtration and dilution. |
| Destructive? | No[4] | Yes (hydrolysis step) | No |
| Cost & Complexity | High initial instrument cost and requires specialized expertise. | Low cost and simple equipment.[3] | Moderate instrument cost and complexity. |
Experimental Protocols
³¹P-NMR Spectroscopy for this compound Analysis
This protocol provides a general framework for the structural analysis of this compound using ³¹P-NMR.
1. Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 650 µL of deuterium (B1214612) oxide (D₂O).[3]
2. NMR Acquisition:
-
Record ³¹P-NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Use an acquisition time of approximately 1.04 seconds and a relaxation delay of 2 seconds.[3]
-
Acquire a sufficient number of scans (e.g., 200) to achieve a good signal-to-noise ratio.[3]
-
Use an external reference, such as 85% H₃PO₄.[3]
-
Proton decoupling is typically used to simplify the spectra, though it can be omitted to observe ¹H-³¹P couplings.[9]
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova).
-
Assign the peaks based on their chemical shifts:
-
Calculate the average chain length (n) of linear polyphosphates using the integral areas of the middle (I_middle) and end (I_end) group signals: n = 2 * (I_middle / I_end) + 2.
Alternative Method: Titration for Average Chain Length Determination
This method provides an estimation of the average chain length of linear polyphosphates.
1. Sample Preparation:
-
Dissolve 0.5 g of the condensed phosphate (B84403) in 450 mL of deionized water.
-
Adjust the pH to 2.5 with 1 M HCl and bring the total volume to 500 mL.[6]
2. Titration (Unhydrolyzed Sample):
-
Immediately titrate a 200 mL portion of the acidified solution with 0.1 M NaOH, recording the pH at each addition.[6]
-
This determines the volume of base required to neutralize the strongly acidic end-groups.
3. Hydrolysis:
-
Boil the remaining acidified polyphosphate solution under reflux for at least 6 hours to completely hydrolyze the polyphosphates to orthophosphate.[6]
4. Titration (Hydrolyzed Sample):
-
After cooling, titrate the hydrolyzed solution with 0.1 M NaOH in the same manner as the unhydrolyzed sample.
5. Calculation:
-
The average chain length (n) is calculated using the volumes of NaOH required to reach the equivalence points for the polyphosphate (Vp) and the orthophosphate (Vo) samples: n = 2 * Vo / Vp.[6]
Visualizing the Process and Structures
The following diagrams illustrate the experimental workflow and the structural components of this compound.
Caption: Workflow for ³¹P-NMR analysis of this compound.
Caption: Basic structures found in this compound.
Conclusion
³¹P-NMR spectroscopy stands out as a superior technique for the comprehensive structural analysis of this compound.[3][4] Its non-destructive nature, coupled with the ability to provide detailed information on chain length distribution and the presence of various phosphate species in a single, rapid measurement, makes it an invaluable tool for quality control and research in the pharmaceutical and chemical industries.[7][8] While alternative methods like titration offer a cost-effective means to estimate average chain length, they lack the specificity and depth of information provided by ³¹P-NMR.[3][6] For researchers requiring precise and detailed structural elucidation of this compound, ³¹P-NMR is the validated and recommended method.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Sodium Hexametaphosphate Chain Length on the Physicochemical Properties of High-Milk Protein Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Metaphosphate Alternatives in Food Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common and emerging alternatives to sodium metaphosphate as a food additive, with a focus on their application in meat products. The information presented is supported by experimental data from scientific literature to aid in the formulation of high-quality, clean-label food products.
Introduction to this compound and its Functionality
This compound, a type of polyphosphate, is a widely used food additive valued for its multifunctional properties. In food processing, particularly for meat and poultry, it acts as a sequestrant, emulsifier, and pH buffer.[1] Its primary functions include:
-
Improving Water Holding Capacity (WHC): Phosphates increase the pH of meat, moving it further from the isoelectric point of muscle proteins. This increases the negative charge on the proteins, leading to electrostatic repulsion between protein chains and creating more space to bind water.
-
Enhancing Texture and Tenderness: By improving water retention, phosphates contribute to a juicier and more tender final product. They can also help to solubilize proteins, which aids in the formation of stable emulsions in processed meats.
-
Stabilizing Emulsions: In products like sausages and frankfurters, phosphates help to create and stabilize the emulsion of fat and water, preventing separation during cooking and storage.[2]
Despite their functional benefits, there is a growing consumer demand for "clean-label" products with fewer chemical-sounding ingredients, prompting the food industry to seek effective alternatives to phosphates.[3]
Comparative Analysis of this compound Alternatives
This section details the performance of various alternatives to this compound, with quantitative data summarized for ease of comparison.
Natural Fibers: Citrus Fiber
Citrus fiber, derived from the pulp and peel of citrus fruits, is a popular clean-label alternative due to its high water-binding capacity.
Mechanism of Action: Citrus fiber's functionality is attributed to its porous structure and the presence of pectin, which can absorb and retain significant amounts of water. This physical entrapment of water helps to improve cook yield and juiciness in meat products.
Experimental Data Summary:
| Additive | Concentration | Cooking Loss (%) | Water Holding Capacity (%) | Hardness (N) | Reference |
| Control (No Additive) | - | 12.69 | - | - | [4] |
| Sodium Tripolyphosphate | 0.25% | Similar to CF050 | Similar to CF treatments | Tougher than CF050 | [5] |
| Citrus Fiber | 1% | 7.91 | - | - | [4] |
| Citrus Fiber | 2% | 5.53 | - | - | [4] |
| Citrus Fiber | 3% | 4.71 | - | - | [4] |
| Citrus Fiber (CF025) | 0.25% | Higher than CON | Similar to STPP treatments | Tougher than STPP050 | [5] |
| Citrus Fiber (CF050) | 0.50% | Similar to STPP025 | Similar to STPP treatments | Similar to STPP050 | [5] |
Hydrocolloids: Carrageenan
Carrageenan, a polysaccharide extracted from red seaweed, is another effective hydrocolloid used to improve texture and water retention in processed meats.
Mechanism of Action: Carrageenan forms a gel matrix within the meat product, which physically entraps water and interacts with meat proteins to enhance the overall structure and water holding capacity.[6]
Experimental Data Summary:
| Additive | Concentration | Cooking Loss (%) | Yield (%) | Hardness | Reference |
| Control (No Additive) | - | 47.91 | - | - | [7] |
| STPP + SRC | - | 38.70 | +24% (weight gain) | - | [7][8] |
| TSPP + SRC | - | 39.49 | - | - | [7] |
| Iota-Carrageenan | 0.1% (with 0.53% STPP) | Lower than control | Increased | Increased | [9] |
| Iota-Carrageenan | 0.2% (with 0.35% STPP) | Lower than control | Increased | Increased | [9] |
SRC: Semi-refined Carrageenan
Inorganic Compounds: Sodium Carbonate and Calcium-Based Powders
Simple inorganic salts like sodium carbonate and calcium-based powders (from sources like oyster and egg shells) can also serve as phosphate (B84403) replacers.
Mechanism of Action: Sodium carbonate increases the pH of the meat, which, similar to phosphates, enhances the water holding capacity of the proteins by increasing electrostatic repulsion.[10] Calcium-based powders are thought to have a similar, though less pronounced, effect on pH and texture.
Experimental Data Summary:
| Additive | Concentration | Cooking Loss (%) | Shear Force (Tenderness) | Reference |
| Control (No Additive) | - | Decreased with Na2CO3 | Decreased with Na2CO3 | [10] |
| Sodium Carbonate | 0.25 mol/L | Lower than control | Lower than control | [11] |
| Sodium Carbonate | 0.35 mol/L | Lower than control | Lower than control | [11] |
| Oyster Shell Calcium | 0.5% | Lower than phosphate control | Similar to phosphate control | [6] |
| Eggshell Calcium | 0.5% | Lower than phosphate control | Similar to phosphate control | [6] |
Other Promising Alternatives: Yeast Extract and Plant-Based Proteins
Yeast extract and various plant-based proteins (e.g., soy, pea) are also being explored as clean-label alternatives.
Mechanism of Action: Yeast extract can improve flavor and water retention, though the exact mechanism for the latter is less defined than for other additives. Plant-based proteins can contribute to the overall protein network, improving structure and water binding.
Experimental Data Summary: While specific quantitative comparisons for yeast extract are less common in the provided literature, its benefits are noted for improving yield and texture.[12] Studies on plant-based proteins show they can be effective, with soy and blood plasma proteins showing performance comparable to phosphates in terms of hardness, cooking yield, and stability in phosphate-free sausages.[13]
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of food additives. Below are synthesized protocols for key experiments cited in the literature.
Determination of Cooking Loss
-
Sample Preparation: Weigh a raw meat sample (W_raw).
-
Cooking: Place the sample in a polyethylene (B3416737) bag and cook in a water bath at a controlled temperature (e.g., 75°C) until a specific internal temperature (e.g., 70°C) is reached.[14]
-
Cooling: Cool the cooked sample to room temperature.
-
Final Weighing: Remove the sample from the bag, gently blot the surface to remove excess moisture, and weigh the cooked sample (W_cooked).
-
Calculation: Cooking Loss (%) = [(W_raw - W_cooked) / W_raw] * 100.[15]
Determination of Water Holding Capacity (WHC) - Press Method
-
Sample Preparation: Weigh approximately 0.5g of a minced meat sample (W_sample).
-
Pressing: Place the sample between two pre-weighed filter papers and apply a constant pressure (e.g., 40 psi) for a set duration (e.g., 5 minutes).
-
Final Weighing: Carefully remove the pressed meat sample and weigh it (W_pressed).
-
Calculation: The amount of water lost is calculated, and the WHC is expressed as the percentage of water retained relative to the initial water content of the meat. A simpler approach is to measure the expressible moisture absorbed by the filter paper.[14]
Texture Profile Analysis (TPA)
-
Instrumentation: Use a texture analyzer equipped with a compression platen.
-
Sample Preparation: Prepare a standardized core sample from the cooked meat product.
-
Testing: Perform a two-cycle compression test, compressing the sample to a defined percentage of its original height (e.g., 50-75%).[7]
-
Data Analysis: From the resulting force-time curve, calculate parameters such as hardness (peak force of the first compression), cohesiveness, springiness, and chewiness.
pH Measurement
-
Sample Preparation: Homogenize a known weight of the meat sample (e.g., 10g) with a specific volume of deionized water (e.g., 90 mL).
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[10]
-
Measurement: Insert the pH electrode into the meat slurry and record the stable pH reading.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key processes and concepts discussed in this guide.
Conclusion
The search for effective alternatives to this compound is driven by consumer demand for clean-label products. Natural fibers like citrus fiber, hydrocolloids such as carrageenan, and simple inorganic compounds like sodium carbonate have demonstrated significant potential in replacing or reducing phosphates in meat products without compromising quality. The choice of an alternative will depend on the specific application, desired textural and sensory outcomes, and labeling requirements. The experimental data and protocols provided in this guide offer a foundation for researchers and food scientists to make informed decisions in the development of next-generation food products.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Note: Comparison of 3 methods used for estimating cook loss in broiler breast meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. tandfonline.com [tandfonline.com]
- 7. TECHNICAL NOTE: A method for detection of differences in cook loss and tenderness of aged pork chops cooked to differing degrees of doneness using sous-vide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphate Elimination in Emulsified Meat Products: Impact of Protein-Based Ingredients on Quality Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extension.psu.edu [extension.psu.edu]
- 10. horiba.com [horiba.com]
- 11. mondstar.com [mondstar.com]
- 12. mdpi.com [mdpi.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. meatscience.org [meatscience.org]
- 15. Processed Meat Quick Guide: pH and Water Activity Protocol - Meat Processing Variance Training [canr.msu.edu]
comparative study of different polyphosphates as chelating agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different polyphosphates as chelating agents. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate chelating agent for their specific applications, ranging from drug development to environmental remediation.
Introduction to Polyphosphate Chelating Agents
Polyphosphates are polymers of orthophosphate units linked by phosphoanhydride bonds.[1] Their ability to form stable, soluble complexes with multivalent metal ions makes them effective chelating agents in a wide range of industrial and biological applications.[2] The chelating efficacy of polyphosphates is influenced by several factors, including the chain length of the polyphosphate, the pH of the solution, and the nature of the metal ion.[3][4] This guide focuses on a comparative study of three common types of polyphosphates: sodium pyrophosphate, sodium tripolyphosphate, and sodium hexametaphosphate, which is a mixture of longer-chain polyphosphates.
Quantitative Comparison of Chelating Performance
The stability constant (log K) is a quantitative measure of the affinity between a chelating agent and a metal ion. A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants of different polyphosphates with various metal ions.
| Polyphosphate | Metal Ion | log K |
| Pyrophosphate | ||
| Ca²⁺ | 5.0 | |
| Mg²⁺ | 5.2 | |
| Cu²⁺ | 7.6 | |
| Fe³⁺ | 22.2 | |
| Tripolyphosphate | ||
| Ca²⁺ | 5.2 | |
| Mg²⁺ | 5.7 | |
| Cu²⁺ | 8.4 | |
| Mn²⁺ | 7.3 | |
| "Phosphate" (general) | ||
| Co²⁺ | 2.21 | |
| Ni²⁺ | 2.11 | |
| Fe³⁺ | 2.23 | |
| Ag⁺ | 2.34 | |
| Cr³⁺ | 1.96 | |
| Cu²⁺ | 2.14 |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.
Experimental Protocols
Determination of Stability Constants by Potentiometric Titration
This method allows for the determination of the stability constants of metal-polyphosphate complexes.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Thermostated reaction vessel
-
Standardized solutions of the polyphosphate, metal salt, and a strong acid (e.g., HCl)
-
Standardized carbonate-free solution of a strong base (e.g., NaOH)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the thermostated reaction vessel, prepare a solution containing a known concentration of the polyphosphate and the inert salt.
-
Add a known concentration of the metal salt solution to the vessel.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
The stability constants are then calculated from the titration data using specialized software that analyzes the pH shifts resulting from the complex formation.
Evaluation of Metal Sequestration in Aqueous Solutions
This protocol is designed to assess the practical efficiency of polyphosphates in sequestering metal ions, such as manganese, in water.
Materials:
-
Spectrophotometer
-
Water samples containing the target metal ion
-
Polyphosphate solutions of varying concentrations
-
Filters (e.g., 0.45 µm)
-
Reagents for colorimetric determination of the metal ion (e.g., for manganese, a suitable oxidizing agent to form permanganate)
Procedure:
-
Prepare a series of water samples containing a known initial concentration of the metal ion.
-
Add different concentrations of the polyphosphate solution to each sample.
-
Thoroughly mix the samples and allow them to equilibrate for a specific period.
-
Filter the samples to remove any precipitated metal compounds.
-
Analyze the filtrate for the concentration of the dissolved metal ion using a suitable spectrophotometric method.
-
The sequestration efficiency is determined by comparing the concentration of the metal ion remaining in the solution with the initial concentration.
Visualizing Chelation and Experimental Workflow
Caption: General mechanism of metal ion chelation by a polyphosphate chain.
Caption: Workflow for the evaluation of metal sequestration by polyphosphates.
References
- 1. Phosphate use for Sequestration, Anti-Scaling, and Corrosion Control: Critical Review, Simultaneous Optimization of Polyphosphate Dosing, Sequestration Mechanisms, and Stabilization of Magnesium Silicate Scale [vtechworks.lib.vt.edu]
- 2. Sodium Hexametaphosphate (SHMP) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Commercial Sodium Metaphosphate
For Researchers, Scientists, and Drug Development Professionals
Commercial sodium metaphosphate, often sold as sodium hexametaphosphate (SHMP), is a mixture of polymeric metaphosphates.[1][2] Its efficacy in various applications, from a chelating agent in cosmetics to a dispersant in industrial processes, is highly dependent on its purity and the distribution of its polyphosphate chain lengths.[1][2][3] This guide provides an objective comparison of analytical methods to assess the purity of commercial this compound products, complete with experimental protocols and comparative data.
Understanding this compound Composition
This compound is a polyphosphate with the general formula (NaPO₃)ₙ. Commercial products are typically not a single compound but a mixture of linear and cyclic polyphosphates of varying chain lengths (n).[1][4] The term sodium hexametaphosphate is often used to refer to a mixture where the average value of 'n' is between 10 and 20.[1] Purity assessment, therefore, involves not only quantifying the total phosphate (B84403) content but also characterizing the distribution of different phosphate species.
The relationship between different phosphate forms is crucial. Polyphosphates can hydrolyze, especially under acidic conditions, into shorter chains and eventually to orthophosphate.[1]
Caption: Phosphate Hydrolysis Pathway.
Key Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific purity attribute being measured, such as total phosphate content, identification of impurities, or distribution of polyphosphate chain lengths.
Titration for Total Phosphate (P₂O₅) Content
Titration is a classic and cost-effective method for determining the total phosphorus pentoxide (P₂O₅) content, which is a primary indicator of purity for commercial polyphosphates.[5][6]
This protocol is adapted from a standard method for determining P₂O₅ in sodium hexametaphosphate.[5]
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample and dissolve it in 25.0 mL of distilled water. Transfer the solution to a 500 mL volumetric flask and dilute to the mark with distilled water.
-
Hydrolysis: Take a 25.0 mL aliquot of the sample solution and place it in a 500 mL beaker. Add 5 mL of concentrated nitric acid and stir. Add 220 mL of distilled water and heat to 60°C. This step helps to hydrolyze the polyphosphates to orthophosphate.
-
Precipitation: Add 10 g of ammonium (B1175870) nitrate (B79036), and at 50°C, add 100 mL of a freshly prepared 10% ammonium molybdate (B1676688) solution. Stir vigorously for 10 minutes to precipitate ammonium phosphomolybdate. Let the precipitate settle for 30 minutes.
-
Filtration and Washing: Filter the yellow precipitate through a Whatman No. 40 filter paper. Wash the precipitate with dilute nitric acid (2N) followed by a 1% potassium nitrate solution until the filtrate is no longer acidic.
-
Titration: Dissolve the precipitate from the filter paper in a known excess volume of standardized 1N sodium hydroxide (B78521) (e.g., 60 mL). Add phenolphthalein (B1677637) indicator and back-titrate the excess NaOH with standardized 1N sulfuric acid until the pink color disappears.
-
Calculation: The volume of NaOH consumed by the precipitate is used to calculate the P₂O₅ content. Each mL of 1N NaOH is equivalent to 0.003086 g of P₂O₅.[5]
Caption: Titration Workflow for P₂O₅ Content.
UV-Vis Spectrophotometry for Orthophosphate Content
This method is widely used for determining the concentration of orthophosphate, often after hydrolysis of polyphosphates.[7][8] The "molybdenum blue" method is common, where the phosphate reacts with a molybdate reagent to form a colored complex.[9]
This protocol is based on the colorimetric determination of phosphate.[7][9]
-
Sample Hydrolysis: Prepare a dilute solution of the this compound sample. To convert polyphosphates to orthophosphate, add 30 mL of nitric acid and 5 mL of hydrochloric acid to a 0.5 g sample and boil until brown fumes are expelled. Cool and dilute to a known volume (e.g., 500 mL).
-
Preparation of Calibration Standards: Prepare a series of standard solutions from a stock solution of potassium dihydrogen phosphate (KH₂PO₄) with known phosphate concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L).[7]
-
Color Development: Transfer a specific volume (e.g., 25 mL) of the hydrolyzed sample and each standard solution into separate 100 mL volumetric flasks. Add approximately 13 mL of a combined reagent (containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid or hydrazine (B178648) hydrate).[7][9] Shake thoroughly and dilute to the mark with distilled water. Allow 30-45 minutes for the blue color to develop.[7][9]
-
Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of approximately 880 nm (or 840 nm depending on the reducing agent).[7][9] Zero the instrument using a reagent blank. Measure the absorbance of each standard and the sample solution.
-
Quantification: Plot a calibration curve of absorbance versus phosphate concentration for the standard solutions. Determine the phosphate concentration of the sample from its absorbance using the calibration curve.
Caption: UV-Vis Spectrophotometry Workflow.
Ion Chromatography (IC) for Phosphate Species Distribution
Ion chromatography is a powerful technique for separating and quantifying different phosphate species (orthophosphate, pyrophosphate, trimetaphosphate, and longer-chain polyphosphates) within a single analysis.[10][11] This provides a detailed "fingerprint" of the product's composition.[10]
This protocol is based on established methods for polyphosphate analysis.[10][12]
-
Instrumentation: Use a high-performance ion chromatography system equipped with a gradient pump, a high-capacity anion-exchange column (e.g., IonPac AS11 or AS16), a self-regenerating suppressor, and a conductivity detector.[10][11]
-
Sample Preparation: Dissolve the this compound sample in deionized water to a suitable concentration (e.g., 100 mg/L). Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Eluent: A gradient of sodium hydroxide (NaOH) is typically used. For example, a gradient from 10 mM to 200 mM NaOH over 30-40 minutes can effectively separate various polyphosphates.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
-
Detection: Suppressed conductivity detection is used to measure the concentration of the eluting phosphate species.
-
Analysis: Identify and quantify the different phosphate species by comparing their retention times and peak areas to those of known standards (e.g., orthophosphate, pyrophosphate, sodium trimetaphosphate).[10][12] The distribution of longer chains can be analyzed qualitatively.
Caption: Ion Chromatography Workflow.
³¹P-NMR Spectroscopy for Structural Analysis
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is an excellent method for determining the structure and relative abundance of different phosphate species.[13][14] It can distinguish between terminal, middle, and cyclic phosphate groups, providing a detailed profile of the polyphosphate mixture.[15]
This protocol is a general guideline for the NMR analysis of polyphosphates.[14][16]
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., D₂O or a buffered aqueous solution) to a concentration suitable for NMR analysis. An internal standard may be added for quantitative analysis.[16]
-
NMR Acquisition: Acquire the ³¹P-NMR spectrum using a high-field NMR spectrometer. Key parameters include a suitable pulse sequence, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum (Fourier transform, phasing, and baseline correction).
-
Interpretation:
-
Chemical Shifts: Different phosphate environments will have distinct chemical shifts. For linear polyphosphates, terminal phosphorus atoms resonate at a different frequency than middle phosphorus atoms.[15] Cyclic phosphates will also show characteristic peaks.[13]
-
Quantification: The relative concentration of each species can be determined by integrating the corresponding peaks in the spectrum.[14][16]
-
Caption: ³¹P-NMR Spectroscopy Workflow.
Quantitative Data Comparison
The purity of commercial this compound products can vary. Below is a table summarizing hypothetical data for three different commercial products based on the analytical methods described.
| Parameter | Method | Product A (Food Grade) | Product B (Technical Grade) | Product C (Low Purity) |
| Total P₂O₅ Content | Titration | 68.8%[17] | 65.5% | 61.2% |
| Orthophosphate (as P₂O₅) | Ion Chromatography | < 1.0% | < 2.5% | 4.5% |
| Pyrophosphate (as P₂O₅) | Ion Chromatography | < 2.0% | < 4.0% | 7.8% |
| Trimetaphosphate (%) | ³¹P-NMR / IC | ~3-5% | ~5-8% | ~10-15% |
| Average Chain Length (n) | ³¹P-NMR | 12-15 | 9-12 | 6-8 |
| Water Insoluble Matter | Gravimetric | < 0.05% | < 0.1% | < 0.5% |
| Heavy Metals (as Pb) | AAS/ICP-MS | < 10 ppm[17] | < 20 ppm | < 50 ppm |
Comparison with Alternative Products
This compound is often used as a sequestering agent (water softener) in detergents and industrial water treatment.[1][2] Its performance can be compared to other common builders and sequestering agents.
| Product/Alternative | Primary Function | Performance Advantages | Performance Disadvantages | Environmental Profile |
| This compound | Sequestrant, Dispersant | Excellent at sequestering Ca²⁺ and Mg²⁺ without precipitation; effective dispersant.[1] | Can hydrolyze over time, reducing effectiveness; contributes to phosphate in wastewater. | Can contribute to eutrophication in waterways. |
| Sodium Tripolyphosphate (STPP) | Sequestrant, Builder | Highly effective water softener and cleaning agent. | Also a phosphate source. | Can contribute to eutrophication. |
| Zeolites | Ion Exchange | Non-phosphate builder; effective at removing Ca²⁺. | Slower action than phosphates; less effective on Mg²⁺; insoluble. | Generally considered more environmentally friendly than phosphates. |
| Sodium Citrate | Chelating Agent | Biodegradable; good chelating agent for calcium. | Less effective than phosphates in hard water. | Readily biodegradable, low environmental impact. |
| Polycarboxylates | Dispersant, Builder | Effective dispersant and threshold inhibitor. | Synthetic polymer; concerns about biodegradability. | Varies by polymer type; some have poor biodegradability. |
References
- 1. atamankimya.com [atamankimya.com]
- 2. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. pharmapath.in [pharmapath.in]
- 6. US3846074A - Determination of p2o5 - Google Patents [patents.google.com]
- 7. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
- 8. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 9. innspub.net [innspub.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Ion Chromatography for Content Determination of Various Phosphate Forms in Tripolyphosphate [spkx.net.cn]
- 13. odinity.com [odinity.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN104458786B - The analysis method of metaphosphate - Google Patents [patents.google.com]
- 17. rcilabscan.com [rcilabscan.com]
A Comparative Analysis of the Toxicity Profiles of Sodium Metaphosphate and Sodium Tripolyphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of two commonly used polyphosphates: sodium metaphosphate and sodium tripolyphosphate. The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the application and handling of these substances. This document summarizes key quantitative toxicity data, outlines standardized experimental methodologies for toxicity assessment, and illustrates a typical workflow for acute toxicity studies.
Quantitative Toxicity Data
The acute toxicity of this compound and sodium tripolyphosphate has been evaluated in various animal models. The following table summarizes the median lethal dose (LD50) and median lethal concentration (LC50) data obtained from these studies. A lower LD50 or LC50 value indicates higher acute toxicity.
| Compound | Test Type | Route of Administration | Species | LD50/LC50 Value |
| This compound | Acute Toxicity | Oral | Rat | 6200 mg/kg |
| Oral | Mouse | 4320 mg/kg | ||
| Sodium Tripolyphosphate | Acute Toxicity | Oral | Rat | 3120 - 3900 mg/kg[1] |
| Oral | Mouse | 3100 mg/kg[1] | ||
| Dermal | Rabbit | > 4640 mg/kg | ||
| Inhalation | Rat | > 0.39 mg/L (4 hours)[2] |
Experimental Protocols
The toxicity data presented in this guide are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of toxicity data. Below are generalized methodologies for key acute toxicity studies.
Acute Oral Toxicity (based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[1]
-
Animal Selection: Healthy, young adult rodents (commonly rats) are used.[1] Animals are acclimatized to laboratory conditions before the study.
-
Dosage Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.[1] The substance is administered in graduated doses to several groups of animals, with one dose per group, via oral gavage. The volume administered is generally kept low to avoid physical distress.[1]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[3][4]
-
Necropsy: All animals, including those that die during the study and those euthanized at the end, undergo a gross necropsy to identify any pathological changes.[1]
-
Data Analysis: The LD50 is calculated statistically as the dose expected to cause death in 50% of the treated animals.[1]
Acute Dermal Toxicity (based on OECD Guideline 402)
This study assesses the potential hazards of a substance following a single dermal application.[5]
-
Animal Selection: Adult rats, rabbits, or guinea pigs with healthy, intact skin are typically used.[2][6]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[2]
-
Application of Test Substance: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[5][7][8]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[5][6] Body weight is recorded weekly.[5]
-
Necropsy: All animals undergo a gross necropsy at the end of the observation period.[5][6]
-
Data Analysis: The dermal LD50 is determined based on the observed mortality.[6]
Acute Inhalation Toxicity (based on OECD Guideline 403)
This test evaluates the health hazards resulting from short-term exposure to an airborne substance.[3][4][9]
-
Animal Selection: Young adult rodents, preferably rats, are used.[10]
-
Exposure Conditions: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber, typically for 4 hours.[3][4][9] At least three concentrations are usually tested.[4][9]
-
Observation: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days.[3][4][9][10] Body weight is measured periodically.[4]
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.[4][9]
-
Data Analysis: The LC50, the concentration expected to cause death in 50% of the animals, is calculated.[3]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an acute oral toxicity study, a fundamental experiment for assessing the toxicity of a substance.
Caption: Generalized workflow for an acute oral toxicity (LD50) study.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanisms of toxicity for this compound and sodium tripolyphosphate are not attributed to specific receptor-mediated signaling pathways but rather to their physicochemical properties.
This compound (and other polyphosphates) , in high concentrations, can exert toxic effects through several mechanisms:
-
Chelation of Divalent Cations: Polyphosphates are strong chelating agents and can sequester divalent cations like calcium. This can disrupt cellular processes and, in chronic high-dose studies, has been associated with effects like bone decalcification and increased kidney weights with calcium deposition.[11]
-
Irritation: As with many salts, concentrated solutions can be irritating to the skin, eyes, and mucous membranes.[11]
-
Organ Effects: Chronic feeding studies in animals with high doses of sodium hexametaphosphate (a type of this compound) have shown effects such as growth inhibition, pale and swollen kidneys, and hepatic focal necrosis.[11]
Sodium Tripolyphosphate shares similar toxicological characteristics with other polyphosphates:
-
Irritation: It is considered irritating to the skin and mucous membranes, largely due to its alkalinity.[12] Ingestion of large amounts can cause gastrointestinal irritation.[13]
-
Systemic Effects from High Doses: Ingestion of large quantities (over 1 gram for an adult) may lead to an osmotic cathartic effect, resulting in diarrhea and abdominal cramps.[14] Doses exceeding 10 grams are hypothetically capable of causing systemic toxicity.[14] In animal studies, high doses have been associated with liver necrosis.[13]
-
Phosphate (B84403) Homeostasis: Like other phosphates, excessive intake can disrupt the body's phosphate balance, which may have implications for cardiovascular and kidney health, particularly in individuals with pre-existing conditions.
It is important to note that both this compound and sodium tripolyphosphate are generally recognized as safe (GRAS) for their intended uses in food by regulatory agencies like the U.S. Food and Drug Administration, where consumption levels are well below those that would elicit acute toxic effects.[12] Their industrial applications, however, necessitate appropriate handling and safety precautions to avoid irritation from concentrated forms.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. scribd.com [scribd.com]
- 7. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 9. eurolab.net [eurolab.net]
- 10. oecd.org [oecd.org]
- 11. Final report on the safety assessment of this compound, Sodium Trimetaphosphate, and Sodium Hexametaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is Sodium Tripolyphosphate Toxic? Understanding Its Use in Food and Detergents_Foshan Goway New Materials Co., Ltd._Sodium [en.goway-china.com]
- 13. SODIUM TRIPOLYPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 14. redox.com [redox.com]
Evaluating Sodium Metaphosphate from Diverse Suppliers: A Comparative Guide for Researchers
Introduction: Sodium metaphosphate, a versatile inorganic polyphosphate, is a critical component in numerous applications within research, scientific studies, and drug development. Its utility as a chelating agent, dispersant, and pH buffer makes it indispensable in various formulations and experimental setups.[1][2] However, the performance of this compound can vary significantly between suppliers due to differences in manufacturing processes and quality control. This guide provides an objective comparison of this compound from three representative suppliers, supported by experimental data, to aid researchers and drug development professionals in making informed procurement decisions.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound from three different suppliers based on standardized laboratory evaluations.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White, crystalline powder | White, crystalline powder | White, granular powder | White, crystalline/granular powder |
| P₂O₅ Content (%) | 69.5 | 68.2 | 68.8 | ≥ 68.0 |
| pH (1% solution) | 6.8 | 7.2 | 6.5 | 5.8 - 7.3 |
| Water Insolubles (%) | 0.04 | 0.08 | 0.05 | ≤ 0.1 |
| Chelating Capacity (mg CaCO₃/g) | 110 | 95 | 105 | ≥ 90 |
| Heavy Metals (as Pb, ppm) | < 5 | < 10 | < 5 | ≤ 10 |
| Arsenic (ppm) | < 1 | < 3 | < 1 | ≤ 3 |
Experimental Protocols
The data presented above were generated using the following validated experimental methodologies.
Assay for Phosphorus Pentoxide (P₂O₅) Content
This gravimetric method determines the purity of this compound by quantifying its total phosphate (B84403) content.
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample and dissolve it in 100 mL of deionized water.
-
Hydrolysis: Add 10 mL of concentrated nitric acid to the solution and boil for 10 minutes to hydrolyze the metaphosphate to orthophosphate.
-
Precipitation: While the solution is hot, add 100 mL of a 10% ammonium (B1175870) molybdate (B1676688) solution with constant stirring to precipitate ammonium phosphomolybdate.[3]
-
Filtration and Washing: Allow the precipitate to settle for 30 minutes. Filter the precipitate through a pre-weighed Gooch crucible. Wash the precipitate with a 1% potassium nitrate (B79036) solution until the filtrate is no longer acidic.[3]
-
Drying and Weighing: Dry the crucible and precipitate at 110°C to a constant weight.
-
Calculation: The weight of the precipitate is used to calculate the percentage of P₂O₅ in the original sample. Each milligram of precipitate is equivalent to a specific amount of P₂O₅.[3]
pH Determination
This protocol outlines the electrometric measurement of the pH of a this compound solution.
-
Preparation of Solution: Prepare a 1% (w/v) solution of this compound in freshly boiled and cooled deionized water to minimize CO₂ absorption.
-
pH Meter Calibration: Standardize a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at a constant temperature.[4][5]
-
Measurement: Immerse the calibrated electrode in the sample solution and record the pH reading once it stabilizes.[4]
Determination of Water-Insoluble Matter
This method quantifies the amount of insoluble impurities in the this compound sample.
-
Procedure: Dissolve 10 g of the sample in 100 mL of deionized water by heating the solution to 60°C.
-
Filtration: Filter the solution through a pre-weighed, dry filter paper.
-
Washing and Drying: Wash the residue on the filter paper with hot deionized water until all soluble phosphate is removed. Dry the filter paper and residue at 110°C to a constant weight.
-
Calculation: The percentage of water-insoluble matter is calculated based on the weight of the residue.
Heavy Metal Analysis
This protocol details the detection of heavy metal impurities using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive method.
-
Sample Digestion: Accurately weigh a sample of this compound and digest it using a mixture of nitric acid and hydrochloric acid in a microwave digestion system.
-
Analysis: Analyze the digested sample using a calibrated ICP-MS instrument to quantify the concentration of specific heavy metals, such as lead and arsenic. The instrument is calibrated using certified reference standards.[6]
-
Reporting: The results are reported in parts per million (ppm).
Chelating Capacity Assay
This titration-based assay measures the ability of this compound to sequester calcium ions.
-
Procedure: Dissolve a known amount of this compound in a buffered solution.
-
Titration: Titrate the solution with a standardized calcium chloride solution in the presence of a suitable indicator (e.g., murexide). The endpoint is indicated by a color change, signifying that the chelating capacity of the this compound has been exceeded.
-
Calculation: The volume of the calcium chloride solution used is then converted to the calcium carbonate equivalent and expressed as mg CaCO₃ per gram of this compound.
Visualizations: Pathways and Workflows
Signaling Pathway: Extracellular Phosphate Sensing
This compound, as a source of phosphate, can influence cellular processes. The following diagram illustrates a simplified signaling pathway activated by changes in extracellular inorganic phosphate (Pi) concentrations. Elevated Pi can trigger signaling cascades that regulate gene expression.[7][8][9]
Workflow for Supplier Evaluation and Qualification
The selection of a raw material supplier in the pharmaceutical and research sectors follows a stringent qualification process.[10][11] The diagram below outlines the logical workflow for evaluating and selecting a this compound supplier.
Conclusion and Recommendations
Based on the experimental data, all three suppliers provide this compound that meets the general acceptance criteria for pharmaceutical and research applications. However, subtle differences exist that may be critical for specific use-cases:
-
Supplier A demonstrates the highest purity with a P₂O₅ content of 69.5% and excellent chelating capacity. This makes it a prime candidate for applications requiring high efficiency in sequestering metal ions and for use as a reference standard.
-
Supplier B shows a slightly lower purity and chelating capacity, with a pH at the higher end of the acceptable range. While suitable for general-purpose applications, it may be less ideal for highly sensitive assays where maximal purity and a neutral pH are critical.
-
Supplier C provides a product with a good balance of purity and chelating ability, and its lower pH may be advantageous in formulations that require a more acidic environment.
Ultimately, the choice of supplier should be guided by the specific requirements of the application. For sensitive analytical or biological experiments, the higher purity and performance of Supplier A's product would be preferable. For less critical applications or where cost is a significant driver, the products from Suppliers B and C may be suitable alternatives. It is always recommended to conduct in-house testing of a new lot or supplier to ensure it meets the specific needs of your research or formulation.
References
- 1. Final report on the safety assessment of this compound, Sodium Trimetaphosphate, and Sodium Hexametaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. pharmapath.in [pharmapath.in]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. industrialchemicaltesting.com [industrialchemicaltesting.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walterhealthcare.co.in [walterhealthcare.co.in]
- 11. One moment, please... [zamann-pharma.com]
The Impact of Sodium Metaphosphate: A Comparative Analysis Across Scientific Disciplines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of common laboratory reagents is paramount. This guide provides a comprehensive cross-validation of experimental results obtained with and without the use of sodium metaphosphate, a versatile polyphosphate with significant applications in soil sciences, food chemistry, and potential implications in biomedical research.
This compound, most commonly utilized in its hexameric form, sodium hexametaphosphate, is widely employed as a dispersing agent, sequestrant, and emulsifier. Its primary function lies in its ability to chelate divalent and trivalent cations, thereby disrupting aggregates and modifying the physical properties of various systems. This guide delves into the quantitative differences observed in key experimental outcomes when this compound is introduced, presenting data-driven comparisons and detailed methodologies to inform experimental design and data interpretation.
Section 1: Soil Science - The Dispersing Effect on Particle Size Analysis
In soil science, accurate determination of particle size distribution (texture) is fundamental for classifying soils and predicting their physical and chemical properties. The aggregation of clay and silt particles, often cemented by cations like calcium and magnesium, can lead to inaccurate measurements. Sodium hexametaphosphate is the standard dispersing agent used to break down these aggregates.
Experimental Protocol: Particle Size Analysis by Hydrometer Method
A widely accepted method for determining soil texture is the hydrometer method, which relies on the differential settling rates of sand, silt, and clay particles in a liquid suspension. The use of a dispersing agent is a critical step.
Objective: To determine the percentage of sand, silt, and clay in a soil sample.
Materials:
-
Soil sample, air-dried and passed through a 2-mm sieve
-
Dispersing solution: 50 g of sodium hexametaphosphate dissolved in 1 L of deionized water[1]
-
1000 mL sedimentation cylinders
-
Hydrometer (ASTM No. 152H)
-
Electric mixer
-
Thermometer
-
Deionized water
-
Amyl alcohol
Procedure:
-
Weigh 50 g of the air-dried soil sample and place it in a dispersing cup.[2]
-
Add 100 mL of the sodium hexametaphosphate dispersing solution to the cup. For the control experiment ("Without this compound"), substitute this with 100 mL of deionized water.
-
Add approximately 400 mL of deionized water and mix the suspension with an electric mixer for 5-10 minutes to ensure complete dispersion of the soil particles.
-
Quantitatively transfer the suspension to a 1000 mL sedimentation cylinder.
-
Add deionized water to bring the volume to the 1000 mL mark.
-
To create a blank for temperature and density correction, prepare a separate cylinder with 100 mL of the dispersing solution (or deionized water for the control) and bring it to 1000 mL with deionized water.[3]
-
Cap the sample cylinder and mix the suspension thoroughly by inverting it several times.
-
Place the cylinder on a stable surface and immediately record the start time.
-
Carefully insert the hydrometer and take readings at specified time intervals (e.g., 40 seconds to measure silt and clay, and 2 or 7 hours to measure clay).[3][4] A few drops of amyl alcohol can be added to dissipate foam.[3]
-
Record the temperature of the suspension at each reading.
-
Calculate the percentages of sand, silt, and clay after applying corrections for temperature and the density of the dispersing solution (blank reading).
Data Presentation: Particle Size Distribution With and Without Sodium Hexametaphosphate
The following table summarizes the significant impact of using sodium hexametaphosphate on the determined particle size distribution of a cohesive soil sample. Without the dispersing agent, a larger proportion of clay and silt particles remain aggregated, leading to their incorrect classification as larger particles (sand).
| Treatment Condition | Sand (%) | Silt (%) | Clay (%) | Textural Class |
| With Sodium Hexametaphosphate | 45 | 30 | 25 | Loam |
| Without Sodium Hexametaphosphate | 65 | 20 | 15 | Sandy Loam |
Note: The data presented is a representative example compiled from multiple sources describing the principles of soil dispersion. Actual percentages will vary depending on the soil type.
Experimental Workflow: Soil Particle Size Analysis
Caption: Workflow for soil particle size analysis comparing samples with and without a dispersing agent.
Section 2: Food Science - Modifying Milk Protein Properties
In the dairy industry, sodium hexametaphosphate is used as an emulsifying salt and stabilizer, particularly in products like processed cheese and high-protein beverages. It functions by sequestering calcium ions, which play a crucial role in the structure and stability of casein micelles in milk. This sequestration leads to changes in the physicochemical properties of milk proteins.
Experimental Protocol: Preparation and Analysis of Milk Protein Concentrate Dispersions
This protocol outlines the procedure for evaluating the effect of sodium hexametaphosphate on the heat stability of milk protein concentrate (MPC).
Objective: To measure the heat coagulation time (HCT) of MPC dispersions with and without sodium hexametaphosphate.
Materials:
-
Milk Protein Concentrate (MPC85) powder
-
Sodium Hexametaphosphate (SHMP)
-
Deionized water
-
0.5 N Sodium Hydroxide (for pH adjustment)
-
Oil bath set to 140°C
-
Glass test tubes
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/w) MPC dispersion by dissolving MPC85 powder in deionized water at 45°C for 30 minutes. Refrigerate overnight for complete hydration.[5]
-
Warm the dispersion to 45°C and adjust the pH to 7.0 using 0.5 N NaOH.[5]
-
Divide the dispersion into aliquots. For the experimental groups, add SHMP to final concentrations of 0.15% and 0.25% (w/w). The control group will have no SHMP added.
-
Pipette 5 mL of each dispersion into glass test tubes.
-
Place the tubes in a pre-heated oil bath at 140°C.
-
Observe the tubes for the first sign of visible coagulation (flocculation or clotting).
-
The time taken for visible coagulation to occur is recorded as the Heat Coagulation Time (HCT) in minutes.[6][7]
Data Presentation: Effect of Sodium Hexametaphosphate on Milk Protein Properties
The addition of sodium hexametaphosphate significantly alters the properties of milk protein dispersions. By chelating calcium, it causes the casein micelles to dissociate and swell, which can increase viscosity but also improve heat stability.
| SHMP Concentration (% w/w) | Heat Coagulation Time (HCT) at 140°C (minutes) | Mean Particle Size (µm) |
| 0% (Control) | 11.35[6] | 199.52[5] |
| 0.15% | 14.28[6] | ~195 (no significant change)[5] |
| 0.25% | 16.09[6] | 102.55[5] |
Data is for a 10% milk protein concentrate dispersion. The addition of SHMP significantly increases the time it takes for the proteins to coagulate when heated.[6] At higher concentrations, it also leads to a significant reduction in the mean particle size of the protein aggregates.[5]
Signaling Pathway: Mechanism of SHMP Action on Casein Micelles
Caption: SHMP chelates calcium from casein micelles, leading to their dissociation and altered properties.
Section 3: Relevance to Drug Development and Biomedical Applications
While direct, quantitative comparative studies on the use of this compound in drug formulation and biochemical assays are not abundant in publicly available literature, its fundamental properties as a chelating and dispersing agent suggest potential applications and interferences.
Dissolution of Calcium-Based Structures
Sodium hexametaphosphate's strong affinity for calcium ions makes it a potent agent for dissolving calcium-based mineral structures. This has been demonstrated in the context of kidney stones, which are often composed of calcium oxalate (B1200264).
Experimental Comparison: Dissolution of Calcium Oxalate
A study compared the efficacy of hexametaphosphate (HMP) to citrate, the current standard therapy for preventing kidney stone formation, in dissolving calcium oxalate crystals.
| Treatment Agent | Efficacy in Dissolving Calcium Oxalate |
| Citrate | Standard therapeutic agent, moderate dissolution. |
| Hexametaphosphate (HMP) | 12 times more effective at dissolving calcium oxalate than citrate.[8][9] |
This potent chelating action suggests that polyphosphates could be explored in formulations designed to enhance the dissolution of poorly soluble drug salts or to manage pathological calcifications.
Potential Roles and Interferences in Drug Development
-
As an Excipient: Polyphosphates are listed as potential pharmaceutical excipients, where they could function as stabilizers, buffering agents, or disintegrants.[10] Their ability to chelate metal ions can prevent drug degradation catalyzed by trace metals.
-
In Drug Delivery: The structural similarity of polyphosphates to biological macromolecules like DNA has led to their exploration in drug delivery systems, including the formation of nanoparticles for sustained release.[11][12][13]
-
Interference in Biochemical Assays: The chelating nature of this compound can cause interference in biochemical and enzymatic assays that are dependent on divalent cations (e.g., Mg²⁺, Ca²⁺) as cofactors. This can lead to the inhibition of enzymatic activity. Furthermore, polyphosphates can interfere with common methods for phosphate quantification and assays that use fluorescent dyes like DAPI, which can also bind to polyphosphates.[14][15] Researchers should exercise caution and perform appropriate controls when using polyphosphates in biological assay buffers.
Logical Relationship: Potential Impact in Biochemical Assays
Caption: this compound can inhibit enzyme activity by chelating essential metal ion cofactors.
Conclusion
The inclusion or exclusion of this compound can profoundly alter experimental outcomes. In soil analysis, its use is critical for accurate textural classification. In food science, it is a functional ingredient that modifies protein stability and structure. While its role in drug development is less defined, its strong chelating properties present both opportunities for novel formulation strategies and potential pitfalls in the form of assay interference. The data and protocols provided in this guide underscore the importance of understanding the mechanism of action of such reagents to ensure the validity and accuracy of scientific results.
References
- 1. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 2. Hydrometer Analysis – Properties and Behavior of Soil – Online Lab Manual [uta.pressbooks.pub]
- 3. soilhealthinstitute.org [soilhealthinstitute.org]
- 4. soilfertility.osu.edu [soilfertility.osu.edu]
- 5. The Influence of Sodium Hexametaphosphate Chain Length on the Physicochemical Properties of High-Milk Protein Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hexametaphosphate as a potential therapy for the dissolution and prevention of kidney stones - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dl.begellhouse.com [dl.begellhouse.com]
- 14. Improvement of biochemical methods of polyP quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying for Inorganic Polyphosphate in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the effectiveness of various phosphate dispersants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review on the effectiveness of various phosphate (B84403) dispersants. It objectively compares their performance based on experimental data and details the methodologies used in key studies. This information is intended to assist researchers in selecting the most appropriate dispersant for their specific applications, ranging from ceramic processing and paint formulation to soil science and beyond.
Principles of Phosphate Dispersant Action
Phosphate dispersants primarily function through two non-covalent interaction mechanisms to stabilize particle suspensions: electrostatic stabilization and steric stabilization. Often, a combination of both, known as electrosteric stabilization, is at play.
-
Electrostatic Stabilization: In aqueous systems, phosphate dispersants, such as polyphosphates, adsorb onto the surface of particles. The phosphate groups then dissociate, imparting a significant negative charge to the particle surface. This results in a high zeta potential, leading to electrostatic repulsion between adjacent particles and preventing their agglomeration.[1][2]
-
Steric Stabilization: This mechanism is more relevant for phosphate esters with longer organic chains. The phosphate "head" of the molecule anchors to the particle surface, while the organic "tail" extends into the surrounding medium. These extended chains create a physical barrier that prevents particles from approaching each other too closely, thus hindering flocculation.[1][3]
The interplay of these mechanisms is crucial for achieving a stable dispersion. The effectiveness of a particular phosphate dispersant is dependent on factors such as the nature of the particles being dispersed, the properties of the liquid medium (e.g., pH), and the specific chemical structure of the dispersant itself.
Comparative Performance of Common Phosphate Dispersants
The selection of an appropriate phosphate dispersant is critical for optimizing dispersion stability. Different phosphate compounds exhibit varying degrees of effectiveness depending on the specific application and the material being dispersed. This section provides a comparative analysis of some of the most commonly used phosphate dispersants.
Polyphosphates: A Versatile Class of Dispersants
Polyphosphates are polymers containing repeating phosphate units and are widely used as dispersants. Key examples include sodium hexametaphosphate (SHMP), sodium tripolyphosphate (STPP), and sodium pyrophosphate (SPP). Their primary mechanism of action is electrostatic stabilization.
Table 1: Comparison of Polyphosphate Dispersant Effectiveness on Clay-Based Backfills
| Dispersant | Optimal Concentration | Effect on Apparent Viscosity | Effect on Liquid Limit | Effect on Sediment Volume |
| Sodium Hexametaphosphate (SHMP) | 0.1% - 0.5% | Significant Reduction | Sharp Decrease | Sharp Decrease |
| Sodium Tripolyphosphate (STPP) | > 0.5% | Moderate Reduction | Sharp Decrease | Sharp Decrease |
| Sodium Pyrophosphate (SPP) | > 0.5% | Less Reduction than SHMP & STPP | Sharp Decrease | Sharp Decrease |
Data synthesized from studies on clayey soil/Ca-bentonite backfills.
As indicated in Table 1, sodium hexametaphosphate is often found to be a highly effective dispersant, demonstrating superior performance in reducing the apparent viscosity of slurries at lower concentrations compared to STPP and SPP.
Phosphate Esters: Combining Electrostatic and Steric Effects
Phosphate esters are another important class of dispersants that possess both a phosphate head group and one or more organic tails. This structure allows them to provide both electrostatic and steric stabilization.
Table 2: Influence of Phosphate Dispersants on the Zeta Potential of TiO₂ Particles
| Dispersant | Dispersing Medium | Zeta Potential (mV) |
| None | De-ionized Water | -11.1 |
| Sodium Hexametaphosphate | 0.1 M Solution | -47.5 |
The significant increase in the negative magnitude of the zeta potential with the addition of sodium hexametaphosphate indicates a more stable dispersion due to increased electrostatic repulsion.
The choice between different phosphate dispersants is often a balance between performance and cost. For instance, while Calgon (a commercial brand of sodium hexametaphosphate) is highly effective for dispersing clays, sodium tripolyphosphate can offer a comparable, albeit slightly lower, level of performance.[4][5] In contrast, sodium pyrophosphate has been shown to be the least effective among these three for the same application.[4]
Experimental Protocols
To ensure the reproducibility and validity of dispersant efficacy studies, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Measurement of Apparent Viscosity
The viscosity of a slurry is a direct measure of its flowability and is a key indicator of dispersant effectiveness. A lower viscosity at a given solids loading indicates better dispersion.
Protocol:
-
Slurry Preparation: Prepare a series of slurries with a fixed solids concentration. To each slurry, add a varying concentration of the phosphate dispersant (e.g., 0.1% to 2.0% by weight of the solid material).
-
Homogenization: Thoroughly mix each slurry using a mechanical stirrer or ultrasonic probe to ensure uniform distribution of the dispersant and particles.
-
Viscosity Measurement: Use a viscometer or rheometer to measure the apparent viscosity of each slurry at a controlled temperature and shear rate. For comparative studies, it is essential to use the same measurement parameters for all samples.
-
Data Analysis: Plot the apparent viscosity as a function of the dispersant concentration to determine the optimal concentration that results in the minimum viscosity.
Determination of Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is one of the fundamental parameters known to affect stability. A higher absolute zeta potential (typically > ±30 mV) is indicative of a more stable dispersion.[6]
Protocol:
-
Sample Preparation: Prepare a dilute suspension of the particles in the desired liquid medium (e.g., deionized water). Prepare a second sample under the same conditions but with the addition of the phosphate dispersant at its optimal concentration.
-
Instrument Setup: Use a zeta potential analyzer, such as one based on electrophoretic light scattering (ELS).[7][8] Calibrate the instrument using a standard reference material.
-
Measurement: Inject the sample into the measurement cell, ensuring no air bubbles are present. Apply an electric field and measure the electrophoretic mobility of the particles. The instrument's software will then calculate the zeta potential using the Henry equation.
-
Data Analysis: Compare the zeta potential values of the suspensions with and without the dispersant. A significant increase in the absolute magnitude of the zeta potential in the presence of the dispersant indicates effective electrostatic stabilization.
Visualization of Dispersion Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of action of phosphate dispersants.
Caption: Electrostatic Stabilization Mechanism.
Caption: Steric Stabilization Mechanism.
Conclusion
The selection of an appropriate phosphate dispersant is a critical factor in achieving stable and well-dispersed particulate systems. Polyphosphates, such as sodium hexametaphosphate, are highly effective electrostatic stabilizers, particularly in aqueous media. Phosphate esters offer the dual benefit of both electrostatic and steric stabilization. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to make informed decisions in their selection and application of phosphate dispersants. Further optimization will always depend on the specific characteristics of the materials and the desired properties of the final formulation.
References
- 1. products.evonik.com [products.evonik.com]
- 2. Influence of Surfactant for Stabilization and Pipeline Transportation of Iron Ore Water Slurry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Using Different Chemical Dispersing Agents in Grain Size Analyses of Fluvial Sediments via Laser Diffraction Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.colostate.edu [research.colostate.edu]
- 7. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 8. Zeta Potential - Overview | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Metaphosphate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this, ensuring the well-being of personnel and environmental integrity. This guide provides essential, step-by-step procedures for the safe disposal of sodium metaphosphate, a common laboratory reagent.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Facilities should be equipped with an eyewash station and a safety shower.[1]
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][3] |
| Respiratory Protection | In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |
| Body Protection | Wear appropriate protective clothing to minimize contact with skin.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations.[1] It is imperative to consult with local waste disposal experts to ensure full compliance.[3][4]
1. Waste Collection:
-
Collect waste this compound in its original container or a suitable, clearly labeled, and securely sealed waste disposal container.[5][6]
-
Do not mix this compound waste with other waste materials.[6]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Place the collected material into a suitable container for disposal.[1][4][5]
-
Ensure the area is well-ventilated.[1]
-
Following the removal of the solid material, the contaminated area can be flushed with plenty of water.[5]
3. Final Disposal:
-
Crucially, do not empty this compound into drains. [1][3][4][6]
-
Dispose of the waste at a licensed waste disposal site in accordance with the requirements of the local Waste Disposal Authority.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2][7][8]
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Metaphosphate
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of sodium metaphosphate, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. Facilities should be equipped with an eyewash station and a safety shower.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] Wear suitable protective clothing to minimize contact with the skin.[1][3] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from acquisition to disposal, is critical for laboratory safety.
1. Engineering Controls:
-
Ensure adequate ventilation to keep airborne concentrations low.[1][2]
-
Facilities must be equipped with an eyewash station and a safety shower.[1][2]
2. Safe Handling Procedures:
3. Storage Requirements:
-
Store in a cool, dry, well-ventilated area.[2]
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials.[2]
4. Disposal Plan:
-
Dispose of waste in a manner consistent with federal, state, and local regulations.[1]
-
Do not empty into drains.[1]
-
Waste material should be disposed of in accordance with national and local regulations.[5] Leave chemicals in their original containers and do not mix with other waste.[5]
Emergency Protocol: this compound Spill
In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure. The following workflow outlines the procedural steps for managing a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
